S-Methyl propanethioate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-methyl propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-4(5)6-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIILTVHCLAEMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020172 | |
| Record name | S-Methyl propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Fruity, milk-like aroma | |
| Record name | S-Methyl propanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | S-Methyl propanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 °C. @ 760.00 mm Hg | |
| Record name | S-Methyl propanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in water, Soluble (in ethanol) | |
| Record name | S-Methyl propanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | S-Methyl propanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 | |
| Record name | S-Methyl propanethioate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1666/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5925-75-7 | |
| Record name | S-Methyl thiopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl propanethioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid, S-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-METHYL PROPANETHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP1B49B1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Methyl propanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
S-Methyl propanethioate basic physicochemical properties
Prepared by: Gemini, Senior Application Scientist
Introduction
S-Methyl propanethioate (CAS No. 5925-75-7) is an organosulfur compound belonging to the thioester class of molecules.[1][2] Structurally, it is the S-methyl ester of propanethioic acid.[1] While present in nature, it is primarily recognized for its potent sensory characteristics, possessing a flavor and aroma profile described as fruity, milk-like, and sulfurous.[1][2] This profile makes it a valuable component in the flavor and fragrance industry, particularly for creating cheese and ripe fruit notes in food products.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, spectral characteristics, synthesis, and analytical considerations for this compound, intended for researchers and professionals in chemical and food sciences.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. This compound is unambiguously defined by a set of unique identifiers and descriptors.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 5925-75-7 | PubChem[1] |
| Molecular Formula | C₄H₈OS | PubChem[1] |
| Molecular Weight | 104.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(=O)SC | PubChem[1] |
| InChI Key | AIILTVHCLAEMDA-UHFFFAOYSA-N | PubChem[1] |
| FEMA Number | 4172 | PubChem[1] |
The molecule consists of a propanoyl group attached to a sulfur atom, which is in turn bonded to a methyl group. The thioester linkage (C-S-C=O) is the key functional group, defining the compound's chemical reactivity and many of its physical properties.
Physicochemical Properties
The physical state and behavior of this compound are dictated by its molecular structure. These properties are critical for its handling, application in formulations, and analysis. At standard conditions, it is a colorless liquid.[3]
Expert Insight: The replacement of the ester oxygen with a larger, less electronegative sulfur atom significantly influences the compound's properties compared to its oxo-ester analog, methyl propanoate. The C=O bond in thioesters is less polarized, and the C-S bond is longer and weaker than a C-O bond. This results in a lower boiling point than might be expected for its molecular weight, as dipole-dipole interactions are weaker.
Table 2: Core Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
| Physical State | Liquid | Ambient | HMDB[2] |
| Boiling Point | 120 °C | 760 mm Hg | PubChem[1], The Good Scents Company[3] |
| Melting Point | -53.98 °C (Predicted) | N/A | Cheméo[4] |
| Density | 0.990 - 0.996 g/cm³ | 25 °C | PubChem[1] |
| Refractive Index | 1.458 - 1.464 | 20 °C | PubChem[1] |
| Vapor Pressure | 18.25 mmHg (Estimated) | 25 °C | The Good Scents Company[3] |
| Flash Point | 26.11 °C (79.00 °F) | Closed Cup | The Good Scents Company[3] |
| Solubility | Insoluble in water; Soluble in ethanol | Ambient | PubChem[1] |
| logP (o/w) | 1.369 (Estimated) | N/A | The Good Scents Company[3] |
Spectroscopic and Chromatographic Profile
Characterization and identification of this compound in a laboratory setting rely on modern analytical techniques. The following sections describe the expected spectral and chromatographic fingerprints of the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for identifying volatile compounds. The fragmentation pattern provides a unique fingerprint. For this compound, the molecular ion peak [M]⁺ is observed at m/z = 104.
Key Fragments:
-
m/z 104: Molecular ion [CH₃CH₂COSCH₃]⁺.[1]
-
m/z 57: Acylium ion [CH₃CH₂CO]⁺, resulting from the cleavage of the C-S bond. This is often a prominent peak for carbonyl compounds.[1]
-
m/z 47: [CH₃S]⁺ fragment.
-
m/z 29: Ethyl fragment [CH₃CH₂]⁺.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. The predicted spectra are crucial for structural confirmation of synthesized material.
Predicted ¹H NMR (Solvent: CDCl₃, Reference: TMS at 0 ppm):
-
~2.5 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group, split by the neighboring methyl protons.
-
~2.3 ppm (singlet, 3H): S-methyl protons (-SCH₃). These protons are deshielded by the adjacent sulfur atom and show no coupling.
-
~1.1 ppm (triplet, 3H): Terminal methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.
Predicted ¹³C NMR (Solvent: CDCl₃):
-
~200 ppm: Carbonyl carbon (C=O). The chemical shift is characteristic of thioesters.
-
~38 ppm: Methylene carbon (-CH₂-).
-
~12 ppm: S-methyl carbon (-SCH₃).
-
~9 ppm: Terminal methyl carbon (-CH₃).
Note: The above NMR data are predictions based on standard chemical shift values and have not been confirmed against a published experimental spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorption would be the carbonyl stretch.
Expected Characteristic IR Absorptions:
-
~1690-1660 cm⁻¹: A strong C=O stretching vibration. This is at a lower wavenumber compared to oxo-esters (~1750-1735 cm⁻¹) due to the reduced double-bond character of the carbonyl in thioesters.
-
~2980-2850 cm⁻¹: C-H stretching from the alkyl groups.
-
~1200-1000 cm⁻¹: C-C and C-S stretching vibrations.
Gas Chromatography (GC)
Gas chromatography is the primary technique for separating and analyzing volatile flavor compounds like this compound. Its retention behavior is typically quantified by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkanes.
Table 3: Kovats Retention Indices for this compound
| Column Type | Stationary Phase | Retention Index (I) | Source |
| Non-Polar | Standard Non-Polar (e.g., CP-Sil 5 CB) | 785 | PubChem[1], NIST[4] |
| Polar | Standard Polar (e.g., Supelcowax-10) | 1130 - 1131 | PubChem[1], NIST[4] |
Expert Insight: The significant increase in the retention index on a polar column compared to a non-polar one is expected. This is due to the polarity of the thioester functional group, which interacts more strongly with the polar stationary phase, thereby increasing its retention time relative to the non-polar n-alkanes.
Synthesis and Reactivity
Laboratory Synthesis
Thioesters are commonly synthesized via acylation of a thiol. A reliable method for preparing this compound is the reaction of a propionyl halide (e.g., propionyl chloride) with a methyl mercaptide salt (e.g., sodium thiomethoxide). Alternatively, direct esterification between propionic acid and methanethiol can be achieved using a dehydrating agent.
Caption: General synthesis of this compound.
Chemical Reactivity
The thioester bond is central to the reactivity of this compound.
-
Hydrolysis: Thioesters are susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid (propionic acid) and thiol (methanethiol). This reaction is generally faster than the hydrolysis of the corresponding oxo-ester. The release of methanethiol, a compound with a very low odor threshold, is a key consideration in the stability of flavor formulations containing this compound.
-
Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, making thioesters useful intermediates in organic synthesis.
Analytical Protocol: GC-MS Analysis
This section provides a self-validating, representative protocol for the identification and quantification of this compound in a flavor solution.
Objective: To separate and identify this compound from a mixture of volatile compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1000 ppm) in ethanol.
-
Create a calibration curve by diluting the stock solution to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.
-
For an unknown sample, dilute it in ethanol to an expected concentration within the calibration range.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5 or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
GC Conditions:
-
Injection Volume: 1 µL, split ratio 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C, hold for 2 min. Ramp at 10 °C/min to 250 °C, hold for 5 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 260 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 25-300.
-
-
Validation and Data Analysis:
-
Identification: Confirm the identity of this compound by matching its retention time with the pure standard and its mass spectrum with a reference library (e.g., NIST). The expected retention index should be approximately 785.
-
Quantification: Generate a calibration curve by plotting the peak area against concentration for the standards. Determine the concentration in the unknown sample by interpolation from this curve.
-
Caption: Workflow for GC-MS analysis of this compound.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor (GHS Hazard H225).[1]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved January 23, 2026, from [Link].
-
Human Metabolome Database. (2022). This compound (HMDB0031192). Retrieved January 23, 2026, from [Link].
-
FooDB. (2020). Showing Compound this compound (FDB003212). Retrieved January 23, 2026, from [Link].
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Retrieved January 23, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].
Sources
S-Methyl propanethioate discovery and natural occurrence
An In-depth Technical Guide to S-Methyl Propanethioate: Discovery, Natural Occurrence, and Analytical Characterization
This compound, a volatile sulfur compound, is a significant contributor to the aroma profile of a diverse range of natural products, most notably cheeses and the durian fruit. While the precise historical details of its initial discovery and synthesis remain somewhat obscure within the annals of early organic chemistry, its importance in flavor science and natural product chemistry is well-established. This technical guide provides a comprehensive overview of this compound, delving into its natural occurrence, biosynthetic origins, and the analytical methodologies employed for its identification and quantification. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the nuanced roles of volatile sulfur compounds.
Introduction to this compound
This compound (C₄H₈OS) is a thioester characterized by a methyl group attached to the sulfur atom of a propanethioate backbone.[1][2] It is a colorless liquid with a potent aroma, often described as alliaceous, dairy-like, and milky.[3] Its significance lies primarily in its contribution to the complex flavor profiles of various foods, where it can impart both desirable and sometimes pungent notes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | PubChem[2] |
| Molecular Weight | 104.17 g/mol | PubChem[2] |
| CAS Number | 5925-75-7 | The Good Scents Company[4] |
| Appearance | Colorless liquid | The Good Scents Company[4] |
| Boiling Point | 120-121 °C at 760 mmHg | CAS Common Chemistry |
| Solubility | Slightly soluble in water | The Good Scents Company[4] |
| Odor Description | Ripe fruit, cheese | The Good Scents Company[4] |
Historical Perspective on the Discovery and Synthesis
A plausible early synthesis of this compound would have involved the reaction of sodium methanethiolate with propanoyl chloride.
Figure 1: A plausible early synthetic route to this compound.
Modern synthetic methods offer a wide array of strategies for the preparation of thioesters, including the use of coupling agents and catalytic approaches.[3][7][8]
Natural Occurrence of this compound
This compound is a naturally occurring volatile compound found in a variety of matrices, where it plays a crucial role in the characteristic aroma.
Dairy Products: The Cheesy Aroma
A significant body of research has identified this compound as a key flavor component in many types of cheese, particularly those with strong, pungent aromas. Its presence is largely attributed to the metabolic activities of microorganisms during the cheese ripening process.[9][10] The degradation of the sulfur-containing amino acid L-methionine by cheese-ripening bacteria is a primary source of methanethiol, a key precursor to this compound.[10]
Table 2: Examples of Cheeses Containing this compound
| Cheese Type | Reference |
| Camembert | Widder, S. et al. (1991) |
| Cheddar | Singh, T. K. et al. (2003) |
| Comté | Roudot-Algaron, F. et al. (1994) |
| Gruyère | Risticevic, S. et al. (2014) |
| Limburger | Parliment, T. H. et al. (1982) |
Fruits: The Pungent Aroma of Durian
The durian fruit (Durio zibethinus), notorious for its potent and often polarizing aroma, owes a significant part of its scent profile to a complex mixture of volatile sulfur compounds, including this compound. The metabolism of sulfur-containing amino acids, such as cysteine and methionine, during the ripening process is responsible for the production of these odorous compounds.
Biosynthesis of this compound
The formation of this compound in natural systems is intricately linked to the microbial catabolism of amino acids, particularly L-methionine and branched-chain amino acids like L-leucine.[9][10]
The Methionine Degradation Pathway
In many cheese-ripening bacteria, L-methionine is converted to methanethiol (CH₃SH), a highly volatile and odorous compound. This conversion can occur through several enzymatic pathways. The resulting methanethiol can then react with an acyl-CoA molecule, such as propanoyl-CoA, to form this compound. Propanoyl-CoA itself can be generated from the catabolism of odd-chain fatty acids or certain amino acids.
Figure 2: Simplified biosynthetic pathway of this compound from L-methionine.
The Role of Branched-Chain Amino Acid Metabolism
Research has also shown that bacteria such as Brevibacterium species can produce S-methyl thioesters from branched-chain amino acids.[9][10] For instance, the catabolism of L-leucine can lead to the formation of various acyl-CoA intermediates, which can then react with methanethiol to produce a range of S-methyl thioesters.[9][10]
Analytical Methodologies for this compound
The volatile nature and often low concentrations of this compound in complex food matrices necessitate sensitive and specific analytical techniques for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is the most widely employed method.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace.[11]
Experimental Protocol: HS-SPME for Cheese Samples
-
Sample Preparation: A representative sample of the cheese (e.g., 2-5 grams) is placed into a headspace vial.
-
Internal Standard: An appropriate internal standard is added to the vial for quantification purposes.
-
Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
-
Desorption: The fiber is then retracted and immediately inserted into the hot injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.
Figure 3: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both the separation of complex mixtures of volatile compounds and their structural identification.
Typical GC-MS Parameters for this compound Analysis
-
Column: A capillary column with a polar stationary phase (e.g., DB-WAX or FFAP) is typically used for good separation of volatile sulfur compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.
Conclusion
This compound stands as a testament to the intricate and often subtle chemistry that governs the flavors and aromas of the natural world. While the historical specifics of its discovery may be layered within the broader advancements of organic sulfur chemistry, its significance in contemporary food science and analytical chemistry is undeniable. The continued exploration of its biosynthetic pathways and the refinement of analytical techniques for its detection will further our understanding of flavor development and the complex interplay of microorganisms and their environment. This knowledge is not only of academic interest but also holds practical implications for the food industry in areas such as quality control, product development, and the engineering of novel flavor profiles.
References
-
Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Driven Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618. [Link]
-
Human Metabolome Database. (n.d.). This compound (HMDB0031192). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Sourabié, A. M., Spinnler, H. E., Bourdat-Deschamps, M., Tallon, R., Landaud, S., & Bonnarme, P. (2012). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied Microbiology and Biotechnology, 93(4), 1673–1683. [Link]
-
Kazemi, F., & Shiri, A. (2015). Thioesters synthesis: Recent adventures in the esterification of thiols. Research on Chemical Intermediates, 41(11), 8147–8203. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfur. Retrieved from [Link]
-
Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]
-
Sourabié, A. M., Spinnler, H. E., Bourdat-Deschamps, M., Tallon, R., Landaud, S., & Bonnarme, P. (2012). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied Microbiology and Biotechnology, 93(4), 1673–1683. [Link]
-
Twistaroma. (n.d.). Technique : SPME/GC/MS. Retrieved from [Link]
-
MdPI. (2022). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 27(10), 3237. [Link]
-
Block, E. (2010). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry, 31(1), 5-27. [Link]
-
National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8864938. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
Springer. (n.d.). Organic Sulfur Chemistry: Structure and Mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). A direct method for fatty acid methyl ester synthesis: Application to wet meat tissues, oils, and feedstuffs. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol esters in organic synthesis. XIV. The total synthesis of racemic α-costal. Retrieved from [Link]
- Google Patents. (n.d.). US6712867B1 - Process for production of fatty acid methyl esters from fatty acid triglycerides.
-
National Center for Biotechnology Information. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry, 11, 1346–1351. [Link]
-
ResearchGate. (n.d.). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
-
History of Information. (n.d.). Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Sulfur Chemistry May Have Paved the Way for Evolution of Antioxidants. Astrobiology, 16(1), 1–12. [Link]
-
YouTube. (2020, June 19). Fatty Acid Methy Esters from Triglycerides. Retrieved from [Link]
-
RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry, 19(11), 2421-2426. [Link]
-
Chemistry LibreTexts. (2022, October 27). 14.11: Organic Sulfur Compounds. Retrieved from [Link]
- Google Books. (n.d.). Beilstein Handbook of Organic Chemistry: covering the literature from 1960 through 1979. 5th supplementary series.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). S-Methyl thiopropionate. Retrieved from [Link]
-
Chemie.de. (n.d.). Beilsteins Handbuch der Organischen Chemie. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioester synthesis by alkylation [organic-chemistry.org]
- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technique : SPME/GC/MS – Twistaroma [twistaroma.fr]
An In-Depth Technical Guide to S-Methyl Propanethioate: Structural Formula and Isomeric Complexity
Abstract
S-Methyl propanethioate, a key thioester, presents a fascinating case study in structural isomerism, offering a rich landscape for exploration by researchers in organic synthesis, analytical chemistry, and drug development. This guide provides a comprehensive analysis of this compound, beginning with its fundamental structural and chemical properties. The core of this document is a detailed exploration of the constitutional isomers of its molecular formula, C₄H₈OS, systematically categorizing them by functional group. We delve into the critical analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—required to unambiguously differentiate this compound from its isomers. Furthermore, this guide furnishes field-proven, step-by-step protocols for the synthesis of S-methyl thioesters, explaining the causal relationships behind methodological choices to ensure reproducibility and self-validation. All technical claims are substantiated with citations to authoritative sources, providing a robust resource for both academic and industrial scientists.
Introduction to this compound
This compound (CAS No. 5925-75-7) is an organic compound belonging to the thioester class.[1] Thioesters are characterized by a carbonyl group bonded to a sulfur atom, which in turn is bonded to another organic substituent. The general structure is R-C(=O)-S-R'. This functionality is a critical component in various biochemical pathways, most notably in the form of Acetyl-CoA, and serves as a versatile intermediate in organic synthesis. This compound itself is a colorless to pale yellow liquid with a characteristic sulfurous, somewhat milky aroma.[2] Its study is not only fundamental to understanding the chemistry of thioesters but also provides a practical framework for exploring the analytical challenges posed by isomerism.
The Structural Formula of this compound
The structural identity of a molecule is the cornerstone of its chemical behavior. This compound's structure is defined by a propanoyl group attached to a thiomethyl group via the thioester linkage.
-
Molecular Formula : C₄H₈OS[1]
-
IUPAC Name : this compound
-
CAS Registry Number : 5925-75-7[1]
-
Molecular Weight : 104.17 g/mol
The molecule consists of a three-carbon chain forming the propanoyl group (CH₃CH₂C=O) and a methyl group (-CH₃) attached to the sulfur atom.
Caption: Structural formula of this compound.
Isomerism of C₄H₈OS
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This seemingly subtle difference can lead to vastly different chemical and physical properties. The molecular formula C₄H₈OS gives rise to a considerable number of constitutional isomers, which can be broadly categorized.
Caption: Workflow for the CDI-promoted synthesis of this compound.
Step-by-Step Methodology : [3]1. Activation : In a suitable reaction vessel (e.g., Chamber 1 of a two-chamber apparatus), charge propanoic acid (1.0 mmol) and carbonyldiimidazole (CDI, 1.2 mmol) in anhydrous acetonitrile (1.0 mL). 2. Stir the mixture at room temperature (~30 °C) for 1 hour to ensure complete formation of the acyl-imidazolide intermediate. 3. Nucleophile Generation : In a separate, connected vessel (Chamber 2), add S-methylisothiourea salt (1.2 mmol) to 1.0 mL of 2 M aqueous NaOH. This will generate methanethiol gas. 4. Reaction : Allow the generated methanethiol gas to diffuse into the first chamber and react with the activated carboxylic acid. Continue stirring at room temperature for 3 hours. 5. Workup : Upon completion, quench the reaction with dilute aqueous HCl. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 6. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 7. Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol: Fischer-Tattler Esterification for Thioester Synthesis
A classic approach involves the direct acid-catalyzed reaction between a carboxylic acid and a thiol. This is an adaptation of the well-known Fischer esterification.
Rationale : This is a fundamental, cost-effective method. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol. The reaction is an equilibrium, and to drive it towards the product, water must be removed, typically by azeotropic distillation with a Dean-Stark apparatus.
Step-by-Step Methodology :
-
Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add acetic acid (1.0 equiv), ethanethiol (1.1 equiv), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalysis : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the thioester product. Monitor the reaction progress by TLC or GC.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining carboxylic acid, followed by a wash with brine.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude ethyl thioacetate can be further purified by distillation.
Conclusion
This compound serves as an exemplary model for understanding the chemical principles of thioesters and the practical challenges of isomerism. Its constitutional isomers, which include other thioesters as well as compounds with entirely different functional groups like carboxylic acids and ketones, possess distinct chemical and physical properties. The unambiguous differentiation of these isomers relies on a synergistic application of modern spectroscopic techniques. ¹H NMR provides detailed structural connectivity, IR spectroscopy confirms the nature of the carbonyl environment, and mass spectrometry reveals unique fragmentation patterns. For synthetic chemists, the availability of both classic and modern protocols for thioester formation provides a versatile toolkit for accessing these important molecules under a range of conditions, from robust, equilibrium-driven processes to mild, activation-based strategies. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently navigate the synthesis and characterization of this compound and its related isomers.
References
-
FooDB. (2010). Showing Compound this compound (FDB003212). Food Database. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. The Good Scents Company Information System. [Link]
-
YouTube. (2013). The Isomers of C4H8O: Structural and Stereoisomers (inc. cyclic). [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). [Link]
-
YouTube. (2025). Total number of possible isomers (both structural as well as stereoisomers) of cyclic ethers of mol. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Methylthio)propanoic acid. PubChem Compound Database. [Link]
-
Chemistry Stack Exchange. (2015). Constitutional isomers for four carbon thioesters. [Link]
-
UCL. (n.d.). Chemical shifts. [Link]
-
ResearchGate. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]
-
YouTube. (2021). Ethyl Acetate : Organic Synthesis. [Link]
-
Human Metabolome Database. (2012). Metabocard for this compound (HMDB0031192). [Link]
Sources
S-Methyl propanethioate role as a volatile flavor compound
An In-Depth Technical Guide on S-Methyl Propanethioate as a Volatile Flavor Compound
Introduction
This compound is a volatile sulfur-containing organic compound that plays a significant role in the aroma and flavor profiles of a diverse range of food products. Its potent and often pungent aroma contributes to the characteristic scent of many fruits, vegetables, and processed foods. This guide provides a comprehensive overview of this compound, delving into its chemical properties, natural occurrence, formation pathways, and analytical methodologies for its detection. The insights provided are tailored for researchers, scientists, and drug development professionals who require a deep understanding of volatile compounds and their impact on sensory perception and product quality.
Chemical Properties and Structure
This compound, also known as methyl thiopropionate, is a thioester with the chemical formula C₄H₈OS. Its structure features a carbonyl group bonded to a sulfur atom, which is in turn bonded to a methyl group. This thioester linkage is crucial to its reactivity and sensory characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈OS |
| Molecular Weight | 104.17 g/mol |
| Boiling Point | 118-119 °C |
| CAS Number | 2432-51-1 |
| Appearance | Colorless liquid |
| Odor | Pungent, sulfurous, cabbage-like, with fruity undertones |
Source: PubChem, The Good Scents Company
Natural Occurrence and Sensory Impact
This compound is a naturally occurring compound found in a variety of foods and beverages, where it can contribute both desirable and undesirable flavor notes depending on its concentration and the food matrix.
Occurrence in Foods
This volatile compound has been identified in a wide array of products, including:
-
Fruits: Notably in durian, where it is a key contributor to its strong, penetrating aroma. It is also found in pineapples and melons.
-
Vegetables: Present in cabbage, onions, and other cruciferous vegetables.
-
Dairy Products: It has been identified in various types of cheese, where it contributes to the sharp, savory flavor profile.
-
Cooked Meats: Formed during the cooking of beef and other meats, contributing to the overall savory and roasted aroma.
Sensory Characteristics and Flavor Contribution
The sensory perception of this compound is highly concentration-dependent.
-
At low concentrations, it can impart savory, roasted, and slightly fruity notes that are considered positive attributes in many foods.
-
At high concentrations, its aroma can become overpowering and is often described as sulfurous, cabbage-like, or even reminiscent of onions, which may be perceived as an off-flavor.
Its flavor profile is often described as savory, with alliaceous (garlic/onion-like) and cabbage-like notes. The presence of other volatile compounds in the food matrix can significantly influence the overall sensory perception of this compound.
Analytical Methodologies for Detection and Quantification
The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations.
Sample Preparation
Effective extraction and concentration of volatile compounds from the food matrix are critical first steps. Common techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of a sample to adsorb volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent phase volume, allowing for higher recovery of analytes.
-
Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique used to separate volatile and non-volatile compounds under high vacuum and low temperatures, minimizing artifact formation.
Instrumental Analysis
Gas chromatography coupled with various detectors is the most common approach for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. GC separates the individual compounds in a mixture, and MS provides mass spectra that can be used for identification by comparison with spectral libraries.
-
Gas Chromatography-Olfactometry (GC-O): This technique combines GC with human sensory perception. As compounds elute from the GC column, they are directed to a sniffing port where a trained panelist can assess their odor and intensity.
-
Gas Chromatography with Sulfur-Specific Detectors: Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD) offer high selectivity and sensitivity for sulfur-containing compounds.
Experimental Protocol: Headspace SPME-GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound in a liquid food sample.
-
Sample Preparation:
-
Place a known amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial with a PTFE/silicone septum.
-
-
SPME Extraction:
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms) using a temperature program.
-
Detect the eluted compounds using a mass spectrometer in full scan mode.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the compound using an internal or external standard calibration curve.
-
The Pivotal Role of S-Methyl Propanethioate in Food and Beverage Aroma: A Technical Guide
Abstract
S-methyl propanethioate, a volatile sulfur compound, is a key contributor to the complex aroma profiles of a diverse range of food and beverage products. Its characteristic cheesy, savory, and subtly fruity notes can be a desirable hallmark in fermented dairy products, yet its presence in other matrices may be indicative of specific biochemical pathways or processing conditions. This technical guide provides an in-depth exploration of this compound for researchers, scientists, and professionals in the food, beverage, and flavor industries. We will delve into its chemical identity, biosynthetic origins, analytical methodologies for its detection and quantification, sensory properties, and its multifaceted role in the aroma of various consumables. This guide is intended to be a comprehensive resource, integrating established knowledge with practical insights to facilitate a deeper understanding and control of this potent aroma compound.
Introduction: The Chemical and Sensory Identity of this compound
This compound (C₄H₈OS) is a thioester, a class of organic compounds characterized by a sulfur atom bridging a carbonyl group and an alkyl group.[1] Its chemical structure is fundamental to its volatility and sensory perception.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | S-methyl thiopropionate, Thiopropionic acid S-methyl ester | [3] |
| CAS Number | 5925-75-7 | [2][3][4] |
| Molecular Formula | C₄H₈OS | [2][3] |
| Molecular Weight | 104.17 g/mol | [2] |
| Appearance | Colorless liquid | [2][4] |
| Odor Profile | Alliaceous, dairy, sulfurous, milky, vegetable, fruity | [1][4] |
| Boiling Point | 120 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol | [2] |
The aroma of this compound is complex and concentration-dependent. At low concentrations, it imparts desirable cheesy and savory notes, reminiscent of ripe Camembert cheese.[5] However, at higher concentrations, its sulfurous and alliaceous character can become more pronounced. Its FEMA (Flavor and Extract Manufacturers Association) number is 4172, and it is recognized as a flavoring agent in food.[2]
Biosynthesis and Formation: From Microbial Metabolism to Processing Artifacts
The presence of this compound in food and beverages is primarily a result of microbial metabolism, particularly during fermentation. However, it can also be formed through chemical reactions during processing.
Microbial Biosynthesis
The key pathway for the biosynthesis of this compound involves the enzymatic esterification of methanethiol with an activated form of propanoic acid, typically propionyl-CoA. This process is particularly well-documented in the ripening of certain cheeses.
The biosynthesis can be summarized in the following key steps:
-
Methanethiol Formation: Methanethiol, the sulfur-containing precursor, is primarily derived from the degradation of the amino acid L-methionine by various microorganisms.
-
Propionyl-CoA Formation: Propionyl-CoA is an intermediate in the metabolism of odd-chain fatty acids and some amino acids.
-
Thioesterification: An acyltransferase enzyme catalyzes the reaction between methanethiol and propionyl-CoA to form this compound and Coenzyme A.
While the synthesis of S-methyl thioacetate from methanethiol and acetyl-CoA has been shown to be enzymatic in microorganisms like Geotrichum candidum, the formation of longer-chain S-methyl thioesters, including this compound, can also occur spontaneously under certain pH and temperature conditions.[6]
Formation During Food Processing
While microbial synthesis is the primary route, the potential for this compound formation during thermal processing, such as through the Maillard reaction, cannot be entirely ruled out, although it is less documented. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known source of numerous flavor compounds.[7][8] Given that the precursors (sulfur-containing amino acids and carbonyl compounds) are present in many food systems, it is plausible that thermal processing could contribute to the generation of this compound, although specific pathways have not been extensively elucidated.[9][10][11]
Occurrence in Food and Beverages
This compound has been identified as a key aroma compound in a variety of food and beverage products, most notably in fermented dairy products.
Cheese
A significant body of research highlights the importance of this compound in the characteristic aroma of many cheese varieties, particularly surface-ripened cheeses like Camembert and Brie.[5][12] Its "cheesy" and savory notes are considered crucial to the authentic flavor profile of these products. The microorganisms involved in the cheese ripening process, including yeasts (Geotrichum candidum) and bacteria, play a direct role in its formation.[6]
Other Fermented Foods
While less extensively studied, this compound and other S-methyl thioesters have been reported in other fermented food products. Their presence is generally linked to the metabolic activity of the fermenting microorganisms.
Wine and Beer
The occurrence of this compound in wine and beer is not as well-established as in cheese. However, given that its precursors can be present in grapes and malt, and that fermentation is a key step in the production of these beverages, its formation is possible. In wine, the breakdown of S-methyl-L-methionine (SMM) is a known pathway for the formation of dimethyl sulfide (DMS), another important sulfur-containing aroma compound.[13] While a direct link to this compound is not explicitly detailed, the metabolic pathways of sulfur compounds in yeast suggest its potential formation. The sensory impact of this compound in these beverages would be highly dependent on its concentration, potentially contributing to desirable complexity or undesirable off-flavors.
Analytical Methodologies
The accurate identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed method.
Extraction Techniques
Headspace solid-phase microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile compounds from food samples.[12][14][15][16] This solvent-free method is both sensitive and relatively simple to perform.
Experimental Protocol: HS-SPME for this compound Analysis in Cheese
-
Sample Preparation: Homogenize a representative sample of the cheese. Weigh a precise amount (e.g., 2-5 g) into a headspace vial.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility) to the sample for accurate quantification.
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS)
Following extraction, the volatile compounds are separated and identified using GC-MS.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| GC Column | Mid- to high-polarity capillary column (e.g., DB-WAX, HP-INNOWax) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40 °C, hold for 2 min, ramp at 5-10 °C/min to 240 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 35-350 |
| Quantification Ions | Specific ions for this compound (e.g., m/z 104, 75, 57) and the internal standard |
The NIST WebBook provides Kovats retention indices for this compound on various GC columns, which can aid in its identification.[3]
Sensory Perception and Impact
The sensory impact of this compound is significant, even at very low concentrations. A study on a library of S-methyl thioesters found that compounds with a 2-6 carbon chain length were described as "cheesy".[5] Specifically, S-methyl thiopropionate was strongly associated with the flavor of Camembert cheese.[5]
While a definitive odor detection threshold in water is not widely published, the low levels at which it is typically found in flavorful foods suggest a low threshold. For comparison, the structurally similar S-methyl thioacetate has an odor threshold of around 0.1 ppb.[17] The sensory perception of this compound is a critical area for further research to fully understand its contribution to food and beverage aroma.
Chemical Synthesis for Research Applications
For research purposes, such as the development of analytical standards and sensory studies, the chemical synthesis of this compound is necessary. Several general methods for the synthesis of thioesters are available. A common approach involves the reaction of a thiol with a carboxylic acid derivative, such as an acid chloride or an anhydride.
One possible synthetic route is the reaction of propanoyl chloride with sodium thiomethoxide.
Conclusion and Future Perspectives
This compound is a potent and impactful aroma compound with a significant role in the flavor profiles of many foods, particularly fermented dairy products. Its formation is intricately linked to microbial metabolism, and its detection and quantification rely on sensitive analytical techniques. For researchers and professionals in the food and beverage industry, a thorough understanding of this compound is essential for both harnessing its desirable sensory attributes and mitigating potential off-flavors.
Future research should focus on elucidating the specific enzymatic pathways of this compound biosynthesis in a wider range of microorganisms, as well as exploring its formation through processing-induced chemical reactions. Furthermore, the determination of its odor detection threshold in various food matrices and a more comprehensive understanding of its occurrence in beverages like wine and beer will provide valuable insights for flavor chemists and product developers.
References
-
The Good Scents Company. S-methyl thiopropionate. (n.d.). Retrieved from [Link]
-
PubChem. This compound. (n.d.). Retrieved from [Link]
-
NIST. This compound. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
- Gros, J. B., & Auclair, J. (2000). Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. FEMS Microbiology Letters, 183(2), 273-277.
-
WUR eDepot. The formation of fat-derived flavour compounds during the ripening of Gouda-type cheese. (n.d.). Retrieved from [Link]
- Lallemand, B., & Samson, A. (2019). A New Analytical Method to Measure S-methyl-l-methionine in Grape Juice Reveals the Influence of Yeast on Dimethyl Sulfide Production During Fermentation. Journal of Agricultural and Food Chemistry, 67(4), 1137-1144.
-
Wikipedia. Maillard reaction. (n.d.). Retrieved from [Link]
- Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 45(10), 3944-3948.
-
MDPI. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses. (2024). Retrieved from [Link]
-
NIH. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. (n.d.). Retrieved from [Link]
-
PubMed Central. Thioesterase enzyme families: Functions, structures, and mechanisms. (n.d.). Retrieved from [Link]
-
ACS Publications. Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. (n.d.). Retrieved from [Link]
-
Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (n.d.). Retrieved from [Link]
-
PubMed. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. (2019). Retrieved from [Link]
-
NIH. Formation and Alterations of the Potentially Harmful Maillard Reaction Products during the Production and Storage of Brown Fermented Milk. (n.d.). Retrieved from [Link]
-
Brieflands. The Occurrence, Formation, Toxicology, and Analysis of Major Heat-Formed Contaminants in Foods. (n.d.). Retrieved from [Link]
-
ResearchGate. How to quantify thiols in wine? (2012). Retrieved from [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0031192). (n.d.). Retrieved from [Link]
-
PubMed. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses. (2024). Retrieved from [Link]
-
ResearchGate. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (n.d.). Retrieved from [Link]
-
MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). Retrieved from [Link]
-
IntechOpen. Microbial Enzymes for Industrial Applications. (n.d.). Retrieved from [Link]
-
ResearchGate. Degradation of ester (A) and thioester (B) in cheese paste model... (n.d.). Retrieved from [Link]
-
Chemical Engineering Transactions. Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (n.d.). Retrieved from [Link]
-
NIH. Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. (2017). Retrieved from [Link]
-
Chemistry For Everyone. How Does The Maillard Reaction Create Flavor In Food? (2025). Retrieved from [Link]
-
NIH. Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests. (2024). Retrieved from [Link]
-
DergiPark. Biochemical Processes During Cheese Ripening. (2024). Retrieved from [Link]
-
MDPI. SPME Procedures for GC-MS Analysis of Foods Contaminants and/or Packaging Materials. (n.d.). Retrieved from [Link]
-
Japan Environmental Sanitation Center. Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.). Retrieved from [Link]
-
Cronicon. Thermal Processing Contaminants in Foods. (2017). Retrieved from [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Retrieved from [Link]
-
Sandiego. The Maillard Reaction. (2019). Retrieved from [Link]
-
NIH. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers. (2023). Retrieved from [Link]
-
UC San Diego. An Algorithm for 353 Odor Detection Thresholds in Humans. (2011). Retrieved from [Link]
-
Analytical Methods (RSC Publishing). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. (2015). Retrieved from [Link]
-
ResearchGate. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Sensory Impact: S-Methyl Thioacetate in Food Flavoring and Beyond. (n.d.). Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 5. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maillard reaction - Wikipedia [en.wikipedia.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Exploring Formation and Control of Hazards in Thermal Processing for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. ecronicon.net [ecronicon.net]
- 12. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses [mdpi.com]
- 13. A new analytical method to measure S-methyl-l-methionine in grape juice reveals the influence of yeast on dimethyl sulfide production during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of volatile compounds in white brine cheese and ultrafiltered cheese during ripening and shelf-life using nano-adsorbent fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
S-Methyl propanethioate organoleptic properties and sensory analysis
An In-Depth Technical Guide to the Organoleptic Properties and Sensory Analysis of S-Methyl Propanethioate
For Researchers, Scientists, and Drug Development Professionals
This compound, a volatile sulfur compound, is a significant contributor to the aroma and flavor profiles of various food products, most notably cheeses. Its complex organoleptic properties, ranging from desirable cheesy and fruity notes at low concentrations to pungent sulfurous characteristics at higher levels, make it a molecule of great interest in flavor chemistry and sensory science. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, organoleptic characteristics, natural occurrence, and synthesis. The core of this guide is a detailed exploration of the sensory analysis methodologies pertinent to the evaluation of this thioester, including Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O). Furthermore, this document provides detailed experimental protocols and explains the causal relationships behind methodological choices, offering a robust framework for researchers and professionals in the field.
Introduction
Thioesters are a class of organosulfur compounds that play a crucial role in the chemistry of flavor and fragrance.[1] this compound (C₄H₈OS), also known as S-methyl thiopropionate, is a prominent member of this class, recognized for its potent and multifaceted aroma.[2] Its presence has been identified in a variety of foods, including Camembert and Munster cheeses, as well as fish oil, contributing significantly to their characteristic sensory profiles.[3] The perception of this compound is highly concentration-dependent, a common trait for many sulfur-containing volatile compounds. Understanding and quantifying its sensory impact is therefore essential for food product development, quality control, and flavor research. This guide will delve into the critical aspects of this compound, with a focus on providing practical, in-depth knowledge for its sensory analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective analysis and application.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [2] |
| Molecular Weight | 104.17 g/mol | [2] |
| CAS Number | 5925-75-7 | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 120 °C at 760 mmHg | [2] |
| Flash Point | 26.11 °C (79.00 °F) | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| Specific Gravity | 0.891 - 0.897 @ 25 °C | [4] |
| Refractive Index | 1.459 - 1.465 @ 20 °C | [4] |
| Kovats Retention Index | 785 (non-polar column), 1130-1131 (polar column) | [1] |
These properties, particularly its volatility (indicated by the boiling point) and solubility, are critical considerations in the design of analytical methods for its extraction, separation, and detection. The flammability of this compound also necessitates appropriate safety precautions in a laboratory setting.[4]
Organoleptic Properties: A Duality of Aroma
The sensory perception of this compound is complex and concentration-dependent, showcasing a range of descriptors from appealing to pungent.
-
Odor Profile : At low concentrations, it is often described with notes that are sulfurous, alliaceous (garlic-like), dairy, milky, and vegetable .[1] A key descriptor that has emerged from sensory panel studies is "cheesy," with a specific association to Camembert cheese .[5]
-
Taste Profile : The taste is generally characterized as fruity .[4] This fruity note can provide a ripe character in fruit and cheese flavor applications.[4]
This duality in its sensory profile highlights the importance of precise concentration control in food formulation. What may be a desirable cheesy or ripe fruit note at parts-per-million (ppm) levels can quickly become an off-putting sulfurous defect at higher concentrations.
Natural Occurrence and Formation
This compound is a natural constituent of several food products, primarily formed through microbial metabolic pathways during fermentation and aging.
-
Dairy Products : It is a well-documented volatile component of various cheeses, including Camembert and Munster cheese .[3] Its formation in cheese is linked to the metabolism of sulfur-containing amino acids, such as methionine, by the cheese microbiota.[6]
-
Other Sources : This compound has also been identified in fish oil , contributing to its overall aroma profile.[3]
The formation of this compound in dairy products is a complex biochemical process. Microorganisms present in the cheese matrix can produce methanethiol (CH₃SH) from methionine.[7] Methanethiol can then react with acyl-CoA derivatives, such as propanoyl-CoA, which are generated from the metabolism of fatty acids and amino acids, to form this compound.[8] The specific microbial strains and the environmental conditions of cheese ripening play a crucial role in the final concentration of this and other volatile compounds.
Methionine [label="Methionine\n(from Casein breakdown)"]; Propionyl_CoA [label="Propanoyl-CoA\n(from fatty acid/amino acid metabolism)"]; Microbial_Enzymes [label="Microbial Enzymes\n(e.g., from Lactic Acid Bacteria)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Methanethiol [label="Methanethiol (CH₃SH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Methyl_propanethioate [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Methionine -> Microbial_Enzymes [label="Demethiolation"]; Microbial_Enzymes -> Methanethiol; Methanethiol -> S_Methyl_propanethioate; Propionyl_CoA -> S_Methyl_propanethioate [label="Thioesterification"]; }
Synthesis of this compound
For research and commercial applications, this compound can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the reaction of a propanoyl halide with a methyl mercaptide salt or methyl mercaptan in the presence of a base.
Experimental Protocol: Synthesis from Propanoyl Chloride and Sodium Thiomethoxide
This protocol describes a common nucleophilic acyl substitution reaction.
Materials:
-
Propanoyl chloride
-
Sodium thiomethoxide (or methyl mercaptan and a non-nucleophilic base like triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve sodium thiomethoxide in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of propanoyl chloride in anhydrous diethyl ether to the stirred solution of sodium thiomethoxide via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere : Prevents the oxidation of the highly reactive and odorous methyl mercaptan.
-
Anhydrous Conditions : Propanoyl chloride is highly reactive towards water, and its presence would lead to the formation of propanoic acid as a byproduct.
-
Low Temperature Addition : The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup : The washing steps are crucial to remove unreacted starting materials, the base, and water-soluble byproducts.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup\n(Inert Atmosphere, Anhydrous)"]; Reactant_Addition [label="Slow Addition of Propanoyl Chloride\nto Sodium Thiomethoxide at 0 °C"]; Reaction_Completion [label="Stir at Room Temperature"]; Quenching [label="Reaction Quenching\n(Addition of Water)"]; Extraction [label="Liquid-Liquid Extraction"]; Washing [label="Washing of Organic Layer"]; Drying [label="Drying and Filtration"]; Purification [label="Purification by Distillation"]; End [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction_Setup; Reaction_Setup -> Reactant_Addition; Reactant_Addition -> Reaction_Completion; Reaction_Completion -> Quenching; Quenching -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Purification; Purification -> End; }
Sensory Analysis Methodologies
The evaluation of the organoleptic properties of this compound requires a systematic and controlled approach. The following methodologies are central to characterizing its sensory profile.
Quantitative Descriptive Analysis (QDA)
QDA is a powerful sensory method used to identify and quantify the sensory attributes of a product.[9] For this compound, this would involve a trained sensory panel.
Protocol for QDA of this compound:
-
Panelist Selection and Training :
-
Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.[10]
-
Conduct training sessions to familiarize the panel with the aroma of this compound at various concentrations in a neutral medium (e.g., mineral oil or water).[11]
-
Develop a consensus vocabulary (lexicon) of aroma descriptors. For this compound, this lexicon would likely include terms such as "sulfurous," "cheesy," "alliaceous," "milky," "fruity," and "vegetable."
-
Provide reference standards for each descriptor to ensure consistent understanding and usage among panelists.
-
-
Sample Preparation and Presentation :
-
Prepare a series of dilutions of this compound in a neutral, odorless solvent.
-
Present the samples to the panelists in a randomized and blind-coded manner to prevent bias.[12]
-
Use appropriate sensory booths with controlled lighting and ventilation.
-
-
Evaluation and Data Collection :
-
Panelists evaluate each sample and rate the intensity of each descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data is collected from each panelist for each sample.
-
-
Data Analysis :
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.[9]
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines the separation power of gas chromatography with human sensory perception.[13] It is particularly useful for identifying the specific volatile compounds responsible for the aroma of a complex mixture.
Protocol for GC-O Analysis of this compound:
-
Sample Preparation :
-
Extract the volatile compounds from the sample matrix (e.g., cheese headspace) using techniques such as Solid Phase Microextraction (SPME) or solvent extraction.[14]
-
-
GC Separation :
-
Inject the extracted volatiles into a gas chromatograph equipped with a capillary column suitable for separating sulfur compounds (e.g., a polar column like Supelcowax-10 or a non-polar column like CP-Sil 5 CB).[1]
-
Use a temperature program that allows for good separation of the volatile compounds.
-
-
Olfactometry and Detection :
-
At the end of the GC column, the effluent is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and an olfactometry port.
-
A trained panelist (or a panel of assessors) sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
-
-
Data Analysis and Compound Identification :
-
The retention times of the detected odors are matched with the peaks from the chemical detector.
-
The mass spectrometer provides mass spectral data that can be used to identify the compound responsible for a specific odor.
-
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
-
Start [label="Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Volatile Extraction\n(e.g., SPME)"]; Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(Capillary Column)"]; Splitting [label="Effluent Splitting"]; Detection_MS [label="Chemical Detection\n(Mass Spectrometry)"]; Detection_O [label="Olfactometry\n(Human Assessor)"]; Data_Analysis [label="Data Correlation and\nCompound Identification"]; End [label="Identified Odor-Active Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Extraction; Extraction -> Injection; Injection -> Separation; Separation -> Splitting; Splitting -> Detection_MS; Splitting -> Detection_O; Detection_MS -> Data_Analysis; Detection_O -> Data_Analysis; Data_Analysis -> End; }
Conclusion
This compound is a volatile sulfur compound with a significant and complex impact on the sensory properties of food. Its characteristic cheesy, sulfurous, and fruity notes are key to the flavor profile of many products, particularly fermented dairy items. A thorough understanding of its chemical properties, natural formation, and synthesis is crucial for its effective utilization and control in food systems. The application of rigorous sensory analysis methodologies, such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, provides the necessary tools to accurately characterize and quantify its organoleptic contribution. The protocols and insights provided in this guide offer a comprehensive framework for researchers and professionals to explore and harness the unique sensory attributes of this compound.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
- Lomans, B. P., van der Drift, C., Pol, A., & Op den Camp, H. J. (2002). Microbial cycling of methanethiol. FEMS Microbiology Reviews, 26(2), 141–152.
- Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 45(9), 3590–3594.
-
Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- DLG. (2017). Practice guide for sensory panel training Part 1. DLG Expert report 07/2017.
- Szałańska, J., & Dymerski, T. (2021). Recruiting, training and managing a sensory panel in odor nuisance testing.
- Capelli, F., Sironi, S., & Del Rosso, R. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(10), 13325–13357.
-
AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
- RTBfoods. (2019). RTBfoods Manual - Part 1- Sensory Analysis. Agritrop.
- Pal, A., & Singh, A. K. (2013). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of Food Science and Technology, 50(5), 958–964.
-
Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
-
RI DEM. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
- Simat, T. J. (n.d.). Taints from Food Contact Materials: Training Concept for Sensory Panels. TU Dresden.
- Hook, S. E., Wright, A. D. G., & McBride, B. W. (2010).
- Şanlier, N., Gökcen, B. B., & Sezgin, A. C. (2019). Functional Component Production Capabilities in Milk Fermentation of Some Featured Lactic Acid Bacteria Species for Use in Different Food Processes. Foods, 8(9), 390.
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0031192). Retrieved from [Link]
-
Agriculture Institute. (2024, January 8). Screening and Training Methods for Sensory Panelists. Retrieved from [Link]
- Robescu, M. S., et al. (2022). A two-step enzymatic approach to cheese whey valorization: Synthesis of alkyl galactoside fatty acid esters as non-ionic biosurfactants.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Methane Production in Dairy Cows Correlates with Rumen Methanogenic and Bacterial Community Structure [frontiersin.org]
- 7. Microbial Cycling of Methanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
S-Methyl propanethioate contribution to cheese and meat flavors
An In-Depth Technical Guide to the Contribution of S--Methyl Propanethioate to Cheese and Meat Flavors
Introduction
S-Methyl propanethioate, a volatile sulfur compound, is a significant contributor to the characteristic flavors of various cheeses and cooked meats.[1][2] Its distinct aroma profile, often described as "cheesy" and "meaty," makes it a crucial molecule in the sensory landscape of these food products.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, analytical methodologies, and sensory impact of this compound in cheese and meat, intended for researchers, scientists, and professionals in food science and flavor chemistry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8OS | [2] |
| Molecular Weight | 104.17 g/mol | [2] |
| Boiling Point | 120.0 °C at 760.00 mm Hg | [3] |
| Flavor Profile | Cheesy, Meaty | [2] |
| Odor Description | Fruity, milk-like aroma |
Biosynthesis of this compound in Cheese
The formation of this compound in cheese is a complex biochemical process primarily driven by the metabolic activities of the cheese microbiota. The key precursors for its synthesis are methanethiol (MTL) and propionyl-CoA.
Formation of Precursors
Methanethiol (MTL) Production: The primary pathway for MTL formation in cheese is the enzymatic degradation of the amino acid L-methionine by various microorganisms. Several bacterial and yeast species commonly found in cheese, such as Brevibacterium linens, Kluyveromyces lactis, and Geotrichum candidum, possess the enzymatic machinery to convert methionine to MTL. This conversion can occur through a direct demethiolation reaction or a multi-step pathway involving transamination and subsequent demethiolation.
Propionyl-CoA Production: Propionyl-CoA is primarily derived from the catabolism of fatty acids and certain amino acids (isoleucine, valine, and methionine) by the cheese microbiota. Lipolysis, the breakdown of milk fat, releases free fatty acids that can be further metabolized to propionyl-CoA. Similarly, the degradation of branched-chain amino acids contributes to the propionyl-CoA pool.
Enzymatic Synthesis of this compound
The final step in the biosynthesis of this compound is the esterification of methanethiol with propionyl-CoA. This reaction is catalyzed by specific acyltransferases present in the cheese microorganisms. The availability of both precursors, methanethiol and propionyl-CoA, is a critical factor influencing the concentration of this compound in the final cheese product.
Caption: Biosynthesis pathway of this compound in cheese.
Formation of this compound in Meat
In meat, the formation of this compound is predominantly a result of heat-induced chemical reactions that occur during cooking. The primary pathways are the Maillard reaction and the thermal degradation of sulfur-containing precursors.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the flavor of cooked meat. The degradation of sulfur-containing amino acids, such as methionine and cysteine, in the presence of reducing sugars and other reactive carbonyl compounds generated during the Maillard reaction can lead to the formation of methanethiol. This methanethiol can then react with other intermediates to form S-methyl thioesters, including this compound.
Lipid Oxidation
The thermal oxidation of lipids in meat generates a complex mixture of volatile compounds, including aldehydes, ketones, and other carbonyls. These reactive species can participate in the Maillard reaction and interact with sulfur compounds derived from amino acid degradation, contributing to the formation of a wide array of flavor molecules, including this compound. The specific fatty acid composition of the meat will influence the types and concentrations of lipid oxidation products, thereby affecting the final flavor profile.
Caption: Formation pathways of this compound in meat during cooking.
Analytical Methodologies
The identification and quantification of this compound in cheese and meat matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for this purpose.
Sample Preparation and Extraction
For Cheese: A robust method for the extraction of volatile compounds from cheese involves solvent extraction followed by gas chromatography analysis.
Experimental Protocol: Solvent Extraction of Volatiles from Cheese
-
Sample Homogenization: Weigh 10 g of grated cheese into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of diethyl ether and an internal standard (e.g., 2-methyl-3-heptanone).
-
Extraction: Homogenize the mixture for 2 minutes using a high-speed homogenizer.
-
Centrifugation: Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C.
-
Extract Collection: Carefully transfer the supernatant (diethyl ether phase) to a clean vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.
For Meat: Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique that is well-suited for the analysis of volatile compounds in meat.[4][5][6]
Experimental Protocol: HS-SPME Analysis of Volatiles in Cooked Meat [4][6]
-
Sample Preparation: Place 5 g of cooked, minced meat into a 20 mL headspace vial.[4]
-
Internal Standard Addition: Add an appropriate internal standard.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes to allow for the equilibration of volatiles in the headspace.[6]
-
SPME Fiber Exposure: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[4][6]
-
Desorption and GC-MS Analysis: Desorb the extracted volatiles from the fiber in the GC injection port at 250°C for 5 minutes for subsequent analysis by GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Typical GC-MS Parameters:
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for the separation of volatile sulfur compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard. Quantification is performed using an internal standard and a calibration curve.
Caption: General workflow for the analysis of this compound.
Sensory Impact and Contribution to Flavor
This compound has a potent and distinctive aroma that significantly influences the overall flavor profile of both cheese and meat.
Cheese Flavor
In cheese, this compound is particularly associated with the flavor of certain varieties, such as Camembert.[1] Sensory panel studies have described its contribution as "cheesy," and it is often found in higher concentrations in cheeses made from unpasteurized milk, suggesting a strong link to the native milk microbiota.[1] The presence of this compound, along with other volatile sulfur compounds, contributes to the complexity and characteristic ripe notes of many aged cheeses.
Meat Flavor
In cooked meat, this compound contributes to the desirable "meaty" and savory aroma. Its formation during cooking is a key part of the complex web of chemical reactions that transform the relatively bland taste of raw meat into the rich and complex flavor of cooked meat. The concentration of this compound in cooked meat will depend on factors such as the type of meat, the cooking method, and the temperature and duration of cooking.
Table 2: Sensory Descriptors of this compound
| Descriptor | Associated Food | Reference |
| Cheesy | Camembert Cheese | [1] |
| Meaty | Cooked Meat | [2] |
| Fruity, milk-like | General | |
| Green, floral, pineapple (for related thioesters) | General | [1] |
Conclusion
This compound is a pivotal flavor compound in both cheese and meat, contributing significantly to their characteristic sensory profiles. Its formation in cheese is a result of microbial metabolism, while in meat, it is primarily generated through heat-induced reactions. Understanding the biochemical and chemical pathways of its formation, as well as having robust analytical methods for its quantification, is essential for controlling and optimizing the flavor of these important food products. Further research into the specific enzymes and microorganisms involved in its biosynthesis in cheese, and the precise reaction kinetics in meat, will provide deeper insights for flavor enhancement and product development.
References
-
Khan, J. A., Gijs, L., Berger, C., Martin, N., Piraprez, G., Spinnler, H. E., Vulfson, E. N., & Collin, S. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(8), 3274–3279. [Link]
-
Hofmann, T., & Schieberle, P. (2000). Quantitation of S-Methylmethionine in Raw Vegetables and Green Malt by a Stable Isotope Dilution Assay Using LC-MS/MS: Comparison with Dimethyl Sulfide Formation after Heat Treatment. Journal of Agricultural and Food Chemistry, 48(11), 5577–5581. [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0031192). Retrieved from [Link]
-
Khan, J. A., Gijs, L., Berger, C., Martin, N., Piraprez, G., Spinnler, H. E., Vulfson, E. N., & Collin, S. (1999). Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. Journal of Agricultural and Food Chemistry, 47(8), 3269–3273. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
-
Kim, H. J., Lee, J. H., & Kim, M. (2018). Quantitation of propionic acid in emmental cheese products by direct solvent extraction. Toxicological Research, 34(4), 323–328. [Link]
-
U-Xing, G., & Jian-Hao, Z. (2020). Optimization of volatile compound extraction on cooked meat using HS-SPME-GC-MS, and evaluation of diagnosis to meat species using volatile compound by multivariate data analysis. Food Science and Technology. [Link]
-
Montanari, A., et al. (2022). First Approach for Defining an Analytical Protocol for the Determination of Microplastics in Cheese Using Pyrolysis–Gas Chromatography–Mass Spectrometry. Foods, 11(15), 2275. [Link]
-
Frank, D., et al. (2016). Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry. Foods, 5(2), 30. [Link]
-
Bonnarme, P., et al. (2002). Production of volatile compounds by cheese-ripening yeasts: Requirement for a methanethiol donor for S-methyl thioacetate synthesis by Kluyveromyces lactis. Applied Microbiology and Biotechnology, 58(5), 654-660. [Link]
-
Zhang, Y., et al. (2022). Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS. Foods, 11(24), 4025. [Link]
-
Bueno, M., et al. (2019). Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees. Food Chemistry, 276, 551-559. [Link]
-
FooDB. (2015). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
Jayawardana, B. C., et al. (2023). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 43(4), 701–716. [Link]
-
Caligiani, A., et al. (2018). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 66(10), 2465-2471. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Food Science of Animal Resources [kosfaj.org]
An In-depth Technical Guide to the Human Metabolism and Toxicology of S-Methyl Propanethioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the current scientific understanding of the human metabolism and toxicological profile of S-methyl propanethioate. By integrating data from regulatory evaluations, biochemical principles, and toxicological studies of structurally related compounds, this document offers a thorough resource for professionals in the fields of toxicology, pharmacology, and drug development.
Introduction: Unveiling this compound
This compound (CAS No. 5925-75-7), also known as S-methyl thiopropionate, is a thioester recognized for its characteristic fruity, milk-like aroma.[1] It is utilized as a flavoring agent in a variety of food products, including baked goods, beverages, and dairy products. As a thioester, its chemical structure features a reactive carbonyl group bonded to a sulfur atom, which dictates its metabolic fate and toxicological properties. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, followed by a detailed analysis of its toxicological profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its biological behavior.
| Property | Value | Source |
| Molecular Formula | C4H8OS | [1] |
| Molecular Weight | 104.17 g/mol | [1] |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 120 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1] |
Human Metabolism of this compound: A Hydrolytic Pathway
The metabolism of this compound in humans is anticipated to proceed primarily through enzymatic hydrolysis of the thioester bond. This reaction is catalyzed by various esterases present in the blood, liver, and other tissues, yielding propanoic acid and methanethiol.
Metabolic Pathway Diagram
Caption: Predicted metabolic pathway of this compound in humans.
Phase I: Hydrolysis
The primary metabolic step for thioesters is hydrolysis. This reaction is generally rapid and extensive. In the case of this compound, this yields two key metabolites:
-
Propanoic Acid: A naturally occurring short-chain fatty acid.
-
Methanethiol: A volatile sulfur compound.
Phase II and Further Metabolism of Metabolites
-
Propanoic Acid Metabolism: Propanoic acid is readily metabolized in the body. It is first converted to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA. Subsequently, methylmalonyl-CoA is isomerized to succinyl-CoA, an intermediate of the citric acid cycle, where it is completely oxidized to carbon dioxide and water.
-
Methanethiol Metabolism: Methanethiol is detoxified through several pathways. The primary route is oxidation in the liver and other tissues, yielding formaldehyde, hydrogen sulfide (H₂S), and ultimately sulfate, which is excreted in the urine. A minor pathway involves methylation to form dimethyl sulfide.
Toxicological Profile of this compound
The safety of this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) as part of a group of aliphatic sulfides and thiols.[2][3] The toxicological profile is largely inferred from the known toxicities of its metabolites, propanoic acid and methanethiol, and from studies on structurally related thioesters.
Acute Toxicity
Based on the available data for related thioesters and the expected rapid hydrolysis, this compound is expected to have low acute toxicity.
Subchronic and Chronic Toxicity
No specific long-term toxicity studies on this compound are publicly available. However, the JECFA evaluation of a group of simple aliphatic and aromatic sulfides and thiols, which includes thioesters, concluded that these substances do not raise safety concerns at current levels of intake when used as flavoring agents.[4][5][6]
Genotoxicity
The genotoxicity of this compound has been considered within the broader context of the EFSA Flavouring Group Evaluation 08 (FGE.08). While some sulfur-containing flavoring substances have shown indications of genotoxic potential in vitro, the group of thioesters to which this compound belongs was not flagged for such concerns.[3]
Carcinogenicity
There are no specific carcinogenicity studies on this compound. The evaluation of its metabolites provides some insight. Propanoic acid is not considered carcinogenic. Methanethiol has not been classified as a carcinogen. The overall assessment by regulatory bodies for the group of related flavoring agents suggests no carcinogenic concern at the low levels of human exposure from food.
Toxicology of Metabolites
-
Propanoic Acid: As a normal component of human metabolism, propanoic acid has very low toxicity.
-
Methanethiol: At high concentrations, methanethiol is a toxic gas that can affect the central nervous system. However, the small amounts produced from the metabolism of this compound at typical dietary exposure levels are expected to be efficiently detoxified.
Experimental Protocols for a Comprehensive Assessment
To further elucidate the metabolic and toxicological profile of this compound, the following experimental workflows are recommended.
In Vitro Metabolism Workflow
Caption: A standard workflow for in vitro metabolism studies.
Step-by-Step Methodology: In Vitro Hydrolysis Assay
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes (or other tissue fractions), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (if necessary for other potential metabolic pathways).
-
Initiation of Reaction: Add this compound to the pre-warmed incubation mixtures to initiate the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction in the collected aliquots by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of this compound and the appearance of its metabolites.
Standard Toxicological Testing Battery
A standard battery of toxicological tests would be necessary for a de novo assessment.
Caption: A typical workflow for comprehensive toxicological assessment.
Conclusion
This compound is a flavoring agent that is expected to be rapidly and extensively metabolized in humans primarily through hydrolysis to propanoic acid and methanethiol. Both metabolites are endogenous or readily enter established metabolic pathways. Based on the available data and regulatory evaluations of structurally related compounds, this compound is not considered to pose a significant health risk at the low levels of exposure from its use as a flavoring agent. Further targeted in vitro and in vivo studies would provide more definitive data on its metabolic fate and toxicological profile.
References
-
Flavor and Extract Manufacturers Association (FEMA). This compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Substance Record for SID 135319470, this compound. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521869, this compound. [Link]
-
European Food Safety Authority (2018). Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4): Consideration of aliphatic sulphides and thiols evaluated by JECFA (53rd and 61st meeting) structurally related to aliphatic and alicyclic mono-, di-, tri- and polysulphides with or without additional oxygenated functional groups from chemical group 20 evaluated by EFSA in FGE.08Rev5. EFSA Journal, 16(3), e05167. [Link]
-
European Food Safety Authority (2011). Scientific Opinion on Flavouring Group Evaluation 08, Revision 3. EFSA Journal, 9(5), 1994. [Link]
-
European Food Safety Authority (2012). Scientific Opinion on Flavouring Group Evaluation 08, Revision 5. EFSA Journal, 10(7), 2837. [Link]
-
DTU Research Database (2008). Scientific Opinion of the Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food on a request from Commission on Flavouring Group Evaluation 8 (FGE.08). [Link]
-
European Food Safety Authority (2012). Flavouring Group Evaluation 08, Revision 4. EFSA Journal, 10(1), 2455. [Link]
-
The Good Scents Company. S-methyl thiopropionate. [Link]
-
INCHEM (2000). Simple aliphatic and aromatic sulfides and thiols. WHO Food Additives Series: 44. [Link]
-
Semantic Scholar (2020). Scientific Opinion on Flavouring Group Evaluation 91, Revision 3 (FGE.91Rev3). [Link]
-
INCHEM (2004). Simple aliphatic and aromatic sulfides and thiols (addendum). JECFA 52. [Link]
-
European Food Safety Authority (2013). Chemical group 20 (CG 20) for all animal species. EFSA Journal, 11(5), 3233. [Link]
-
European Food Safety Authority. Flavourings. [Link]
-
World Health Organization (2011). Evaluation of Certain Food Additives and Contaminants: Seventy-third report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 960. [Link]
-
Food and Agriculture Organization of the United Nations (2014). Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on food Additives (JECFA), 79th Meeting 2014. FAO JECFA Monographs 15. [Link]
-
Food and Agriculture Organization of the United Nations (2021). Compendium of Food Additive Specifications – Joint FAO/WHO Expert Committee on Food Additives (JECFA). FAO JECFA Monographs 24. [Link]
-
World Health Organization. s-methyl thioacetate. [Link]
-
The Good Scents Company. S-methyl 2-propoxypropane thioate. [Link]
-
European Food Safety Authority (2018). Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4). EFSA Journal, 16(3), e05167. [Link]
-
European Food Safety Authority (2010). Flavouring Group Evaluation 8, Revision 1 (FGE.08Rev1). EFSA Journal, 8(3), 1021. [Link]
-
ResearchGate (2012). Scientific Opinion on Flavouring Group Evaluation 08, Revision 5 (FGE.08Rev5): Aliphatic and alicyclic mono-, di-, tri-, and polysulphides with or without additional oxygenated functional groups from chemical groups 20 and 30. [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. Scientific Opinion on Flavouring Group Evaluation 74, Revision 4 (FGE.74Rev4): Consideration of aliphatic sulphides and thiols evaluated by JECFA (53rd and 61st meeting) structurally related to aliphatic and alicyclic mono‐, di‐, tri‐ and polysulphides with or without additional oxygenated functional groups from chemical group 20 evaluated by EFSA in FGE.08Rev5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]
- 5. SIMPLE ALIPHATIC AND AROMATIC SULFIDES AND THIOLS (addendum) (JECFA 52, 2004) [inchem.org]
- 6. WHO | JECFA [apps.who.int]
The Environmental Crucible: An In-depth Technical Guide to the Fate and Degradation of S-Methyl Propanethioate
Introduction: The Journey of a Volatile Sulfur Compound in the Environment
S-Methyl propanethioate (C₄H₈OS), a volatile organosulfur compound, is recognized for its characteristic ripe, fruity, and cheese-like aroma, leading to its application in the flavor and fragrance industry.[1][2] Beyond its sensory attributes, its release into the environment, whether through manufacturing processes, product use, or disposal, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive analysis of the key processes governing the persistence and transformation of this compound in various environmental compartments. We will delve into the mechanisms of hydrolysis, photolysis, and biodegradation, offering both theoretical insights and practical experimental protocols for their assessment. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a deep, technical understanding of the environmental behavior of thioesters.
Physicochemical Properties of this compound
A foundational understanding of a chemical's physical and chemical properties is paramount to predicting its environmental distribution and behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [3] |
| Molecular Weight | 104.17 g/mol | [3] |
| Boiling Point | 120.0 °C at 760 mmHg | [4] |
| Water Solubility | 17.9 g/L (predicted) | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.38 (predicted) | [4] |
| Vapor Pressure | 14.9 mmHg at 25°C (estimated) | [3] |
The moderate water solubility and vapor pressure suggest that this compound can partition between aquatic and atmospheric environments. Its logP value indicates a potential for bioaccumulation in organisms, although this is likely to be low.
Abiotic Degradation Pathways: The Role of Water and Light
Abiotic degradation processes, primarily hydrolysis and photolysis, are crucial determinants of the persistence of this compound in the environment. These pathways involve the breakdown of the molecule without the intervention of biological organisms.
Hydrolysis: The Cleavage by Water
Thioester bonds, such as the one present in this compound, are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond.[1] This process is a significant degradation pathway in aquatic environments. The hydrolysis of this compound is expected to yield propanoic acid and methanethiol.
Mechanism of Hydrolysis:
The hydrolysis of thioesters can be catalyzed by both acids and bases. Under neutral pH conditions, the reaction still proceeds, albeit at a slower rate. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the thioester bond and releasing the thiol and a carboxylic acid.
Experimental Protocol: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)
This protocol outlines a tiered approach to determine the hydrolysis rate of this compound as a function of pH.
Tier 1: Preliminary Test
-
Objective: To estimate the rate of hydrolysis.
-
Procedure:
-
Prepare a 10 mg/L solution of this compound in sterile, purified water buffered at pH 4, 7, and 9.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Analyze the concentration of this compound at predetermined time intervals (e.g., 0, 1, 2, 4, 7, and 14 days) using a suitable analytical method such as gas chromatography-mass spectrometry (GC-MS).
-
If less than 10% degradation is observed after 14 days, the substance is considered hydrolytically stable.
-
Tier 2: Advanced Test
-
Objective: To determine the hydrolysis rate constant and half-life.
-
Procedure:
-
Based on the preliminary test, select the appropriate pH values and temperature for further investigation.
-
Prepare solutions as in Tier 1.
-
Incubate under controlled temperature and dark conditions.
-
Sample at more frequent intervals, especially during the initial phase of the reaction.
-
Analyze the concentration of this compound and, if possible, the formation of degradation products (propanoic acid and methanethiol).
-
Calculate the pseudo-first-order rate constant (k) and the half-life (t₁/₂) at each pH using the appropriate kinetic models.
-
Caption: Workflow for determining the hydrolysis rate of this compound.
Photolysis: Degradation by Sunlight
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this primarily refers to degradation by sunlight. The rate and extent of photolysis depend on the compound's ability to absorb light at wavelengths present in the solar spectrum and the efficiency of the subsequent chemical reactions (quantum yield).
Experimental Protocol: Aqueous Photolysis Study (Adapted from OECD Guideline 316)
-
Objective: To determine the rate of direct photolysis of this compound in water.
-
Procedure:
-
Tier 1: UV-Vis Absorption Spectrum:
-
Measure the UV-Vis absorption spectrum of this compound in purified water to determine if it absorbs light at wavelengths greater than 290 nm (the approximate cutoff for solar radiation at the Earth's surface).
-
If there is no significant absorption above 290 nm, direct photolysis is unlikely to be a significant degradation pathway.
-
-
Tier 2: Photolysis Rate and Quantum Yield:
-
If the compound absorbs light above 290 nm, irradiate a sterile aqueous solution of this compound with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature and use a chemical actinometer to measure the light intensity.
-
Run a dark control in parallel to account for any non-photolytic degradation.
-
Analyze the concentration of this compound at various time points.
-
Calculate the first-order rate constant and the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.
-
-
Caption: Postulated direct photolysis pathway of this compound.
Biotic Degradation: The Microbial Contribution
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a critical process for the removal of many organic pollutants from the environment. Thioesters are known to be involved in various biochemical pathways, and it is plausible that microorganisms possess the enzymatic machinery to degrade this compound.[1]
Biodegradation Pathways
The primary enzymatic attack on this compound is likely to be the hydrolysis of the thioester bond by esterases or thioesterases, yielding propanoic acid and methanethiol.[5] These initial degradation products can then be further metabolized by microorganisms.
-
Propanoic Acid: A short-chain fatty acid that can be readily utilized by many microorganisms as a carbon and energy source, ultimately being mineralized to carbon dioxide and water through pathways such as the Krebs cycle.
-
Methanethiol: A volatile sulfur compound that can be oxidized by various soil and aquatic microorganisms to dimethyl disulfide, dimethyl sulfoxide, and ultimately to sulfate.
Enzymatic Hydrolysis:
Microbial enzymes, particularly thioesterases, play a key role in the cleavage of the thioester bond. These enzymes are often substrate-specific, but the relatively simple structure of this compound suggests it could be a substrate for a range of hydrolases.
Experimental Protocol: Ready Biodegradability Test (Adapted from OECD Guideline 301)
This protocol assesses the potential for rapid and complete biodegradation of this compound in an aerobic aqueous medium.
-
Objective: To determine if this compound is readily biodegradable.
-
Procedure:
-
Prepare a mineral medium containing a known concentration of this compound as the sole source of organic carbon.
-
Inoculate the medium with a small amount of activated sludge, sewage effluent, or a mixed microbial culture from a relevant environmental source.
-
Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.
-
Monitor the biodegradation process over 28 days by measuring either the depletion of dissolved organic carbon (DOC), the consumption of oxygen (BOD), or the production of carbon dioxide.
-
A substance is considered readily biodegradable if it reaches a certain percentage of theoretical mineralization (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.
-
Caption: Proposed aerobic biodegradation pathway of this compound.
Environmental Distribution: Mobility in Soil
The extent to which this compound will move through the soil column is determined by its tendency to sorb to soil particles. The octanol-water partition coefficient (logP) provides a preliminary indication of a compound's affinity for organic matter in the soil.
With a predicted logP of 1.38, this compound is expected to have a low to moderate affinity for soil organic carbon. This suggests that it will have moderate mobility in soil and may have the potential to leach into groundwater, particularly in soils with low organic matter content. However, its degradation through biotic and abiotic processes will likely mitigate extensive leaching.
Experimental Protocol: Soil Sorption-Desorption Study (Adapted from OECD Guideline 106)
-
Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.
-
Procedure:
-
Select a range of soils with varying organic carbon content, clay content, and pH.
-
Prepare a solution of this compound of known concentration in a 0.01 M CaCl₂ solution.
-
Add a known mass of soil to the solution and equilibrate by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Separate the soil and the aqueous phase by centrifugation.
-
Analyze the concentration of this compound remaining in the aqueous phase.
-
Calculate the amount of substance sorbed to the soil by difference.
-
The sorption coefficient (Kd) is the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.
-
The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil. Koc values are useful for comparing the sorption potential of a chemical across different soils.
-
Conclusion: A Synthesis of Environmental Behavior
The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, as well as its partitioning behavior in different environmental compartments.
-
Hydrolysis is expected to be a significant degradation pathway in aquatic environments, with the rate being pH-dependent.
-
Direct photolysis may contribute to its degradation in sunlit surface waters and the atmosphere, provided it absorbs light in the solar spectrum.
-
Biodegradation is likely to be the ultimate fate of this compound in soil and water, with microorganisms utilizing it as a source of carbon and sulfur.
-
Its moderate mobility in soil suggests a potential for leaching, which is counteracted by its susceptibility to degradation.
This technical guide provides a framework for understanding and assessing the environmental fate of this compound. The experimental protocols outlined herein, based on internationally recognized guidelines, offer a robust approach for generating the necessary data to perform comprehensive environmental risk assessments. Further research focusing on the specific degradation rates and pathways of this compound under various environmental conditions will enhance our ability to predict its environmental behavior with greater accuracy.
References
-
The Good Scents Company. S-methyl thiopropionate. [Link]
-
PubChem. This compound. [Link]
-
FooDB. This compound. [Link]
-
Cheméo. Chemical Properties of this compound. [Link]
-
Human Metabolome Database. This compound. [Link]
-
NIST Chemistry WebBook. This compound. [Link]
-
Wikipedia. Thioester. [Link]
-
ACS Publications. Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. [Link]
-
U.S. Environmental Protection Agency. Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]
-
OECD. Guidelines for the Testing of Chemicals. [Link]
-
PMC. Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. [Link]
-
ResearchGate. Photolysis of Aromatic Thioacid 0-Esters : the Nature of the Reactive Excited State. [Link]
-
PubMed. The abiotic degradation of methyl parathion in anoxic sulfur-containing system mediated by natural organic matter. [Link]
-
U.S. Environmental Protection Agency. Contaminant Fate, Transport & Exposure. [Link]
-
PMC. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem. [Link]
-
PubMed. Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 3. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of S-Methyl Propanethioate from Propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thioesters and a Guide to Their Synthesis
Thioesters are a critical class of organosulfur compounds that feature prominently in both biochemistry and synthetic organic chemistry. The replacement of the ester oxygen with a sulfur atom imparts unique reactivity to the carbonyl group, making thioesters valuable intermediates. In biochemistry, acetyl-CoA is a quintessential example of a thioester that plays a central role in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. In the realm of drug development and organic synthesis, thioesters serve as versatile building blocks for the formation of carbon-carbon bonds and other functional groups.
S-methyl propanethioate, a simple aliphatic thioester, is a valuable compound for flavor chemistry and as a synthetic intermediate. Its synthesis from readily available propanoic acid provides a practical route to this important motif. This document provides detailed protocols for two reliable methods for the synthesis of this compound from propanoic acid, offering flexibility in reagent choice and reaction conditions. The causality behind experimental choices, safety protocols, and detailed characterization methods are also discussed to ensure scientific integrity and reproducibility.
Physicochemical Properties of Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 141 | 0.99 |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.64 |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 80 | 1.06 |
| Methanethiol | CH₄S | 48.11 | 6 | 0.87 (liquid) |
| Sodium Methanethiolate | CH₃NaS | 70.09 | - | - |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | - | - |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | - | - |
| This compound | C₄H₈OS | 104.17 | 120 | 0.99-0.996[1] |
Method 1: Two-Step Synthesis via Propanoyl Chloride
This classic and robust method involves the activation of propanoic acid by converting it to the more reactive propanoyl chloride, which is then readily attacked by a sulfur nucleophile.
Part A: Synthesis of Propanoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation that significantly enhances the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Reaction Mechanism:
Caption: Conversion of propanoic acid to propanoyl chloride using thionyl chloride.
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid (74.08 g, 1.0 mol). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. This entire setup should be in a well-ventilated fume hood.
-
Reagent Addition: Slowly add thionyl chloride (130.8 g, 1.1 mol, 1.1 eq) to the propanoic acid at room temperature with stirring. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction is complete when the evolution of gases ceases.
-
Purification: The crude propanoyl chloride can be purified by fractional distillation. Collect the fraction boiling at approximately 80 °C.
Part B: Synthesis of this compound
Propanoyl chloride is a highly reactive acylating agent. It readily reacts with the thiolate anion, a potent nucleophile, to form the thioester. Sodium methanethiolate is a convenient source of the methylthiolate nucleophile.
Reaction Mechanism:
Caption: Nucleophilic acyl substitution of propanoyl chloride with sodium methanethiolate.
Experimental Protocol:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium methanethiolate (70.09 g, 1.0 mol) in 200 mL of anhydrous diethyl ether under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Reagent Addition: Dissolve the freshly distilled propanoyl chloride (92.52 g, 1.0 mol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred suspension of sodium methanethiolate over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 120 °C.
Method 2: One-Step Synthesis via Steglich Thioesterification
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method can be effectively adapted for the synthesis of thioesters from carboxylic acids and thiols.[2][3][4] This one-pot procedure avoids the need to isolate the highly reactive acyl chloride intermediate.
Reaction Mechanism:
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a reactive acylpyridinium species, which is subsequently attacked by the thiol.
Caption: Key intermediates in the DCC/DMAP-mediated synthesis of this compound.
Experimental Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve propanoic acid (7.41 g, 0.1 mol) in 200 mL of anhydrous dichloromethane.
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol, 0.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Thiol Addition: Carefully add methanethiol (4.81 g, 0.1 mol) to the reaction mixture. Due to the low boiling point of methanethiol, it is advisable to use a condensed, pre-weighed sample or a solution in the reaction solvent.
-
Coupling Agent Addition: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol, 1.1 eq) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Filter off the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.
-
Combine the filtrates and wash with 100 mL of 0.5 M HCl to remove excess DMAP, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation, collecting the fraction at approximately 120 °C.
Safety Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to produce HCl and SO₂. Handle with extreme care.
-
Propanoyl Chloride: Flammable, corrosive, and a lachrymator. Reacts with water.[5][6][7]
-
Methanethiol: Extremely flammable gas with a strong, unpleasant odor. It is toxic if inhaled. Use in a closed system or with extreme caution in a fume hood.
-
Sodium Methanethiolate: Corrosive and moisture-sensitive.
-
DCC: Potent skin allergen and sensitizer. Avoid skin contact.
-
DMAP: Toxic and corrosive.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Workflow for Product Analysis:
Caption: A typical workflow for the purification and characterization of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess the purity of the final product and confirm its molecular weight.
-
Expected Results: A major peak corresponding to this compound with a molecular ion peak (M+) at m/z = 104.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the synthesized compound.
-
¹H NMR (in CDCl₃):
-
Triplet at ~1.1 ppm (3H, -CH₂CH₃ )
-
Quartet at ~2.5 ppm (2H, -CH₂ CH₃)
-
Singlet at ~2.3 ppm (3H, -SCH₃ )
-
-
¹³C NMR (in CDCl₃):
-
~10 ppm (-CH₂CH₃ )
-
~38 ppm (-CH₂ CH₃)
-
~12 ppm (-SCH₃ )
-
~200 ppm (C =O)
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
Strong C=O stretching vibration around 1690 cm⁻¹ (characteristic of a thioester).
-
C-H stretching vibrations around 2900-3000 cm⁻¹.
-
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Human Metabolome Database. (2012). This compound. Retrieved from [Link]
-
Air Liquide. (2020). Safety Data Sheet Methanethiol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
East Harbour Group Ltd. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Streamlined One-Pot Synthesis of S-Methyl Thioesters from Carboxylic Acids
Abstract
S-Methyl thioesters are pivotal intermediates in organic synthesis and crucial motifs in numerous biologically active molecules, including pharmaceuticals and natural products.[1] Their synthesis, however, often involves multi-step procedures with the use of malodorous and toxic thiols. This application note details robust and efficient one-pot methodologies for the direct conversion of carboxylic acids into S-methyl thioesters, circumventing the need for isolating sensitive intermediates and avoiding the direct handling of methanethiol. We provide mechanistic insights, detailed, field-tested protocols, and practical guidance for two highly effective methods: a carbonyldiimidazole (CDI)-mediated synthesis with an in situ source of methanethiol and a novel, transition-metal-free approach utilizing dimethyl sulfoxide (DMSO) as the methylthio source.
Introduction: The Strategic Advantage of One-Pot Thioesterification
Thioesters are activated forms of carboxylic acids, central to biochemical processes like the citric acid cycle (e.g., Acetyl-CoA) and essential tools for synthetic chemists, particularly in peptide synthesis and native chemical ligation.[1][2] The S-methyl thioester, specifically, offers a balance of reactivity and stability, making it a valuable functional group in drug discovery and development.
Traditional methods for thioester synthesis often rely on the coupling of a thiol with an activated carboxylic acid derivative (like an acid chloride or anhydride).[3] These approaches suffer from several drawbacks:
-
Operational Complexity: They require multiple steps, including the pre-activation of the carboxylic acid and subsequent purification of intermediates.
-
Safety and Handling: Many protocols require the use of methanethiol, a volatile, toxic, and foul-smelling gas, or other odorous thiols.[3]
-
Substrate Scope Limitations: Harsh activation conditions can be incompatible with sensitive functional groups present in complex molecules.
One-pot synthesis addresses these challenges by combining activation and thioesterification into a single, streamlined operation. This approach enhances efficiency, reduces waste, and, by generating the requisite thiol in situ, provides a safer and more pleasant laboratory experience.
Synthetic Strategies & Mechanistic Insights
We will focus on two distinct and highly practical one-pot strategies for converting a broad range of carboxylic acids directly into their S-methyl thioester counterparts.
Strategy 1: CDI-Mediated Activation with In Situ Methanethiol Generation
This is a widely adopted, mild, and highly reliable method. The causality of this process rests on two key stages occurring sequentially in the same reaction vessel: the activation of the carboxylic acid and the subsequent nucleophilic substitution by a methylthiolate anion generated in situ.
Mechanism:
-
Activation: 1,1'-Carbonyldiimidazole (CDI) reacts with a carboxylic acid to form a highly reactive N-acylimidazolide intermediate, releasing imidazole and carbon dioxide.[4] This intermediate is more susceptible to nucleophilic attack than the parent carboxylic acid but is stable enough to be formed cleanly at room temperature.
-
In Situ Thiol Generation: A stable, odorless precursor, such as an S-methylisothiourea salt, is used as the source of the methylthiolate.[5][6] In a separate chamber of a two-chamber vessel (or by sequential addition), a strong base (e.g., NaOH) is added to the S-methylisothiourea salt, liberating methanethiol as a gas or methylthiolate in solution.
-
Thioester Formation: The generated methylthiolate acts as a potent nucleophile, attacking the carbonyl carbon of the N-acylimidazolide. This addition-elimination sequence displaces the imidazole leaving group to yield the final S-methyl thioester product.[5]
This ex situ generation approach, where the thiol is produced in a connected vessel and allowed to react, is particularly advantageous as it prevents direct contact between the base and the sensitive acylimidazolide intermediate.[5]
Caption: CDI-mediated one-pot S-methyl thioester synthesis workflow.
Strategy 2: Direct Thiomethylation using DMSO
A more recent and innovative strategy employs dimethyl sulfoxide (DMSO) as an inexpensive, low-toxicity, and readily available source for the methylthio group.[7] This transition-metal-free method is catalyzed by potassium fluoride (KF) and offers a unique pathway for thioester formation.
Mechanism: The precise mechanism is still under investigation, but a plausible pathway involves the activation of the carboxylic acid, potentially as an anhydride, followed by a complex series of reactions with DMSO. The role of KF is likely to facilitate the initial activation and deprotonation steps. DMSO serves as both the solvent and the methylthio donor. This approach is particularly attractive for its operational simplicity and the use of common laboratory reagents. The reaction typically requires elevated temperatures to proceed efficiently.[7]
Detailed Application Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: CDI-Mediated S-Methyl Thioester Synthesis (Two-Chamber Method)
This protocol is adapted from a robust procedure for generating the thiol ex situ to avoid side reactions.[5][6]
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 mmol, 1.2 equiv)
-
S-Methylisothiourea sulfate (0.6 mmol, 1.2 equiv of S-Me)
-
Acetonitrile (anhydrous, 2.0 mL)
-
2 M Sodium Hydroxide (aq. NaOH) (2.0 mL)
-
Two-chamber reaction vessel (e.g., an H-tube) or two round-bottom flasks connected by a tube
-
Magnetic stirrer and stir bars
Procedure:
-
Chamber 1 (Activation): To Chamber 1 of a dry two-chamber vessel, add the carboxylic acid (1.0 mmol) and CDI (1.2 mmol). Add anhydrous acetonitrile (1.0 mL) and stir the mixture at room temperature (~25-30 °C) for 1 hour. A clear solution should form as the N-acylimidazolide intermediate is generated.
-
Chamber 2 (Thiol Generation): While the activation is proceeding, add S-methylisothiourea sulfate (0.6 mmol) to Chamber 2.
-
Reaction Initiation: After the 1-hour activation period, carefully add 2 M aq. NaOH (1.0 mL) to Chamber 2. Seal the vessel and stir both chambers vigorously for 3-5 hours at room temperature. The methanethiolate generated in Chamber 2 will react with the acylimidazolide in Chamber 1.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot from Chamber 1. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize with a suitable stain (e.g., potassium permanganate).
-
Work-up: Upon completion, quench the reaction by pouring the contents of Chamber 1 into a separatory funnel containing water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure S-methyl thioester.
Protocol 2: Direct Thiomethylation of Carboxylic Acids Using DMSO
This protocol is based on the KF-catalyzed method and showcases a transition-metal-free approach.[7]
Materials:
-
Aromatic Carboxylic Acid (0.5 mmol, 1.0 equiv)
-
Potassium Fluoride (KF) (1.0 mmol, 2.0 equiv)
-
Acetic Anhydride ((Ac)₂O) (1.5 mmol, 3.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel Preparation: Add the aromatic carboxylic acid (0.5 mmol), potassium fluoride (1.0 mmol), and a magnetic stir bar to a Schlenk tube.
-
Reagent Addition: Add DMSO (2.0 mL) followed by acetic anhydride (1.5 mmol).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel) to yield the desired S-methyl thioester.
Data Summary and Substrate Scope
The one-pot methods described are compatible with a wide range of carboxylic acids, including those with various electronic properties and steric demands. Below is a summary of representative yields.
| Carboxylic Acid Substrate | Method | Typical Yield (%) | Reference |
| Benzoic Acid | CDI / S-Methylisothiourea | 92% | [5] |
| 4-Nitrobenzoic Acid | CDI / S-Methylisothiourea | 95% | [5] |
| Hexanoic Acid | CDI / S-Methylisothiourea | 85% | [5] |
| Boc-L-Phenylalanine | CDI / S-Methylisothiourea | 88% | [6] |
| 4-Methoxybenzoic Acid | DMSO / KF | 85% | [7] |
| Naphthalene-2-carboxylic acid | DMSO / KF | 78% | [7] |
| 2-Thiophenecarboxylic acid | DMSO / KF | 72% | [7] |
digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];// Nodes start [label="R-COOH"]; cdi [label="+ CDI"]; acylIm [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/120x50.png?text=R-CO-Im" />TD>TR><TR><TD>N-AcylimidazolideTD>TR>TABLE>>]; thiolate [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>CH₃S⁻TD>TR>TABLE>>]; tetrahedral [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/120x70.png?text=Tetrahedral+Intermediate" />TD>TR>TABLE>>]; product [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://via.placeholder.com/100x50.png?text=R-CO-SMe" />TD>TR><TR><TD>S-Methyl ThioesterTD>TR>TABLE>>]; imidazole [label="- Imidazole"]; // Edges start -> cdi [arrowhead=none]; cdi -> acylIm; acylIm -> tetrahedral [label="+ CH₃S⁻"]; thiolate -> tetrahedral [style=invis]; tetrahedral -> product [label="Collapse"]; product -> imidazole [arrowhead=none];
}
Caption: Key mechanistic steps in CDI-mediated thioesterification.
Troubleshooting and Practical Considerations
-
Low Yields with CDI Method: Ensure all glassware is scrupulously dry and use anhydrous acetonitrile. The N-acylimidazolide intermediate is sensitive to moisture. Also, ensure the two-chamber system is well-sealed to prevent the escape of methanethiol gas.
-
Side Reactions: In the CDI method, if the base is added directly to the main reaction chamber, it can hydrolyze the acylimidazolide. The two-chamber approach is designed to prevent this.
-
Difficulty in Purification: The imidazole byproduct from the CDI reaction is water-soluble and can typically be removed with an aqueous wash. If issues persist, a mild acid wash (e.g., dilute HCl) can protonate and extract the imidazole. Triphenylphosphine oxide from Mitsunobu-type reactions can be challenging to remove; the protocols here avoid this issue.[8][9]
-
Slow Reaction with DMSO Method: This reaction is temperature-sensitive. Ensure the oil bath maintains a consistent 120 °C. Reaction times can be substrate-dependent, so monitor by TLC and allow for longer times if necessary.
Conclusion
The one-pot synthesis of S-methyl thioesters from carboxylic acids represents a significant advancement in chemical synthesis, offering superior efficiency, safety, and convenience over traditional multi-step methods. The CDI-mediated activation coupled with in situ thiol generation provides a mild and versatile route for a wide array of substrates, including sensitive biomolecules. Concurrently, the innovative KF/DMSO system presents a simple, transition-metal-free alternative using common and inexpensive reagents. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and effectively incorporate these valuable synthons into their drug discovery and development programs.
References
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Tiefenbrunner, I., Brutiu, B. R., Stopka, T., & Maulide, N. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry, 88(5), 3941–3944. Retrieved from [Link]
-
Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3). Retrieved from [Link]
-
Ingenito, R., & Danishefsky, S. J. (2003). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Angewandte Chemie International Edition, 42(1), 113-115. Retrieved from [Link]
-
Movassagh, B., & Lakouraj, M. M. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Beilstein Journal of Organic Chemistry, 11, 1406–1413. Retrieved from [Link]
-
Chen, Y.-J., et al. (2018). One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions. Organic & Biomolecular Chemistry, 16(15), 2698-2706. Retrieved from [Link]
-
Ingenito, R., & Danishefsky, S. J. (2003). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. ResearchGate. Retrieved from [Link]
-
McCormick, J. P. (2014). Thioesters. YouTube. Retrieved from [Link]
-
Movassagh, B., & Lakouraj, M. M. (2015). One-pot synthesis of thioesters using benzoic anhydrides, thiourea and alkyl halides. ResearchGate. Retrieved from [Link]
-
Ali, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6268. Retrieved from [Link]
-
Samanthula, S., et al. (2024). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2020). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry, 18(2), 263-267. Retrieved from [Link]
-
Samanthula, S., et al. (2024). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Nature Portfolio. Retrieved from [Link]
-
Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry, 11(26), 4365-4369. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Purifying S-Methyl Propanethioate: A Guide to Distillation and Chromatographic Methods
Abstract
S-methyl propanethioate is a key organosulfur compound widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinct fruity and savory notes. The purity of this thioester is paramount to its application, necessitating robust purification strategies. This technical guide provides detailed application notes and protocols for the purification of this compound, focusing on two primary laboratory and industrial techniques: distillation and chromatography. We will explore the theoretical underpinnings of each method, discuss the critical parameters for successful purification, and provide step-by-step protocols for researchers, scientists, and drug development professionals. This guide aims to serve as a comprehensive resource for selecting and optimizing the appropriate purification strategy based on scale, required purity, and the nature of the impurities.
Introduction to this compound and the Imperative for Purification
This compound (C₄H₈OS), also known as S-methyl thiopropionate, is a volatile liquid characterized by a boiling point of approximately 119-120 °C at atmospheric pressure.[1][2] Its synthesis, typically through the esterification of propanoic acid with methanethiol or the reaction of a propanoyl halide with a methyl mercaptide, can result in a crude product containing various impurities.[3] These can include unreacted starting materials (e.g., propanoic acid, methanethiol), byproducts (e.g., disulfides from the oxidation of thiols), and residual coupling agents or solvents.[4]
The presence of these impurities can adversely affect the sensory profile of this compound in flavor and fragrance applications and introduce unwanted reactivity or toxicity in pharmaceutical contexts. Therefore, efficient purification is a critical step in its production. The choice between distillation and chromatography depends on several factors, including the batch size, the boiling points and polarities of the impurities relative to the product, and the desired final purity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Weight | 104.17 g/mol | [2] |
| Boiling Point | 119-120 °C (at 760 mmHg) | [1][2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| logP (o/w) | 1.369 (estimated) | [1] |
| Kovats RI (non-polar) | 785 | [2] |
| Kovats RI (polar) | 1130 - 1131 | [2][5] |
The moderate boiling point of this compound makes distillation a viable purification method. Its polarity, as indicated by the logP value and Kovats retention indices, suggests that it is amenable to separation by normal-phase chromatography.
Purification by Fractional Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For mixtures where the boiling points of the components are relatively close (a difference of less than 70-100 °C), fractional distillation is employed to achieve a higher degree of separation.[6][7] This technique utilizes a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in a single apparatus.[8]
Principles of Fractional Distillation for this compound Purification
The successful separation of this compound from its impurities by fractional distillation hinges on the differences in their volatilities. Impurities with significantly lower boiling points will ascend the fractionating column more readily and can be collected as the initial fractions. Conversely, higher-boiling impurities will remain in the distillation flask.
Given the boiling point of this compound (119-120 °C), atmospheric distillation is feasible. However, for heat-sensitive impurities or to prevent potential degradation of the thioester at elevated temperatures, vacuum distillation is a prudent alternative.[9][10] By reducing the pressure, the boiling points of all components are lowered.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the fractional distillation of crude this compound. The specific parameters may require optimization based on the impurity profile of the starting material.
Materials and Equipment:
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and thermometer
-
Receiving flasks
-
Vacuum pump and pressure gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
-
Crude this compound
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as illustrated in the diagram below. Ensure all glass joints are properly sealed. If performing vacuum distillation, connect the vacuum adapter to a vacuum pump with a cold trap in between.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Initiating Distillation: Begin heating the flask gently. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Equilibration: As the mixture begins to boil, vapors will rise into the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring of the rising vapor moves slowly up the column.
-
Collecting Fractions:
-
Foreshot: Collect the initial, low-boiling fraction (the forerun or foreshot) in a separate receiving flask. This fraction will contain the most volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (adjust for pressure if under vacuum), switch to a clean receiving flask to collect the purified product.
-
Aftershot: As the distillation proceeds, a sharp rise in temperature may indicate that most of the desired product has distilled. At this point, stop the distillation or collect the higher-boiling fraction (the aftershot) in a separate flask.
-
-
Shutdown: Turn off the heat source and allow the apparatus to cool down before dismantling. If under vacuum, slowly vent the system to atmospheric pressure.
Diagram of Fractional Distillation Setup:
Caption: Fractional distillation apparatus for this compound purification.
Purification by Chromatography
Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. For the purification of this compound, flash chromatography and preparative gas chromatography are particularly well-suited.
Flash Chromatography
Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel.[11] It is an excellent choice for purifying moderately polar compounds like this compound from impurities with different polarities.
The separation in flash chromatography is based on the polarity of the compounds. This compound, being a moderately polar thioester, will interact with the polar silica gel stationary phase. Non-polar impurities will elute quickly with a non-polar mobile phase, while more polar impurities will be more strongly retained on the column. By gradually increasing the polarity of the mobile phase (a gradient elution), the compounds can be eluted sequentially according to their polarity.
The selection of an appropriate solvent system is crucial for a successful separation. This is typically determined by thin-layer chromatography (TLC) analysis, aiming for a retention factor (Rf) of approximately 0.3 for the target compound.[11]
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Crude this compound
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Source of positive pressure (e.g., air or nitrogen line with a regulator)
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, applying gentle positive pressure. Collect fractions in separate tubes.
-
Gradient Elution (Optional but Recommended): If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to elute more strongly retained compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Diagram of Flash Chromatography Workflow:
Caption: Workflow for the purification of this compound by flash chromatography.
Preparative Gas Chromatography (Prep-GC)
For the purification of highly volatile compounds or for obtaining very high purity on a smaller scale, preparative gas chromatography is an excellent option.[12]
In preparative GC, a larger volume of the sample is injected into a gas chromatograph equipped with a larger-diameter column. The components are separated based on their volatility and interaction with the stationary phase. As the separated components elute from the column, they are detected, and a collection system is used to trap the desired fractions. The choice of the stationary phase is critical and can be guided by the Kovats retention indices. For this compound, both polar and non-polar columns can be effective.
A detailed protocol for preparative GC is highly instrument-specific. However, the following considerations are key to developing a successful method:
-
Column Selection: A column with a stationary phase that provides good resolution between this compound and its impurities should be chosen. Based on its Kovats indices, a polyethylene glycol (wax) type polar column or a dimethylpolysiloxane type non-polar column could be suitable.
-
Injection Volume: The injection volume should be optimized to maximize throughput without overloading the column, which would lead to poor separation.
-
Temperature Program: An optimized temperature program for the oven is necessary to achieve good separation in a reasonable time.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) affects the separation efficiency and analysis time.
-
Collection System: The collection trap should be cooled (e.g., with liquid nitrogen or a cryo-cooler) to efficiently condense the eluting this compound.
Method Comparison: Distillation vs. Chromatography
| Feature | Fractional Distillation | Flash Chromatography | Preparative GC |
| Principle of Separation | Boiling Point Differences | Polarity Differences | Volatility & Stationary Phase Interaction |
| Scale | Large (grams to kilograms) | Small to Medium (milligrams to grams) | Small (milligrams to a few grams) |
| Resolution | Good for compounds with moderate boiling point differences | Good for compounds with different polarities | Excellent for volatile compounds |
| Speed | Moderate to Slow | Fast | Slow (multiple injections often required) |
| Solvent Consumption | Low | High | Low (carrier gas) |
| Cost | Relatively low equipment cost | Moderate equipment and high solvent cost | High equipment cost |
| Ideal For | Large-scale purification of thermally stable compounds. | Rapid purification of moderately polar compounds. | High-purity isolation of volatile compounds. |
Conclusion
The purification of this compound is a critical step to ensure its quality for various applications. Both distillation and chromatography are effective methods, and the optimal choice depends on the specific requirements of the purification. Fractional distillation is a robust and scalable method suitable for large quantities where impurities have sufficiently different boiling points. Flash chromatography offers a rapid and efficient means of purification on a smaller scale, particularly when dealing with impurities of different polarities. For achieving the highest purity of this volatile compound on a research scale, preparative gas chromatography is an unparalleled technique. The protocols and guidelines presented in this application note provide a solid foundation for researchers and professionals to develop and optimize their purification strategies for this compound.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- Zhang, Y., et al. (2014). Preparative Gas Chromatography and Its Applications.
-
MDPI. (2023). Combined Sulfidation and Vacuum Distillation for the Directional Removal of Hazardous Mercury from Crude Selenium. Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). High vacuum distillation for low-sulfur biodiesel production: From laboratory to large scale. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
ResearchGate. (n.d.). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
-
Amrita Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). Running a flash column. Retrieved from [Link]
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 4. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 5. This compound [webbook.nist.gov]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vlab.amrita.edu [vlab.amrita.edu]
- 9. Combined Sulfidation and Vacuum Distillation for the Directional Removal of Hazardous Mercury from Crude Selenium [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of S-Methyl Propanethioate in Complex Matrices using Automated Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methyl propanethioate is a volatile sulfur compound and a significant contributor to the aroma and flavor profiles of various foods and beverages, often characterized by its milky, dairy, and alliaceous notes.[1][2] Accurate and sensitive quantification of this thioester is crucial for quality control in the food industry, flavor development, and in metabolomics studies. This application note presents a detailed, validated protocol for the determination of this compound using an automated Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein offers high sensitivity, selectivity, and robustness, making it suitable for complex sample matrices. We will detail the causality behind critical experimental choices, from sample preparation to data analysis, to provide a self-validating and reproducible system.
Introduction and Significance
This compound (CAS No. 5925-75-7) is a thioester with the molecular formula C₄H₈OS and a molecular weight of 104.171 g/mol .[3][4] Its presence, even at trace levels, can significantly impact the sensory profile of products. Therefore, a reliable analytical method is essential for its monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[5] Its coupling with a sample preparation technique like HS-SPME provides an automated, solventless, and highly efficient method for extracting and concentrating volatile analytes from a sample's headspace, minimizing matrix interference and enhancing detection limits. This protocol is designed to guide researchers through method development, validation, and routine analysis of this compound.
Principle of the HS-SPME-GC-MS Method
The analysis workflow is based on the principle of equilibrium partitioning.
-
Extraction : The sample is placed in a sealed vial and heated to encourage volatile compounds, including this compound, to move from the sample matrix into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace. Analytes partition between the gaseous phase and the fiber coating until equilibrium is reached. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility, including sulfur compounds.[6]
-
Desorption & Separation : The SPME fiber is retracted and immediately inserted into the hot inlet of the gas chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column. The GC column, typically a capillary column with a non-polar or mid-polar stationary phase, separates the analytes based on their boiling points and affinity for the stationary phase.[3]
-
Detection & Identification : As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source (typically using Electron Ionization, EI), molecules are fragmented into characteristic, reproducible patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint for unambiguous compound identification by comparing it to spectral libraries (e.g., NIST).[3] Quantification is achieved by comparing the integrated peak area of the analyte to that of a calibration curve.
Materials and Reagents
-
Standard: this compound (CAS: 5925-75-7, >98% purity)
-
Internal Standard (IS): 2-Methyl-3-heptanone or other suitable compound not present in the sample.
-
Solvents: Methanol or Ethanol (HPLC or GC grade) for stock solution preparation.
-
Reagents: Sodium chloride (NaCl), analytical grade.
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen, Hydrogen, Air (for detectors if used).
-
Consumables: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa; SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).
Instrumentation and Analytical Conditions
A gas chromatograph equipped with a mass selective detector and an autosampler with SPME capabilities is required.
| Parameter | Setting | Justification |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides efficient extraction for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[6] |
| Incubation Temp. | 60 °C | Balances volatility enhancement with minimizing potential thermal degradation of the analyte or matrix. |
| Incubation Time | 20 min | Allows for sufficient equilibration of the analyte between the sample matrix and the headspace. |
| Extraction Time | 30 min | Ensures sufficient partitioning of the analyte onto the SPME fiber for optimal sensitivity. |
| GC Inlet | Splitless mode, 250 °C | Ensures quantitative transfer of all desorbed analytes to the column. High temperature ensures rapid desorption. |
| Desorption Time | 5 min | Guarantees complete desorption of this compound from the fiber. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of volatile compounds. Kovats Index on non-polar phases is ~785.[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C @ 5 °C/min, then to 250 °C @ 20 °C/min (hold 5 min) | The initial hold allows for focusing of early-eluting volatiles. The ramps provide separation of target analytes from matrix components.[3] |
| MS Transfer Line | 260 °C | Prevents condensation of analytes before they reach the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation within the source. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-250) & SIM | Full scan for qualitative identification. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity. |
| SIM Ions | 104 (M+) , 57 (Quantifier), 47, 29 | m/z 104 is the molecular ion. m/z 57 ([C₂H₅CO]⁺) is a stable and abundant fragment suitable for quantification. |
Detailed Experimental Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the chosen matrix or a suitable simulant.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock of the chosen IS (e.g., 2-Methyl-3-heptanone) in methanol. Create a working solution of 10 µg/mL.
Sample Preparation Protocol (HS-SPME)
-
Sample Aliquoting: Place 5.0 mL of the liquid sample (or 1.0 g of a solid sample with 5.0 mL of deionized water) into a 20 mL headspace vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. Causality: Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar organic compounds like this compound and promotes their partitioning into the headspace (the "salting-out" effect).[6]
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to each vial (for a final concentration of 20 ng/mL).
-
Sealing: Immediately seal the vial with a magnetic screw cap.
-
Automation: Place the vial in the autosampler tray for automated incubation, extraction, and injection as per the parameters in the table above.
Data Analysis and Interpretation
The data analysis workflow ensures accurate identification and quantification.
Sources
Application Notes and Protocols for the Analysis of S-Methyl Propanethioate using Headspace Solid-Phase Microextraction (HS-SPME)
Abstract
This document provides a comprehensive technical guide for the qualitative and quantitative analysis of S-Methyl propanethioate using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography (GC). This compound, a key volatile sulfur compound, is a significant contributor to the aroma profile of various food products and can be an important marker in chemical and pharmaceutical processes. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from sample preparation to data analysis. We delve into the rationale behind experimental choices, provide a self-validating protocol, and present data in a clear, accessible format.
Introduction: The Significance of this compound Analysis
This compound (C₄H₈OS) is a thioester recognized for its characteristic alliaceous, dairy, and milky aroma.[1][2] Its presence, even at trace levels, can significantly impact the sensory profile of foods and beverages. Beyond its role in flavor chemistry, the monitoring of volatile sulfur compounds (VSCs) like this compound is crucial in various industrial applications, including quality control in food production and purity assessment in drug development.
Traditional methods for the analysis of volatile compounds can be time-consuming and often require large amounts of organic solvents. Headspace Solid-Phase Microextraction (HS-SPME) offers a robust, solvent-free alternative for the extraction and concentration of volatile and semi-volatile analytes from a sample's headspace.[3] This technique is based on the partitioning of analytes between the sample matrix, the headspace, and a polymer-coated fused silica fiber.[3] The adsorbed analytes are then thermally desorbed into the injector of a gas chromatograph for separation and detection.[3]
This application note provides a detailed protocol for the HS-SPME-GC analysis of this compound, emphasizing method optimization and validation to ensure data integrity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HS-SPME method.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [4][5] |
| Molecular Weight | 104.17 g/mol | [4][5] |
| Boiling Point | 120.0 °C at 760 mmHg | [5] |
| Water Solubility | 17.9 g/L (Predicted) | [1][2] |
| logP | 0.91 (ALOGPS) | [1][2] |
| Vapor Pressure | Not explicitly found, but its volatility is implied by its boiling point and classification as a volatile sulfur compound. | |
| Polarity | Considered a relatively non-polar to weakly polar compound. | [4] |
The moderate boiling point and relatively low polarity of this compound make it an ideal candidate for HS-SPME analysis.
The HS-SPME Workflow: A Visual Guide
The HS-SPME process can be visualized as a series of equilibrium-driven steps.
Figure 1: A schematic representation of the Headspace Solid-Phase Microextraction (HS-SPME) workflow, from sample volatilization to detection.
Detailed Application Protocol
This protocol is a robust starting point for the analysis of this compound. Optimization may be required for complex matrices.
Materials and Reagents
-
This compound standard: (CAS 5925-75-7)
-
Internal Standard (IS): S-Ethyl propanethioate or a suitable stable isotope-labeled analog. The choice of IS is critical for accurate quantification and should have similar physicochemical properties to the analyte.
-
Solvent for standards: Methanol or Ethanol (GC grade)
-
Sodium Chloride (NaCl): ACS grade, for "salting-out" effect.
-
Deionized water
-
SPME Fiber Assembly: A fiber with a mixed-phase coating is recommended for broad applicability to volatile sulfur compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice.[6]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas Chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Preparation of Standards and Samples
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Sample Preparation:
-
For liquid samples (e.g., beverages, aqueous solutions), place 5 mL of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., food products), weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.
-
-
Spiking and Salting-Out:
-
Spike all calibration standards, quality controls, and samples with a consistent amount of the internal standard.
-
To enhance the partitioning of this compound into the headspace, add 1.5 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, reducing the solubility of the analyte and promoting its volatilization.[7]
-
HS-SPME Procedure
The following parameters are a recommended starting point and should be optimized for your specific application.
| Parameter | Recommended Condition | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | This mixed-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[6] |
| Equilibration Temperature | 60 °C | This temperature facilitates the volatilization of this compound without causing thermal degradation.[8] |
| Equilibration Time | 20 minutes | Allows for the establishment of equilibrium between the sample matrix and the headspace.[8] |
| Extraction Time | 30 minutes | Provides sufficient time for the adsorption of the analyte onto the SPME fiber.[6] |
| Extraction Temperature | 60 °C | Maintained from the equilibration step. |
| Agitation | 250 rpm | Continuous agitation ensures a homogeneous sample and facilitates the mass transfer of the analyte to the headspace.[7] |
| Desorption Temperature | 250 °C | Ensures complete and rapid desorption of the analyte from the fiber in the GC inlet. |
| Desorption Time | 3 minutes | Sufficient time for the complete transfer of the analyte to the GC column. |
GC-MS/FID Conditions
| Parameter | Recommended Condition | Rationale |
| Injection Port | Splitless mode | To maximize the transfer of the analyte to the column for trace-level analysis. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Provides good separation for a wide range of volatile compounds.[9] A polar column like a DB-WAX can also be used depending on the complexity of the sample matrix.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas with good chromatographic efficiency. |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 240 °C at 20 °C/min (hold for 5 min). | This program allows for the separation of early-eluting volatile compounds while also ensuring the elution of less volatile matrix components. |
| MS Detector (if used) | Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300. | Standard ionization energy for creating reproducible mass spectra. The scan range covers the expected fragments of this compound.[10] |
| FID Detector (if used) | Temperature: 250 °C | Standard operating temperature for an FID. |
Method Validation
A robust method validation is essential to ensure the reliability of the analytical data.[10]
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 for the calibration curve.[11] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. The lowest concentration on the calibration curve.[12] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 15%.[11] |
| Accuracy (Recovery) | 80-120% recovery of spiked analyte in the sample matrix.[13] |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard. |
Data Analysis and Interpretation
-
Qualitative Analysis: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then calculated from this curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low analyte response | Incomplete desorption, non-optimized extraction parameters, fiber degradation. | Increase desorption time/temperature, re-optimize HS-SPME parameters, replace the SPME fiber. |
| Poor peak shape | Active sites in the GC system, column contamination. | Use a deactivated inlet liner, bake out the column, trim the front end of the column. |
| High background noise | Septum bleed, contaminated carrier gas. | Use high-quality septa, ensure carrier gas purity. |
| Poor reproducibility | Inconsistent sample volume, temperature fluctuations. | Use an autosampler for consistent injections, ensure the thermal stability of the system. |
Conclusion
The HS-SPME-GC method detailed in this application note provides a sensitive, reliable, and solvent-free approach for the analysis of this compound. The provided protocol serves as a strong foundation for researchers, and with appropriate optimization and validation, can be adapted to a wide variety of sample matrices. The inherent advantages of HS-SPME, including its simplicity and automation capabilities, make it an invaluable tool in the fields of food science, environmental analysis, and pharmaceutical development.
References
-
Beltran, E., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
-
Cheméco. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Available at: [Link]
-
Feng, M., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods. Available at: [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003212). Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Ward, E. N., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules. Available at: [Link]
-
Ward, E. N., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Available at: [Link]
-
YouTube. (2024). Optimisation of Headspace Solid Phase Microextraction HS SPME. Available at: [Link]
-
Zhang, R., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. PubMed. Available at: [Link]
-
Zhang, R., et al. (2018). Headspace solid-phase microextraction-gas chromatography-mass spectrometry characterization of propolis volatile compounds. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites. Available at: [Link]
Sources
- 1. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples [mdpi.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 9. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork [mdpi.com]
- 10. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of S-Methyl Propanethioate in Complex Food Matrices by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Introduction
S-methyl propanethioate (CAS 5925-75-7) is a volatile sulfur compound that contributes to the characteristic aroma of a variety of food products, imparting alliaceous, dairy, and milky notes.[1][2] As a thioester, it is a key flavor component in many foods and can be an indicator of quality or processing conditions.[3] Accurate quantification of this compound in complex food matrices is crucial for quality control, product development, and sensory analysis. However, its volatile nature and the complexity of food matrices present significant analytical challenges, including matrix effects and potential analyte loss during sample preparation.[4]
This application note presents a robust and validated method for the quantification of this compound in complex food matrices using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This solvent-free extraction technique is highly suitable for volatile compounds, minimizing sample manipulation and reducing the risk of analyte degradation.[5][6] To ensure the highest level of accuracy and to compensate for matrix effects, this protocol incorporates the use of a structural analog internal standard, S-ethyl propanethioate.
Scientific Principles
The quantification of this compound is based on the principle of separating the volatile fraction of a food sample and analyzing it using a highly selective and sensitive detector.
Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a food sample.[6] Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The efficiency of this process is influenced by factors such as temperature, time, and the physicochemical properties of the analyte and the fiber.[6] The selection of the appropriate fiber is critical for the selective extraction of target analytes. For thioesters and other volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad applicability for various volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the analytical column.[1] The GC column separates the individual volatile compounds based on their boiling points and affinities for the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.[1]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Caption: Overall workflow for this compound quantification.
Detailed Protocols
Reagents and Materials
-
This compound (analytical standard, >98% purity)
-
S-ethyl propanethioate (analytical standard, >98% purity)[7][8]
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Homogenizer (e.g., blender, food processor)
Preparation of Standard Solutions
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound and S-ethyl propanethioate into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare a working internal standard solution of S-ethyl propanethioate at a concentration of 10 µg/mL by diluting the primary stock solution with methanol.
Calibration Standards:
-
Into a series of 20 mL headspace vials, add 5 g of a blank matrix (a food matrix known to be free of this compound, or a simulated food matrix).
-
Spike each vial with a known volume of the this compound working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/g).
-
Add a fixed amount of the S-ethyl propanethioate working internal standard solution to each vial (e.g., 100 ng/g).
-
Add 2 g of sodium chloride to each vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Immediately seal the vials.
Sample Preparation Protocol
-
Homogenization: Homogenize a representative portion of the food sample to ensure uniformity. For solid samples, a food processor or blender can be used.
-
Weighing: Accurately weigh 5 g (± 0.1 g) of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the S-ethyl propanethioate internal standard solution to the vial (e.g., 100 ng/g).
-
Salting Out: Add 2 g of sodium chloride to the vial.
-
Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Protocol
-
Incubation: Place the sealed vial in the autosampler tray of the GC-MS system. Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port for thermal desorption of the analytes onto the analytical column.
GC-MS Parameters
| Parameter | Value |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Injection Port | Splitless mode, 250°C |
| SPME Desorption Time | 5 minutes |
| Column | DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 230°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | This compound: m/z 104 (molecular ion), 57, 47S-ethyl propanethioate (IS): m/z 118 (molecular ion), 57, 61 |
Note: The selection of SIM ions should be confirmed by analyzing the mass spectra of the pure standards.
Method Validation
To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to established guidelines from regulatory bodies such as the FDA or AOAC International.[9][10][11] The following performance characteristics should be evaluated:
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).[12][13] | Signal-to-noise ratio of approximately 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[12][13] | Signal-to-noise ratio of approximately 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by analyzing spiked blank matrix samples at different concentration levels. | 80-120% recovery |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Matrix Effect | The alteration of the analytical signal of the analyte due to the presence of co-eluting compounds from the sample matrix.[2][4] | The response of the analyte in a spiked matrix extract should be within a certain percentage (e.g., ±20%) of the response in a pure solvent standard. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and S-ethyl propanethioate in the chromatograms based on their retention times and mass spectra compared to the analytical standards.
-
Peak Integration: Integrate the peak areas of the selected quantification ions for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of an Internal Standard: The incorporation of S-ethyl propanethioate as an internal standard is a critical self-validating mechanism. It compensates for variations in sample volume, extraction efficiency, and instrument response, thereby enhancing the accuracy and precision of the results.
-
Method Validation: A thorough single-laboratory validation following established guidelines (e.g., FDA, AOAC) provides objective evidence that the method is fit for its intended purpose.[9][10][11] The validation data, including linearity, LOD, LOQ, accuracy, and precision, should be documented and readily available for review.
-
Quality Control Samples: The routine inclusion of quality control (QC) samples, such as a blank matrix and a spiked matrix at a known concentration, in each analytical run serves as an ongoing check of the method's performance.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in complex food matrices. The use of a structural analog internal standard and adherence to rigorous validation protocols ensures the scientific integrity and trustworthiness of the analytical data. This method is a valuable tool for researchers, scientists, and quality control professionals in the food industry.
References
-
(2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Retrieved from [Link]
-
Shrikant, P. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
(2013). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
(2019). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. ResearchGate. Retrieved from [Link]
-
(2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Retrieved from [Link]
-
(2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. ResearchGate. Retrieved from [Link]
-
(n.d.). S-Ethyl propanethioate. PubChem. Retrieved from [Link]
-
(2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]
-
(2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Retrieved from [Link]
-
(2023). Optimization of volatile compound extraction on cooked meat using HS-SPME-GC-MS, and evaluation of diagnosis to meat species using volatile compound by multivariate data analysis. ResearchGate. Retrieved from [Link]
- (2008). Process for synthesizing ethyl propiolate. Google Patents.
-
(2014). Single-laboratory validation of a method for the determination of select volatile organic compounds in foods by using vacuum distillation with gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
(2020). HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. MDPI. Retrieved from [Link]
-
(2014). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. PMC - NIH. Retrieved from [Link]
-
(2019). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C. PubMed. Retrieved from [Link]
-
(2019). Excelling With Excel: Analytical Method Validation Using LOD and LOQ. Bitesize Bio. Retrieved from [Link]
-
(2023). Volatile compounds for discrimination between beef, pork, and their admixture using SPME-GC-MS and chemometrics analysis. ResearchGate. Retrieved from [Link]
-
(n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]
-
(2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. Retrieved from [Link]
-
(2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 7. CAS 2432-42-0: S-Ethyl propanethioate | CymitQuimica [cymitquimica.com]
- 8. S-Ethyl propanethioate | C5H10OS | CID 75513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
Protocol for the Extraction of S-Methyl Propanethioate from Dairy Products
An Application Guide
Abstract
S-methyl propanethioate is a critical sulfur-containing volatile compound that imparts characteristic ripe, cheesy, and savory flavor notes to a variety of dairy products. Its accurate quantification is essential for quality control, flavor profile development, and shelf-life studies. However, the complex matrix of dairy products—rich in fats, proteins, and other volatile and non-volatile compounds—presents significant analytical challenges. This application note provides a comprehensive guide to the extraction of this compound from diverse dairy matrices, including cheese, milk, and yogurt. We will delve into the rationale behind method selection, offering detailed, field-proven protocols for Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), and conclude with best practices for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of this compound in Dairy Aroma
This compound, a thioester, is recognized for its potent aroma, contributing desirable flavor notes even at trace concentrations.[1][2][3] It is a key product of microbial metabolism during the ripening of many cheese varieties, arising from the catabolism of L-methionine.[4] The challenge for analytical scientists lies in efficiently and cleanly isolating this volatile compound from the dense dairy matrix. High-fat content can encapsulate volatile compounds, while proteins can cause matrix effects, complicating extraction and analysis.[5][6] Furthermore, the thermal lability of many flavor compounds necessitates extraction techniques that minimize heat to prevent the formation of artifacts.[7][8][9] This guide focuses on solventless, equilibrium-based extraction methods that are ideally suited to overcome these challenges.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of the target analyte is the cornerstone of effective method development. These properties dictate its behavior during extraction and inform the selection of the most appropriate technique. This compound is a relatively volatile compound with limited water solubility, making it an ideal candidate for headspace sampling techniques.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [2] |
| Molecular Weight | 104.17 g/mol | [2][10] |
| Boiling Point | 120.0 °C at 760 mmHg | [1][2] |
| Flash Point | 26.1 °C | [1] |
| Water Solubility | Slightly soluble | [1][2] |
| logP (o/w) | 1.37 (Estimated) | [1] |
| Vapor Pressure | 18.25 mmHg at 25 °C (Estimated) | [1] |
| Flavor Profile | Cheese, ripe fruit, meat | [1][2] |
Core Extraction Methodologies: Principles and Rationale
The selection of an extraction technique is a balance between sensitivity, selectivity, and the physical nature of the sample matrix. For volatile sulfur compounds in dairy, headspace and sorptive techniques are superior to traditional solvent extraction.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, equilibrium-based sample preparation technique.[5] It relies on the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial, where they are then adsorbed onto a stationary phase coated on a fused silica fiber.
-
Causality of Method Choice: This method is ideal for complex solid or semi-solid matrices like cheese and yogurt. By sampling from the headspace, the fiber avoids direct contact with non-volatile matrix components like fats and proteins, which could otherwise foul the stationary phase and interfere with the analysis.[5] The choice of fiber coating is critical; for volatile and semi-volatile compounds like thioesters, a mixed-phase fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is highly effective due to its porous nature, which efficiently traps small volatile molecules.[11] Heating the sample vial increases the vapor pressure of the analytes, promoting their transfer into the headspace and enhancing extraction efficiency.[12]
Stir Bar Sorptive Extraction (SBSE)
SBSE is another solventless technique that utilizes a magnetic stir bar coated with a thick film of Polydimethylsiloxane (PDMS).[8][13] The stir bar is placed directly into a liquid sample (or a suspension of a solid sample), and as it stirs, analytes are extracted from the matrix into the PDMS phase.
-
Causality of Method Choice: The primary advantage of SBSE over SPME is its significantly larger volume of stationary phase, which can result in up to 1000 times higher recovery and therefore much lower detection limits.[8] This makes it exceptionally well-suited for trace analysis in liquid matrices like milk. Because the extraction is based on the octanol-water partition coefficient (K o/w), SBSE is most efficient for non-polar to weakly polar compounds.[13] Following extraction, the analytes are typically desorbed thermally for GC analysis.
Validated Protocols for Dairy Matrices
The following protocols have been designed to provide a robust starting point for the extraction of this compound. Researchers should consider these as templates to be further optimized for their specific instrumentation and sample variations.
Protocol 1: HS-SPME Extraction from Hard and Semi-Hard Cheese
This protocol is optimized for analyzing the volatile profile of cheese, where this compound is a key aroma component.
Experimental Workflow: HS-SPME for Cheese Analysis
Caption: HS-SPME workflow for cheese sample preparation and extraction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Freeze a representative portion of the cheese sample for approximately 1 hour to facilitate grating.
-
Grate 5.0 g of the frozen cheese into a 20 mL headspace vial.
-
Add 2.0 mL of saturated NaCl solution. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles and promoting their release into the headspace (the "salting-out" effect).[5]
-
Spike the sample with an appropriate internal standard (e.g., 2-methyl-3-heptanone) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler agitator set to 50°C.
-
Allow the sample to equilibrate for 15 minutes with agitation.
-
Introduce a conditioned CAR/PDMS SPME fiber into the headspace of the vial.
-
Expose the fiber for 60 minutes at 50°C with continued agitation.[11]
-
After extraction, retract the fiber into its needle.
-
-
Analysis:
-
Immediately transfer the fiber to the heated injection port (250°C) of a GC-MS system for thermal desorption and analysis.
-
Protocol 2: SBSE Extraction from Milk
This protocol is designed for maximum sensitivity in detecting trace levels of volatile compounds in liquid milk.
Experimental Workflow: SBSE for Milk Analysis
Caption: SBSE workflow for milk sample preparation and extraction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Pipette 10.0 mL of whole milk into a 20 mL glass vial.
-
Spike the sample with an appropriate internal standard.
-
-
SBSE Procedure:
-
Place a conditioned PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.
-
Place the vial on a magnetic stir plate and stir at 1000 rpm for 60 minutes at room temperature.[8] Heating should be avoided to prevent Maillard reactions and other changes that could alter the flavor profile.[8][14]
-
After extraction, remove the stir bar with clean forceps.
-
-
Analysis:
-
Rinse the stir bar by briefly dipping it in deionized water to remove any matrix residue.
-
Gently dry the stir bar by dabbing it with a lint-free tissue. The hydrophobic nature of PDMS prevents water from interfering with the desorption of analytes.[8]
-
Place the stir bar into a thermal desorption tube for analysis by Thermal Desorption-GC-MS (TD-GC-MS).
-
Protocol 3: HS-SPME Extraction from Yogurt
This protocol is adapted for the semi-viscous and acidic nature of yogurt.
Experimental Workflow: HS-SPME for Yogurt Analysis
Caption: HS-SPME workflow for yogurt sample preparation and extraction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize the yogurt sample by stirring gently.
-
Weigh 5.0 g of yogurt into a 20 mL headspace vial.
-
Add 2.0 mL of saturated NaCl solution to aid in the release of volatiles.
-
Spike with an internal standard and immediately seal the vial.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or autosampler agitator set to 45°C. A slightly lower temperature is used compared to cheese to minimize heat-induced changes in the more delicate yogurt matrix.
-
Allow the sample to equilibrate for 15 minutes with agitation.
-
Introduce a conditioned CAR/PDMS SPME fiber into the headspace.
-
Expose the fiber for 45 minutes at 45°C with continued agitation.
-
Retract the fiber into its needle.
-
-
Analysis:
-
Immediately transfer the fiber to the heated injection port (250°C) of a GC-MS system for analysis.
-
Summary of Recommended Extraction Parameters
| Parameter | Protocol 1: Cheese | Protocol 2: Milk | Protocol 3: Yogurt |
| Method | HS-SPME | SBSE | HS-SPME |
| Sample Mass/Vol. | 5.0 g | 10.0 mL | 5.0 g |
| Extraction Phase | CAR/PDMS Fiber | PDMS Stir Bar | CAR/PDMS Fiber |
| Extraction Temp. | 50°C | Room Temperature | 45°C |
| Extraction Time | 60 min | 60 min | 45 min |
| Salting Out | Yes (Saturated NaCl) | Optional | Yes (Saturated NaCl) |
| Key Advantage | Avoids matrix contact | High sensitivity for trace analytes | Good for semi-viscous matrix |
Post-Extraction Analysis: GC-MS with Sulfur-Selective Detection
Following extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. The GC separates the complex mixture of volatile compounds, and the MS provides identification based on mass spectra and quantification. For enhanced selectivity and sensitivity for sulfur compounds like this compound, which are often present at very low levels, coupling the GC to a sulfur-selective detector in parallel with the MS is highly recommended.[15]
-
Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) : These detectors respond specifically to sulfur-containing compounds, providing a clean chromatogram that makes it easier to locate and confirm the identity of sulfur species, even when they co-elute with other non-sulfur compounds.[15][16]
Conclusion
The successful extraction of this compound from dairy products is achievable through the careful selection and optimization of modern, solvent-free extraction techniques. Headspace SPME is a robust and reliable method for solid and semi-solid matrices like cheese and yogurt, effectively minimizing matrix interference. For liquid samples such as milk where maximum sensitivity is required, Stir Bar Sorptive Extraction offers superior recovery of trace-level analytes. By pairing these advanced extraction protocols with sensitive and selective analytical methods like GC-MS/SCD, researchers can confidently identify and quantify the key sulfur compounds that define the characteristic aroma of dairy products.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]1]
-
Carpino, S., et al. (2024). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry and Chemometric Approach for the Study of Volatile Profile in X-ray Irradiated Surface-Ripened Cheeses. Foods, 13(3), 449. [Link][11]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]2]
-
Ye, F., & Qi, H. (2026). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 15(2), 351. [Link][14]
-
Drake, M. A., et al. (2007). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Journal of Dairy Science, 90(9), 4085-4095. [Link][5]
-
Biasioli, F., et al. (2002). Determination of volatile compounds in cows' milk using headspace GC-MS. Journal of Dairy Research, 69(4), 623-633. [Link][7]
-
Stas, J., & Yousef, M. (2021). Extraction of Lactic Acid from Whey of Yoghurt by Solvent Extraction Technique. Research & Reviews in Chemistry, 21(3), 102-111. [Link][17]
-
Lab Alliance. (n.d.). Determination of Flavor and Off Flavor Compounds in Dairy Products using Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MSD/PFPD. Retrieved from [Link]8]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]15]
-
Stefanon, B., et al. (2002). Determination of volatile compounds in cows' milk using headspace GC-MS. Journal of Dairy Research, 69(4), 623-633. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Retrieved from [Link]10]
-
IISTE. (2021). Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. Chemistry and Materials Research, 13(1). [Link][13]
-
Semantic Scholar. (n.d.). Extraction of Lactic Acid from Whey of Yoghurt by Solvent Extraction Technique. Retrieved from [Link]]
-
Liu, M., et al. (2023). Determination and Risk Assessment of Flavor Components in Flavored Milk. Foods, 12(11), 2154. [Link][6]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]16]
-
FooDB. (2010). Showing Compound this compound (FDB003212). Retrieved from [Link]3]
-
Quinto-Fernandez, E. J., et al. (2005). Solid-phase microextraction and gas chromatography–mass spectrometry for rapid characterisation of semi-hard cheeses. Food Chemistry, 91(2), 367-373. [Link][12]
-
Spinnler, H. E., et al. (2004). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied Microbiology and Biotechnology, 64(3), 397-404. [Link][4]
-
Marín-San Román, S., et al. (2022). Optimization of stir bar sorptive extraction (SBSE) and multi-stir bar sorptive extraction (mSBSE) to improve must volatile compounds extraction. LWT - Food Science and Technology, 172, 114182. [Link][18]
-
Jordan, A., et al. (2018). Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. Organic Process Research & Development, 22(10), 1360-1370. [Link][19]
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 4. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and Risk Assessment of Flavor Components in Flavored Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of volatile compounds in cows' milk using headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Flavor and Off Flavor Compounds in Dairy Products using Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MSD/PFPD - Lab Alliance [laballiance.com.my]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CAS 5925-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
- 14. mdpi.com [mdpi.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. investigacion.unirioja.es [investigacion.unirioja.es]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of S-Methyl Propanethioate in Advanced Flavor Reconstitution
Abstract
Flavor reconstitution is a sophisticated process that bridges analytical chemistry and sensory science, aiming to deconstruct and subsequently reconstruct the precise flavor profile of foods and beverages. Among the vast array of volatile compounds that constitute a flavor, certain molecules, known as character-impact compounds, define its quintessential aroma, even at trace concentrations. S-Methyl propanethioate (SMPT) is one such potent volatile sulfur compound (VSC). This document provides a comprehensive technical guide for researchers, flavor chemists, and product development professionals on the application of this compound in flavor reconstitution studies. It details the compound's sensory and physicochemical properties, outlines validated analytical and sensory protocols, and presents a practical application in the reconstitution of a model cheese flavor.
Section 1: Profile of a Character-Impact Compound: this compound (SMPT)
This compound, a thioester, is a pivotal component in the aroma profiles of numerous natural products. Its importance in flavor science stems from its complex, concentration-dependent sensory profile and its low odor threshold, which allows it to exert significant influence on the overall flavor perception.
Physicochemical Properties
A thorough understanding of SMPT's physical and chemical properties is fundamental for its accurate analysis and effective application in flavor models. These properties dictate the choice of analytical instrumentation, extraction parameters, and handling procedures.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | S-methyl thiopropionate | [2] |
| CAS Number | 5925-75-7 | [1] |
| Molecular Formula | C₄H₈OS | [1] |
| Molecular Weight | 104.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 120 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1] |
| Kovats RI (Std. Non-polar) | 785 | [1] |
| Kovats RI (Std. Polar) | 1131 | [1] |
Sensory Profile and Natural Occurrence
The sensory perception of SMPT is multifaceted, often described with terms like "fruity," "alliaceous" (garlic/onion-like), "dairy," and "milky".[3][4][5] Critically, it is a key contributor to the ripe and savory notes of many cheeses.[2] Sensory studies have specifically highlighted its role in the characteristic aroma of Camembert, with panelists strongly associating its flavor with this cheese variety.[6] This makes SMPT an indispensable tool for building authentic cheese flavor profiles.
Its natural occurrence is predominantly in fermented dairy products, including Camembert and Munster cheeses, as well as in certain tropical fruits where it contributes to the perception of ripeness.[2][6]
Biochemical Formation Pathways
In many food systems, particularly cheese, S-methyl thioesters do not originate as intact molecules. Instead, they are products of microbial metabolism. The primary pathway involves the catabolism of the amino acid L-methionine by cheese-ripening microbiota, such as Brevibacterium linens and various yeasts.[4][7]
The process can be summarized in two key stages:
-
Methanethiol (MTL) Production: Microorganisms degrade L-methionine to produce methanethiol (CH₃SH), a highly volatile compound with a distinct cabbage-like aroma.[4][7] This is a critical intermediate.
-
Thioesterification: The produced methanethiol then reacts with an acyl-CoA molecule, such as propanoyl-CoA (derived from the metabolism of fatty acids or other amino acids), to form the corresponding S-methyl thioester.[8]
This biochemical causality explains why the presence and activity of specific microbial strains are essential for the development of characteristic cheesy and savory notes during ripening.
Section 2: The Strategic Role of SMPT in Flavor Reconstitution
Flavor reconstitution is a systematic process that begins with the analytical identification of key odorants in a target food and culminates in the creation of a flavor model that is validated by sensory analysis.[9] SMPT's role is often that of a "top note" or "character driver," providing a specific aromatic lift that transforms a simple base mixture into a recognizable flavor.
The general workflow for a flavor reconstitution study incorporating SMPT involves several key phases, from initial analysis to final sensory validation.
Section 3: Analytical Protocols for SMPT Identification and Quantification
The high volatility and low concentration of SMPT necessitate sensitive and robust analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique due to its solvent-free nature and high sensitivity for volatile sulfur compounds.[1][10] Gas Chromatography-Olfactometry (GC-O) is then used to confirm the odor activity of the identified compound.
Protocol 3.1: Volatile Compound Extraction using HS-SPME
Causality: This protocol is optimized for extracting VSCs from a complex, semi-solid matrix like cheese. The choice of a DVB/CAR/PDMS fiber provides broad-spectrum affinity for volatiles.[10] Salting-out (using NaCl) increases the volatility of analytes by reducing their solubility in the aqueous phase of the sample, thereby enhancing their transfer to the headspace for more efficient extraction.[6]
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Analytical balance
-
Heater/stirrer block
-
Sodium chloride (NaCl), analytical grade
Procedure:
-
Sample Preparation: Weigh 2.0 g (± 0.01 g) of the food sample (e.g., cheese, finely grated) into a 20 mL headspace vial.
-
Matrix Modification: Add 1.0 g of NaCl and 2 mL of deionized water to the vial.
-
Internal Standard (Optional but Recommended): Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-3-furanthiol) for quantitative analysis.
-
Vial Sealing: Immediately seal the vial tightly with the screw cap.
-
Equilibration: Place the vial in the heater block set to 45°C. Allow the sample to equilibrate for 20 minutes with gentle agitation. This step facilitates the release of volatile compounds into the vial's headspace.
-
SPME Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace for 30 minutes at 45°C. Do not let the fiber touch the sample matrix.
-
Fiber Retraction: After extraction, retract the fiber into its needle and immediately proceed to GC-MS analysis.
Protocol 3.2: GC-MS Analysis
Causality: A mid-polarity column (e.g., DB-624 or equivalent) provides good separation for a wide range of flavor volatiles, including sulfur compounds. The temperature program is designed to first separate highly volatile compounds like SMPT at a lower temperature before ramping up to elute heavier compounds. The mass spectrometer parameters are set for sensitive detection in full scan mode to identify unknowns, with selected ion monitoring (SIM) as an option for targeted quantification.
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Injector: Split/Splitless, set to Splitless mode. Temperature: 250°C.
-
Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line: 250°C.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Data Analysis:
-
Identify SMPT by comparing its mass spectrum and calculated Kovats retention index with an authentic standard and library data (e.g., NIST). Key identifying ions for SMPT include m/z 57, 104, and 29.
-
Quantify using the peak area of the internal standard, if used.
Protocol 3.3: Gas Chromatography-Olfactometry (GC-O) Confirmation
Causality: While GC-MS identifies a compound's structure, GC-O confirms its contribution to the aroma.[9] The human nose is an extremely sensitive detector for odor-active compounds, often detecting them at concentrations below the MS detection limit. This protocol ensures that the identified SMPT is indeed responsible for the target aroma note.
Procedure:
-
System Setup: The GC effluent is split (typically 1:1) between the MS detector and a heated sniffing port. Humidified air is mixed with the effluent going to the sniffing port to prevent nasal dehydration.
-
Panelist Training: Use trained panelists who are familiar with describing sulfur and cheesy aromas.
-
Olfactory Analysis: As the sample chromatographs, a panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors using specialized software.
-
Correlation: Correlate the retention time of the "cheesy," "ripe," or "sulfury" aroma event with the peak identified as SMPT by the MS detector. This provides direct evidence of SMPT's sensory impact.
Section 4: Application Protocol - Reconstitution of a Model Camembert Cheese Aroma
This protocol demonstrates how to use SMPT to build a more authentic Camembert-type flavor profile.
Objective: To evaluate the sensory contribution of this compound to a simplified cheese flavor base.
Materials:
-
Odorless base (e.g., refined coconut oil or propylene glycol).
-
Stock solutions (in ethanol) of key cheese aroma compounds:
-
Butanoic acid (cheesy, rancid)
-
Hexanoic acid (goaty, pungent)
-
2-Heptanone (fruity, blue cheese)
-
δ-Decalactone (creamy, milky)
-
Diacetyl (buttery)
-
-
Stock solution of this compound (0.1% in ethanol).
Protocol 4.1: Preparation of a Base Flavor Model
-
In 100g of the odorless base, create a simplified cheese flavor by adding the key compounds to achieve realistic concentrations (e.g., Butanoic acid: 10 ppm, Hexanoic acid: 5 ppm, 2-Heptanone: 2 ppm, δ-Decalactone: 5 ppm, Diacetyl: 1 ppm).
-
Homogenize the mixture thoroughly. This is your Control Sample (Model A) .
Protocol 4.2: Dosing Study with SMPT
-
Prepare two additional 100g batches of the flavor base from Protocol 4.1.
-
Model B (Low Dose): Using the 0.1% SMPT stock solution, spike one batch to achieve a final SMPT concentration of 0.1 ppm. This level is typical for imparting a ripe note.[2]
-
Model C (High Dose): Spike the second batch to achieve a final SMPT concentration of 0.5 ppm.
-
Label all three models (A, B, C) with random three-digit codes for blind evaluation.
Protocol 4.3: Sensory Evaluation
Causality: A triangle test is a robust statistical method to determine if a perceptible difference exists between samples. Following up with descriptive analysis allows for the characterization of how the samples differ, providing qualitative data on the specific sensory attributes contributed by SMPT.
-
Difference Testing (Triangle Test):
-
Present a trained sensory panel (n > 15) with three samples: two are the control (Model A) and one is a test sample (Model B or C). The order is randomized for each panelist.
-
Ask panelists to identify the "odd" sample out.
-
Analyze the results statistically. A significant number of correct identifications (p < 0.05) confirms that the addition of SMPT creates a perceivable difference.
-
-
Descriptive Analysis:
-
Present all three models (A, B, and C) to the trained panel.
-
Ask them to rate the intensity of specific aroma attributes on a scale (e.g., 1-9), including "Overall cheesy," "Ripe/Mature," "Sulfury," and "Fruity."
-
Analyze the data to determine how the addition of SMPT at different levels modulates the perception of these key cheese characteristics. The results will validate the optimal concentration needed to achieve the desired "Camembert-type" note.
-
Section 5: Troubleshooting and Expert Insights
-
Analyte Instability: Thioesters and other VSCs can be reactive and prone to oxidation or degradation. Always use freshly prepared standards. When analyzing samples, minimize headspace and exposure to oxygen.
-
Contamination: Sulfur compounds are notoriously pervasive. Ensure meticulous cleaning of all glassware, vials, and syringe needles. Run frequent blanks on the GC-MS system to check for carryover.
-
Concentration Effects: The aroma of SMPT can shift from a desirable cheesy/fruity note at ppb or low-ppm levels to a harsh, unpleasant sulfurous note at higher concentrations. Dosing studies must cover a wide dynamic range to find the optimal "sweet spot."
-
Analytical Sensitivity: For trace-level detection, a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) or Sulfur Chemiluminescence Detector (SCD) can be run in parallel with the MS for enhanced sensitivity and selectivity.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Landaud, S., Helinck, S., & Bonnarme, P. (2008). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. Applied and Environmental Microbiology, 74(13), 4153–4161. Available at: [Link]
-
Human Metabolome Database. (2023). This compound (HMDB0031192). Retrieved from [Link]
-
FooDB. (2015). This compound (FDB003212). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
- Curioni, A., & Bosset, J. O. (2002). Key odorants in various cheese varieties. International Dairy Journal, 12(12), 959-984.
-
Arfi, K., Bonnarme, P., Spinnler, H. E., & Landaud, S. (2002). Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria. Applied and Environmental Microbiology, 68(5), 2155–2161. Available at: [Link]
-
The Good Scents Company. (n.d.). Information for S-methyl thiopropionate. Retrieved from [Link]
- Mestres, M., Busto, O., & Guasch, J. (2000). Analysis of volatile sulfur compounds in wine by headspace solid-phase microextraction and gas chromatography. Journal of Chromatography A, 881(1-2), 569-577. (Note: A representative methodology paper, direct URL not available).
- Sensory Evaluation Techniques. (n.d.). Sensory Evaluation Techniques.
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
-
Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 45(9), 3590–3594. Available at: [Link]
-
Guedes de Pinho, P., & Ferreira, A. C. S. (2017). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 22(9), 1479. Available at: [Link]
-
Human Metabolome Database. (2023). Metabocard for this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Page for this compound. Retrieved from [Link]
-
MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Retrieved from [Link]
-
Drake, M. A., & Miracle, R. E. (2016). Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder. Molecules, 21(3), 369. Available at: [Link]
-
Tentamus Group. (2025). Sensory analysis – How flavour tests support product development. Retrieved from [Link]
- Collins, A. C. (2024). Methionine Metabolism and Activated Methyl Cycle.
-
Gonda, I., Bar, E., Portnoy, V., Lev, S., Burger, J., Schaffer, A. A., ... & Katzir, N. (2013). Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit. The Plant Journal, 74(3), 458-471. Available at: [Link]
-
Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of l-Methionine Catabolism Pathways in Cheese-Ripening Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Methionine catabolism and production of volatile sulphur compounds by OEnococcus oeni - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: S-Methyl Propanethioate as a Reference Standard in Analytical Chemistry
Introduction: The Significance of S-Methyl Propanethioate in Volatile Sulfur Compound Analysis
This compound (CAS No. 5925-75-7) is a thioester, an organosulfur compound analogous to a carboxylate ester where a sulfur atom replaces the linking oxygen.[1] Thioesters are pivotal intermediates in various biochemical pathways, notably in the metabolism of lipids where they serve as acyl carriers.[2] In the realm of analytical chemistry, this compound is a volatile sulfur compound (VSC) recognized for its distinct fruity, milky, and sulfurous aroma.[3][4][5] This volatility and characteristic profile make it an indispensable reference standard for the identification and quantification of VSCs in diverse matrices, including food and beverages, environmental samples, and consumer products.
The accurate measurement of VSCs is critical as they significantly impact the sensory properties of products, often at very low concentrations (ppb levels).[6][7][8] Establishing robust analytical methods requires high-purity, well-characterized reference standards to ensure the reliability and accuracy of results. This guide provides a comprehensive overview of the physicochemical properties of this compound and details validated protocols for its use in quantitative and qualitative analytical workflows.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development. Key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 5925-75-7 | [3][9] |
| Molecular Formula | C₄H₈OS | [3][9] |
| Molecular Weight | 104.17 g/mol | [3][9][10] |
| Appearance | Colorless liquid | [3][6] |
| Boiling Point | ~120 °C at 760 mmHg | [3] |
| Flash Point | ~26.1 °C (79 °F) | [6] |
| Solubility | Slightly soluble in water; Soluble in alcohol | [3][4] |
| Refractive Index | 1.458 - 1.465 @ 20 °C | [3][6] |
Causality Insight: The compound's high volatility (boiling point 120 °C) and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC), a technique that relies on the vaporization of analytes for separation.[11] Its solubility in common organic solvents like ethanol simplifies the preparation of accurate standard solutions.
Protocol 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the use of this compound as an external reference standard for creating a calibration curve to quantify volatile sulfur compounds in a sample matrix. The internal standard method, which involves adding a known amount of a different, non-interfering compound to all samples and standards, is another valid approach to correct for variations in injection volume and instrument response.[12]
Principle of Quantification
Gas Chromatography separates volatile compounds based on their partitioning between a stationary phase (the column) and a mobile phase (a carrier gas). The Flame Ionization Detector (FID) generates a current proportional to the amount of combustible organic material passing through it. By injecting standards of known concentrations, a calibration curve of detector response (peak area) versus concentration can be constructed. This curve is then used to determine the concentration of the analyte in unknown samples.
Experimental Workflow
Caption: Workflow for quantitative analysis using GC-FID.
Step-by-Step Methodology
A. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of high-purity this compound reference standard into a 10 mL Class A volumetric flask. Record the exact weight. Dissolve and dilute to the mark with an appropriate solvent (e.g., Methanol or Ethanol). This solution must be stored in an airtight container at ≤ 4°C.[13]
-
Expertise Note: Due to the volatility and strong odor of thioesters, all weighing and dilutions should be performed in a well-ventilated fume hood. The use of volumetric flasks ensures the accuracy required for a quantitative standard.
-
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A typical concentration range for VSC analysis might be 0.1, 1, 5, 10, and 50 µg/mL.[7]
B. GC-FID Instrumentation and Parameters: The following table provides a starting point for method development. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent | Standard instrument for robust volatile analysis. |
| Column | HP-5 (non-polar) or Supelcowax-10 (polar) | Selection depends on the matrix and target analytes. The NIST WebBook lists Kovats retention indices for this compound on both polar (1130-1131) and non-polar (785) phases, confirming its suitability for both.[9] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 5 min) | A temperature ramp is essential for separating compounds with different boiling points. This program should be optimized to ensure baseline separation of the target analyte from matrix interferences. |
| Detector | FID at 280 °C | Higher temperature prevents condensation of analytes in the detector. |
| Injection Volume | 1 µL (Split or Splitless) | Split injection is used for higher concentrations to avoid column overload, while splitless is preferred for trace analysis to maximize sensitivity. |
C. Data Analysis and Validation:
-
Inject the calibration standards from lowest to highest concentration, followed by the unknown samples.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Plot the peak area (y-axis) against the concentration (x-axis) for the standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Trustworthiness: For a reliable calibration, the R² value should be ≥ 0.995. This demonstrates a strong linear relationship between concentration and instrument response, which is a cornerstone of a self-validating system.
-
-
Calculate the concentration of the analyte in the samples using the regression equation.
Protocol 2: Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
While GC-FID provides excellent quantitative data, it cannot definitively identify a compound. GC-MS is the gold standard for structural confirmation.
Principle of Identification
In GC-MS, the column effluent is directed into a mass spectrometer. The molecules are ionized (typically by Electron Ionization - EI), which causes them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." By comparing the mass spectrum of an unknown peak to the spectrum of the this compound reference standard, a highly confident identification can be made.
Experimental Workflow
Caption: Workflow for qualitative analysis using GC-MS.
Step-by-Step Methodology
A. Standard and Sample Preparation:
-
Prepare a mid-range concentration standard of this compound (e.g., 10 µg/mL) in a suitable solvent.
-
Prepare the sample using an appropriate technique such as headspace, SPME, or solvent extraction to isolate volatile components.[11][14]
B. GC-MS Instrumentation and Parameters:
-
GC Method: Use the same GC parameters (column, oven program, etc.) as developed for the GC-FID analysis to ensure comparable retention times.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for EI, which produces reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[9]
-
Mass Range: Scan from m/z 25 to 200. This range will cover the molecular ion (m/z 104.17) and all significant fragments.[3][9]
-
Source Temperature: ~230 °C
-
Quadrupole Temperature: ~150 °C
-
C. Data Analysis and Identification:
-
Run the this compound standard to obtain its reference retention time and mass spectrum.
-
Run the sample and identify the peak at the corresponding retention time.
-
Extract the mass spectrum for the peak of interest from the sample run.
-
Compare the sample spectrum with the reference standard spectrum. Key identifying ions for this compound include m/z 29 (C₂H₅⁺), 57 (C₂H₅CO⁺), and the molecular ion at m/z 104.[3]
-
Authoritative Grounding: The identification is considered confirmed when the retention times match and the relative abundances of the major ions in the sample spectrum are within acceptable tolerance (e.g., ±10%) of the reference standard spectrum. Further confidence is gained by matching against the NIST Mass Spectral Library.[9]
-
Method Validation and Quality Control
Any analytical method employing a reference standard must be validated to ensure it is fit for purpose.[15][16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.995 over the intended range. | Demonstrates that the instrument response is proportional to the analyte concentration. |
| Accuracy | 80-120% recovery in spiked matrix samples. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). | Assesses the degree of scatter between a series of measurements.[15] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the lowest amount of analyte that can be reliably quantified.[15] |
| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. | Ensures the detector signal is only from the analyte of interest. |
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. TGSC Information System. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. PubChem. Retrieved from [Link]
-
Wishart DS, et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Res. 50(D1):D622-D631. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H8OS). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
-
MDPI. (2021). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl thioacetate, 1534-08-3. Retrieved from [Link]
- Google Patents. (n.d.). CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
-
National Institutes of Health. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. PubMed Central. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]
-
EPA. (n.d.). Validation of Improved Chemical Methods for Sulfur Oxides Measurements From Stationary Sources. Retrieved from [Link]
-
BioSpectra. (n.d.). ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN. Retrieved from [Link]
-
ACS Publications. (2011). Progress on Volatile Sulfur Compound Analysis in Wine. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). S-Methyl thioacetate | C3H6OS | CID 73750 - PubChem. Retrieved from [Link]
-
ACS Publications. (2023). Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis of Inadequate Mass Resolution. ACS Environmental Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Synthesis and Use of Thioesters: Recent Developments. Retrieved from [Link]
-
Journal of the Korean Academy of Oral Health. (2021). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. Retrieved from [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 6. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound (CAS 5925-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biospectra.us [biospectra.us]
Application Note & Protocols: Isotopic Labeling of S-Methyl Propanethioate for Advanced Metabolic Studies
Abstract
This comprehensive guide details the strategic application of stable isotope labeling to S-Methyl propanethioate (SMPT), a key thioester involved in sulfur amino acid metabolism. We provide an in-depth rationale for experimental design, step-by-step protocols for the synthesis of isotopically labeled SMPT, its application in cell culture-based metabolic tracing studies, and the subsequent analysis by high-resolution mass spectrometry. This document is intended for researchers in metabolic sciences, drug development, and analytical biochemistry seeking to quantitatively trace the metabolic fate of SMPT and elucidate its role in cellular physiology and pathology.
Part 1: Foundational Principles & Strategic Considerations
This compound (C₄H₈OS) is a volatile sulfur compound and a thioester metabolite.[1][2] Thioesters, such as the well-known acetyl-CoA, are critical intermediates in numerous metabolic pathways, including fatty acid and amino acid metabolism, serving as activated acyl-group carriers.[3][4] SMPT is closely linked to the metabolism of methionine, an essential sulfur-containing amino acid.[5][6] Understanding the flux through methionine-related pathways is crucial, as they govern the supply of S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions, including DNA and protein methylation.[7][8]
Stable isotope tracing is a powerful technique to dissect metabolic pathways by following the journey of labeled atoms from a precursor molecule through subsequent downstream metabolites.[9][10][11] By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ³⁴S) into SMPT, we can precisely track its conversion and incorporation into other molecules, providing a dynamic view of metabolic fluxes that endpoint measurements cannot capture.[12][13]
The Causality Behind Isotope Selection
The choice of isotope is dictated by the specific metabolic question. For SMPT, several labeling strategies can be envisioned:
-
Carbon-13 (¹³C): Ideal for tracing the carbon backbone. Labeling the propanoyl group ([¹³C₃]-propanoyl) allows researchers to track the fate of this acyl unit. It can reveal if the propanoyl group is catabolized, for instance via the TCA cycle, or used in anabolic processes.[14][15]
-
Deuterium (²H): Often used to probe specific enzymatic reactions or redox processes. However, C-H bond cleavage can lead to isotope effects, and back-exchange with water can complicate data interpretation, making ¹³C a more straightforward choice for backbone tracing.
-
Sulfur-34 (³⁴S): The most direct way to trace the sulfur atom. Labeling the thioester sulfur with ³⁴S would definitively track its incorporation into other sulfur-containing metabolites, such as cysteine or glutathione, via transsulfuration pathways.[16][17]
-
Carbon-13 (¹³C) on the S-Methyl group: This strategy specifically interrogates the fate of the methyl group. It helps to distinguish whether the entire SMPT molecule is metabolized or if the methyl group is transferred, a process central to the methionine cycle.
For this guide, we will focus on a ¹³C-labeling strategy on the propanoyl group , as it provides broad applicability for studying central carbon metabolism.
Part 2: Synthesis and Verification of Isotopically Labeled this compound
The chemical synthesis of thioesters can be achieved through several routes, commonly involving the condensation of a carboxylic acid (or its activated form, like an acyl chloride) with a thiol.[18][19][20] To create an isotopically labeled version, one of the precursors must contain the desired stable isotope.
Workflow for Synthesis of [¹³C₃]-S-Methyl Propanethioate
Caption: Workflow for the synthesis of [¹³C₃]-S-Methyl propanethioate.
Protocol 1: Synthesis of [1,2,3-¹³C₃]-S-Methyl Propanethioate
This protocol is a representative method and should be performed by personnel trained in synthetic organic chemistry with appropriate safety precautions.
Objective: To synthesize this compound with uniform ¹³C labeling on the propanoyl moiety.
Materials:
-
[1,2,3-¹³C₃]-Propanoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium methanethiolate (CH₃SNa)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [1,2,3-¹³C₃]-Propanoic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Rationale: This step converts the less reactive carboxylic acid into a highly reactive acyl chloride, priming it for nucleophilic attack by the thiol.[19]
-
-
Thioesterification Reaction:
-
In a separate flame-dried flask, suspend sodium methanethiolate (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C.
-
Slowly add the freshly prepared [¹³C₃]-propanoyl chloride solution from Step 1 to the sodium methanethiolate suspension via cannula transfer.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Rationale: The thiolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the thioester bond.[18]
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Use minimal heat to avoid loss of the volatile product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired thioester from unreacted starting materials and byproducts.[21]
-
Protocol 2: Quality Control and Verification
Objective: To confirm the identity, purity, and isotopic enrichment of the synthesized [¹³C₃]-SMPT.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-Orbitrap).
-
Analysis: Infuse a diluted sample and acquire a full scan mass spectrum.
-
Expected Results: Compare the observed mass to the theoretical exact mass.
| Compound | Formula | Unlabeled Mass (Da) | [¹³C₃]-Labeled Mass (Da) | Expected Mass Shift |
| This compound | C₄H₈OS | 104.0296 | 107.0397 | +3.0101 |
| Table 1: Expected masses for unlabeled and labeled this compound. |
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum should be consistent with the SMPT structure. The ¹³C NMR will show signals for all three carbons in the propanoyl chain, confirming the labeling positions. The coupling patterns (¹³C-¹³C coupling) will also verify the contiguous labeling.
Part 3: Application in Cell-Based Metabolic Tracing
This section outlines a general procedure for using the synthesized [¹³C₃]-SMPT to trace its metabolic fate in a mammalian cell culture model.
Workflow for a Cell-Based Tracing Experiment
Caption: General workflow for a stable isotope tracing experiment in cell culture.
Protocol 3: Cell Culture Labeling Experiment
Objective: To label the metabolome of cultured cells using [¹³C₃]-SMPT and harvest samples for analysis.
Materials:
-
Cultured mammalian cells (e.g., HepG2, a liver cell line relevant to amino acid metabolism).
-
Standard cell culture media and supplements.
-
Labeling medium (e.g., base medium with dialyzed serum).
-
Sterile stock solution of [¹³C₃]-SMPT in a suitable vehicle (e.g., ethanol).
-
Ice-cold 80% methanol/water solution.
-
Cell scrapers.
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to approximately 80% confluency.
-
Initiate Labeling:
-
Aspirate the standard growth medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed labeling medium containing a predetermined concentration of [¹³C₃]-SMPT (e.g., 10-100 µM; concentration should be optimized).
-
Rationale: Switching to a defined labeling medium ensures that the labeled tracer is the primary source of the molecule of interest.
-
-
Time Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation.
-
Metabolism Quenching and Harvesting:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately place the plate on dry ice and add ice-cold 80% methanol to quench all enzymatic activity.
-
Rationale: Rapid and cold quenching is critical to halt metabolism instantly, preserving the isotopic labeling pattern of metabolites at that specific moment.
-
Scrape the cells in the cold methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Store samples at -80 °C until extraction.
-
Part 4: Analytical Methodologies and Data Interpretation
The core analytical technique for tracing stable isotopes is mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z).[22]
Workflow for LC-MS Data Acquisition and Analysis
Caption: Data analysis pipeline from metabolite extract to metabolic flux.
Protocol 4: LC-MS/MS Analysis of Labeled Metabolites
Objective: To detect and quantify the mass isotopologues of metabolites downstream of SMPT.
Procedure:
-
Metabolite Extraction:
-
Thaw harvested cell lysates on ice.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4 °C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Method:
-
Reconstitute the dried extract in a suitable injection solvent.
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. A common separation method is HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites.
-
The mass spectrometer should be operated in full scan mode or using a targeted inclusion list to acquire MS1 spectra for key metabolites.
-
Rationale: LC separates the complex mixture of metabolites over time, allowing the mass spectrometer to analyze them individually.[23] High resolution is essential to distinguish between different isotopologues.
-
-
Data Processing:
-
Use specialized software (e.g., Xcalibur, Compound Discoverer, El-Maven) to identify metabolite peaks based on retention time and accurate mass.
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for every metabolite of interest.
-
Correct the raw data for the natural abundance of stable isotopes.[10]
-
Interpreting the Data: An Example
If [¹³C₃]-SMPT is hydrolyzed to [¹³C₃]-propionate and then activated to [¹³C₃]-propionyl-CoA, this labeled unit can enter the TCA cycle via succinyl-CoA. We would expect to see a +3 mass shift in these metabolites.
| Metabolite | Expected Labeling Pattern | Metabolic Implication |
| Propionyl-CoA | M+3 | Direct activation of the propanoyl group. |
| Succinyl-CoA | M+3 | Entry into the TCA cycle. |
| Malate | M+3 | Progression through the TCA cycle. |
| Citrate | M+2 | Decarboxylation of a labeled TCA intermediate. |
| Table 2: Hypothetical labeling patterns from [¹³C₃]-SMPT and their metabolic interpretation. |
By quantifying the fractional labeling of these pools over time, researchers can use computational models to perform Metabolic Flux Analysis (MFA), calculating the rates of the underlying biochemical reactions.[12][24][25] This provides a quantitative map of cellular metabolism.[13][26]
Part 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Incomplete activation of carboxylic acid; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time for the activation step. |
| No/Low Isotopic Labeling in Cells | Tracer is not cell-permeable; tracer is toxic at the tested concentration; incorrect quenching. | Test cell permeability with a fluorescent analog if possible. Perform a dose-response curve to find a non-toxic concentration. Ensure rapid and ice-cold quenching protocol is followed strictly. |
| Complex/Uninterpretable MS Data | Poor chromatographic separation; matrix effects; incorrect metabolite identification. | Optimize LC gradient to improve peak separation. Confirm metabolite IDs using authentic standards and MS/MS fragmentation. Analyze samples from unlabeled control cells to identify background signals. |
References
-
Chemistry LibreTexts. (2021). Synthesis of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Chen, C., et al. (2024). α2-macroglobulin function of thioester-containing proteins guards Drosophila from a bacterial protease via two immune-induced peptides. PNAS. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 521869, this compound. [Link]
-
Wilkinson, D. J., et al. (2017). Principles of stable isotope research – with special reference to protein metabolism. Clinical Nutrition ESPEN. [Link]
-
Tumanov, S., & Grote, A. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry. [Link]
-
Chemistry LibreTexts. (2020). Thioesters- Biological Carboxylic Acid Derivatives. [Link]
-
Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). [Link]
-
Lin, V. S., et al. (2017). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling. [Link]
-
Allen, D. K., & Young, J. D. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal. [Link]
-
Basisty, N., et al. (2012). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry. [Link]
-
ResearchGate. (2020). Principles of Stable-Isotope Tracing. [Link]
-
Rinkel, J., & Dickschat, J. S. (2016). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry. [Link]
-
Carlotta, C. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
-
Tumanov, S., et al. (2016). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Metabolomics. [Link]
-
Thompson, R. E., et al. (2012). Protein Thioester Synthesis Enabled by Sortase. Journal of the American Chemical Society. [Link]
-
Wikipedia. Thioester. [Link]
-
Moore, D. P., & Thompson, J. F. (1967). Methionine biosynthesis from S-methylcysteine by thiomethyl transfer in Neurospora. Biochemical and Biophysical Research Communications. [Link]
-
Sealls, T., et al. (1985). Synthesis of acyl-CoA thioesters. Biochemistry and Cell Biology. [Link]
-
ResearchGate. (2017). Percentage 13C-labeling of cytosolic acetyl-CoA can be quantified from palmitate labeling. [Link]
-
University of California, Davis. (2016). CHEM 245 - Thioesters. [Link]
-
Frontiers in Neuroscience. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]
-
St-Pierre, J. F., et al. (2021). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. [Link]
-
Filonov, G. S., et al. (2024). Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers in Chemistry. [Link]
-
Su, W., et al. (2025). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Organic Letters. [Link]
-
The Good Scents Company. S-methyl thiopropionate. [Link]
-
13CFLUX.NET. Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
-
He, L., et al. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry. [Link]
-
biocrates. (2024). Methionine – a crucial amino acid in metabolism, antioxidant defense, and cellular function. [Link]
-
Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link]
-
Hellerstein, M. K. (2016). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. Journal of Clinical & Translational Endocrinology. [Link]
-
Chemistry Learner. Thioester: Bonding, Synthesis, and Reactions. [Link]
-
NIST. This compound. [Link]
-
Guryev, I., et al. (2023). Solid-Phase Spectrometric Determination of Organic Thiols Using a Nanocomposite Based on Silver Triangular Nanoplates and Polyurethane Foam. MDPI. [Link]
-
Nájera, C., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron. [Link]
-
ResearchGate. (2017). Percentage 13 C-labeling of cytosolic (lipogenic) acetyl-CoA can be quantified. [Link]
-
Chen, X., et al. (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Trends in Biotechnology. [Link]
-
Sbodio, J. I., et al. (2019). Posttranslational Regulation of Mammalian Sulfur Amino Acid Metabolism. Antioxidants & Redox Signaling. [Link]
-
YouTube. (2022). Stable Isotope Tracer Technique. [Link]
-
Jasiński, R. (2024). Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study. Molecules. [Link]
-
Finkelstein, J. D. (2007). Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine. Clinical Chemistry and Laboratory Medicine. [Link]
-
Organic Syntheses. s-methyl isothiourea sulfate. [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CHEM 245 - Thioesters [guweb2.gonzaga.edu]
- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine - Metabolite - biocrates life science ag [biocrates.com]
- 7. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 8. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 14. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methionine biosynthesis from S-methylcysteine by thiomethyl transfer in Neurospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 19. Thioester - Wikipedia [en.wikipedia.org]
- 20. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]
- 21. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 25. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Application Notes and Protocols for S-Methyl Propanethioate in the Development of Artificial Meat Flavors
Introduction: The Crucial Role of Sulfur Compounds in Meat Flavor
The characteristic flavor of cooked meat is a complex symphony of volatile compounds derived from intricate chemical reactions during the cooking process. Among these, sulfur-containing compounds are paramount in imparting the savory, meaty notes that consumers expect.[1] S-methyl propanethioate, a thioester, has been identified as a significant contributor to the flavor profiles of various cooked meats and is increasingly utilized in the development of authentic-tasting artificial meat flavors for plant-based alternatives.[2][3] This document provides a comprehensive guide for researchers and scientists on the application of this compound, from understanding its formation to its practical implementation in flavor formulations.
This compound possesses a complex aroma profile described as alliaceous, dairy, sulfurous, and milky, with some fruity undertones.[4][5][6] Its presence, even at low concentrations, can significantly enhance the overall meatiness of a flavor profile. The primary pathways for its natural formation in meat are the Maillard reaction and the degradation of lipids.[7][8] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, generates a plethora of flavor compounds.[9] Specifically, the degradation of the sulfur-containing amino acid methionine is a key source of the methanethiol required for the formation of S-methyl thioesters.[10][11]
The development of realistic and appealing meat analogues is a significant challenge in the food industry, with flavor being a primary driver of consumer acceptance.[12][13] Understanding and effectively utilizing key flavor compounds like this compound is therefore critical for creating plant-based products that can successfully compete with their animal-based counterparts.[14][15]
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor development.
| Property | Value | Source |
| Molecular Formula | C4H8OS | [2] |
| Molecular Weight | 104.17 g/mol | [2] |
| CAS Number | 5925-75-7 | [2] |
| FEMA Number | 4172 | [2] |
| Appearance | Colorless liquid | [2] |
| Odor Profile | Alliaceous, dairy, sulfurous, milky, vegetable | [4] |
| Flavor Profile | Cheesy, Meaty | [3] |
| Boiling Point | 120 °C at 760 mmHg | [2] |
| Flash Point | 26.11 °C | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [2] |
| Specific Gravity | 0.891 - 0.897 @ 25 °C | [4] |
| Refractive Index | 1.459 - 1.465 @ 20 °C | [4] |
Formation Pathways of this compound in Meat
The generation of this compound in cooked meat is a complex process primarily driven by the Maillard reaction and lipid degradation. The key precursors are sulfur-containing amino acids, such as methionine, and short-chain fatty acids like propanoic acid.[8][16]
The degradation of methionine during the Maillard reaction is a critical step, leading to the formation of methanethiol (CH₃SH), a highly odorous and reactive sulfur compound.[10] Concurrently, propanoic acid can be formed from the degradation of amino acids or lipids. The subsequent reaction between methanethiol and an activated form of propanoic acid, such as propanoyl-CoA, results in the formation of this compound.[16]
Analytical Protocols for the Quantification of this compound
Accurate quantification of this compound in a complex food matrix like a meat analogue is crucial for flavor development and quality control. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.[5][17][18]
Protocol 1: Quantitative Analysis by HS-SPME-GC-MS
This protocol provides a validated method for the quantification of this compound in a plant-based meat analogue.
1. Sample Preparation: 1.1. Homogenize 10 g of the cooked meat analogue sample. 1.2. Weigh 2 g of the homogenized sample into a 20 mL headspace vial. 1.3. Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds. 1.4. Add a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone). 1.5. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: 2.1. Equilibrate the sample vial at 60°C for 15 minutes in an autosampler with agitation. 2.2. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis: 3.1. Gas Chromatograph: Agilent 7890B or equivalent. 3.2. Mass Spectrometer: Agilent 5977A or equivalent. 3.3. Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column. 3.4. Injection: Splitless mode at 250°C. Desorption time of the SPME fiber in the injection port is 5 minutes. 3.5. Oven Temperature Program:
- Initial temperature: 40°C, hold for 3 minutes.
- Ramp 1: Increase to 150°C at 5°C/min.
- Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes. 3.6. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 3.7. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-350.
- Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode for quantification. For this compound, characteristic ions are m/z 104, 57, and 47.
4. Calibration and Quantification: 4.1. Prepare a series of standard solutions of this compound in a model matrix (e.g., deodorized sunflower oil) with a fixed concentration of the internal standard. 4.2. Analyze the standards using the same HS-SPME-GC-MS method. 4.3. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. 4.4. Quantify this compound in the meat analogue samples using the generated calibration curve.
Sensory Evaluation Protocols
Sensory analysis is indispensable for evaluating the effectiveness of this compound in creating a convincing meat flavor. Quantitative Descriptive Analysis (QDA) is a powerful method for this purpose, utilizing trained panelists to provide detailed sensory profiles of products.[19][20][21][22][23]
Protocol 2: Quantitative Descriptive Analysis (QDA) of Artificial Meat Flavors
This protocol outlines the steps for conducting a QDA to evaluate the sensory attributes of a meat analogue flavored with this compound.
1. Panelist Selection and Training: 1.1. Recruit 10-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions. 1.2. Conduct a training program (approximately 20-30 hours) to familiarize panelists with the basic tastes, aromas, and textures relevant to meat and meat analogues. 1.3. Develop a consensus-based flavor lexicon for meat analogues, including attributes such as "meaty," "brothy," "roasted," "fatty," "umami," "sulfurous," and any potential off-flavors.[24] 1.4. Use reference standards to anchor the intensity of each attribute on a numerical scale (e.g., a 15-cm line scale from "not perceptible" to "very intense").
2. Sample Preparation and Presentation: 2.1. Prepare the meat analogue samples according to a standardized cooking procedure (e.g., pan-frying for a specific time and temperature). 2.2. Cut the cooked samples into uniform sizes and keep them warm until serving. 2.3. Code the samples with random three-digit numbers to prevent bias. 2.4. Present the samples to the panelists in a randomized order in individual sensory booths with controlled lighting and ventilation.[25]
3. Sensory Evaluation: 3.1. Panelists evaluate the samples individually and rate the intensity of each attribute on the provided line scale. 3.2. Provide unsalted crackers and water for palate cleansing between samples.
4. Data Analysis: 4.1. Convert the ratings from the line scales into numerical data. 4.2. Analyze the data using analysis of variance (ANOVA) to determine significant differences in sensory attributes between samples. 4.3. Use multivariate analysis techniques, such as Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.
Application in Artificial Meat Flavor Formulations
The successful incorporation of this compound into an artificial meat flavor requires careful consideration of its concentration, interactions with other flavor compounds, and stability during processing.
Guidelines for Application:
-
Concentration: The optimal concentration of this compound can vary significantly depending on the desired flavor profile and the food matrix. Typical usage levels in savory flavoring compositions can range from 0.0001% to 1% by weight of the final product.[26] It is recommended to start with low concentrations (in the parts-per-billion or low parts-per-million range) and incrementally increase the dosage based on sensory evaluation.
-
Synergistic Effects: this compound often exhibits synergistic effects with other flavor compounds. For instance, its meaty and sulfurous notes can be enhanced when combined with Maillard reaction products like pyrazines (roasted, nutty notes) and other sulfur compounds such as 2-methyl-3-furanthiol (meaty, savory notes).[27][28]
-
Stability: Thioesters can be susceptible to hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[12][29] Therefore, it is important to consider the pH and processing conditions of the food product. Encapsulation or the use of precursor systems can be employed to protect the flavor compound and control its release during cooking.[30]
Conclusion
This compound is a potent and valuable tool in the development of authentic and appealing artificial meat flavors. A thorough understanding of its chemical properties, formation pathways, and sensory characteristics, combined with rigorous analytical and sensory evaluation protocols, is essential for its effective application. By following the guidelines and protocols outlined in this document, researchers and flavor chemists can leverage the unique properties of this compound to create the next generation of delicious and satisfying plant-based meat alternatives.
References
-
Corral, S., & Flores, M. (2021). Sensory Analysis and Consumer Research in New Meat Products Development. Foods, 10(2), 433. [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Khan, J. A., Gijs, L., Collin, S., Berger, C., Martin, N., Piraprez, G., ... & Vulfson, E. N. (1999). Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. Journal of agricultural and food chemistry, 47(8), 3269–3273. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
-
Singh, S., Sahoo, S. R., & Gautam, S. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 60(2), 527-536. [Link]
-
Zhang, J., Wei, Z., Zhang, Y., & Chen, J. (2021). Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. Food Chemistry, 364, 130463. [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
Rani, R., & Kumar, S. (2016). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham. Journal of food science and technology, 53(1), 337–345. [Link]
-
Sun, X., Wang, Y., Zhang, G., & Ma, L. (2022). Mechanism of pyrazines and thioethers formation promoted by high oxygen concentration in the methionine‐glucose Maillard reaction system. Journal of the Science of Food and Agriculture, 102(1), 223-232. [Link]
-
Yüksel, Z., & Kılıç, B. (2023). Sensory Analysis In Meat and Meat Products. International Advanced Researches & Engineering Journal, 7(1), 1-6. [Link]
-
Legako, J. F., Dinh, T. T., Miller, M. F., & Adhikari, K. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 12(6), 1293. [Link]
-
Belin, A., Martin, N., Spinnler, H. E., & Collin, S. (2001). S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates. FEMS microbiology letters, 203(1), 101–106. [Link]
-
Lees, M., St-Gelais, D., & Lacroix, C. (2000). Enzymatic versus spontaneous S-methyl thioester synthesis in Geotrichum candidum. FEMS microbiology letters, 184(1), 21–25. [Link]
-
P&F. (2005). Aroma Chemicals for Savory Flavors. Perfumer & Flavorist, 30(5), 44-50. [Link]
-
He, J., Liu, M., & Chen, J. (2022). Flavor challenges in extruded plant‐based meat alternatives: A review. Journal of Food Science, 87(1), 33-47. [Link]
-
Koutroumanidou, E. (2022). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University. [Link]
-
De Pilli, T., Marino, R., Di Taranto, A., & Albenzio, M. (2024). Quantitative descriptive analysis as a strategic tool in research activities relating to innovative meat tenderisation technologies. Heliyon, 10(11), e32618. [Link]
-
EUPTA. (n.d.). Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. Retrieved from [Link]
-
Zhang, J., Wei, Z., Zhang, Y., & Chen, J. (2021). Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. Food chemistry, 364, 130463. [Link]
-
Liu, Y., Wu, J., & Ho, C. T. (2021). Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl)-glycine. Journal of agricultural and food chemistry, 69(17), 5122–5129. [Link]
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food chemistry, 62(4), 415-424. [Link]
-
Matís. (n.d.). ISO standards for sensory evaluation. Retrieved from [Link]
-
Food Safety Institute. (2024). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]
-
Chandru, K., Gilbert, A., Butch, C., Aravind, L., & Jia, T. Z. (2020). Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH 3 COSCH 3) and methyl acetate (acetic acid methyl ester; CH 3 COOCH 3) from the reaction of acetyl-coenzyme A with methanethiol and methanol. Astrobiology, 20(1), 127-136. [Link]
-
Frank, D. C., Wüst, M., & Schestkowa, H. (2021). Development of a GC-MS/MS Method Coupled with HS-SPME-Arrow for Studying Formation of Furan and 10 Derivatives in Model Systems and Commercial Foods. Foods, 10(8), 1779. [Link]
-
Parrish, F. C. (2019). The Maillard Reaction. In The Meat Handler's Guide (pp. 14.1-14.8). San Diego State University. [Link]
-
Domyos, P., & S-M, A. (2017). Volatile compounds in meat and meat products. Food Science and Technology, 37(1), 1-10. [Link]
- Sprecker, J. L., & Bel-Reka, A. (2011). U.S.
-
Jurado-Sánchez, N., Tomé-Sánchez, I., & Mata-Sánchez, M. T. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Molecules, 26(2), 223. [Link]
-
Sensient Food Colors. (n.d.). Sensory Solutions for Plant-Based Meat Analogues. Retrieved from [Link]
-
De Pilli, T., Marino, R., Di Taranto, A., & Albenzio, M. (2024). Quantitative descriptive analysis as a strategic tool in research activities relating to innovative meat tenderisation technologies. Heliyon, 10(11), e32618. [Link]
-
Wu, Y., Wang, S., Li, Y., & Li, J. (2021). Reaction pathway of D-glucose and L-methionine Maillard reaction model system assisted by high-intensity ultrasound. Ultrasonics sonochemistry, 70, 105315. [Link]
-
Mottram, D. S., & Whitfield, F. B. (1995). Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods. In Sulfur Compounds in Foods (pp. 180-191). American Chemical Society. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5925-75-7). Retrieved from [Link]
-
Resconi, V. C., Campo, M. M., & Font-i-Furnols, M. (2013). The Development of Aromas in Ruminant Meat. Molecules, 18(5), 5674–5697. [Link]
-
Legako, J. F., Dinh, T. T., Miller, M. F., & Adhikari, K. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 12(6), 1293. [Link]
-
Roseman, K. A., & Yalkowsky, S. H. (1973). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Journal of pharmaceutical sciences, 62(10), 1680–1685. [Link]
-
Silesia. (n.d.). Flavours for plant-based food. Retrieved from [Link]
-
Ljungdahl, P. O., & Daignan-Fornier, B. (2012). Sensing and Signaling of Methionine Metabolism. Genes, 3(4), 577–597. [Link]
-
Pérez-Marcos, C., & Sayas-Barberá, E. (2016). ISO 17025 accreditation to determine the sensory quality and food safety in dry-cured ham and dry-cured shoulder. In 5th International Congress on Food Science and Technology (pp. 1-4). [Link]
-
Hofmann, T., & Schieberle, P. (2012). The role of sulfur chemistry in thermal generation of aroma. In Handbook of flavor and fragrance (pp. 183-206). CRC Press. [Link]
-
Sánchez-Hernández, L., Mahía-Sánchez, E., & Lorenzo, M. (2021). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. Molecules, 26(11), 3195. [Link]
-
Wood, J. D. (2022). Fatty acid composition of meat animals as flavor precursors. The National Provisioner, 236(12), 24-27. [Link]
-
Papadopoulou, E., & Chrissafis, K. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Polymers, 13(16), 2750. [Link]
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. S-methyl thioesters are produced from fatty acids and branched-chain amino acids by brevibacteria: focus on L-leucine catabolic pathway and identification of acyl-CoA intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 8. scielo.br [scielo.br]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Development of Aromas in Ruminant Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. na.sensientfoodcolors.com [na.sensientfoodcolors.com]
- 14. e3sensory.eu [e3sensory.eu]
- 15. Flavours for plant-based food | [silesia-aroma.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS | LUP Student Papers [lup.lub.lu.se]
- 18. Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iaras.org [iaras.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. matis.is [matis.is]
- 26. WO2011006080A2 - Flavoring compositions for savory applications - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for S-Methyl Propanethioate Detection
Welcome to the technical support center for the analysis of S-Methyl propanethioate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. This compound, a key flavor and fragrance compound, presents unique analytical challenges due to its volatility and sulfur-containing nature. This document will address common issues in a question-and-answer format, explaining the causality behind experimental choices to ensure robust and reliable results.
Section 1: Foundational Knowledge & Initial Setup
This section covers the fundamental properties of this compound and the initial steps for setting up your GC-MS system for its analysis.
Q1: What are the key chemical properties of this compound that influence its GC-MS analysis?
A1: this compound is a volatile thioester with a boiling point of approximately 120°C.[1] Its sulfur atom makes it prone to interactions with active sites in the GC system, which can lead to peak tailing and poor reproducibility.[2][3] Additionally, like many sulfur compounds, it can be thermally labile, meaning it is sensitive to high temperatures and can degrade in the GC inlet if conditions are not optimized.[4]
Q2: What is the typical mass spectrum for this compound?
A2: The electron ionization (EI) mass spectrum of this compound (C₄H₈OS) has a molecular weight of 104.17 g/mol .[1] Key fragments to monitor in the mass spectrum include the molecular ion at m/z 104, and major fragment ions at m/z 57 and 29.[5] These ions are crucial for both qualitative identification in SCAN mode and for developing a sensitive and specific method in Selected Ion Monitoring (SIM) mode.
Section 2: Troubleshooting Common Chromatographic Problems
This section provides a troubleshooting guide for common issues encountered during the GC-MS analysis of this compound.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue when analyzing active compounds like sulfur-containing molecules.[2] The primary causes are typically related to unwanted interactions within the analytical flow path.
Causality & Troubleshooting Steps:
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Active Sites in the Inlet: The GC inlet, particularly the liner, is a frequent source of activity. Non-deactivated glass wool or contamination from previous injections can create sites where the polarizable sulfur atom can adsorb.
-
Solution: Use a deactivated liner, preferably with glass wool that is also deactivated. If you suspect contamination, perform inlet maintenance, which includes replacing the liner, septum, and O-ring.[3]
-
-
Column Contamination or Degradation: The first few meters of the analytical column can become contaminated or active over time, especially when analyzing complex matrices.
-
Solution: As a first step, "dry" the column by baking it at its maximum isothermal temperature for a short period. If this doesn't resolve the issue, trim 15-20 cm from the front of the column to remove the contaminated section.[3]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak distortion.
-
Solution: Ensure the column is cut cleanly and installed at the correct height in both the inlet and the MS transfer line according to the manufacturer's instructions.[6]
-
Q4: I'm not seeing a peak for this compound, or the response is very low. What should I check?
A4: A complete loss of peak or a significantly diminished response can be due to several factors, ranging from sample introduction issues to problems within the GC or MS system.
Troubleshooting Workflow:
Troubleshooting Decision Tree for No Peak or Low Response.
Detailed Checks:
-
Syringe and Autosampler: Verify that the autosampler is correctly picking up the sample and that the syringe is not clogged or leaking.
-
Inlet Temperature: this compound can be thermally labile. An excessively high inlet temperature can cause the analyte to degrade before it reaches the column.[4]
-
Recommendation: Start with an inlet temperature around 200-220°C and optimize from there. A programmed temperature vaporization (PTV) inlet can offer better control for thermally sensitive compounds.[7]
-
-
Carrier Gas Flow: Ensure that the carrier gas is flowing at the setpoint and that there are no major leaks in the system.
-
MS Detector: Confirm that the MS is properly tuned and that the correct ions are being monitored if you are using SIM mode.
Section 3: Method Optimization Strategies
This section provides guidance on optimizing your GC-MS method for the sensitive and robust detection of this compound.
Q5: What type of GC column is best for analyzing this compound?
A5: The choice of GC column depends on the complexity of your sample matrix. The polarity of the stationary phase is a key consideration.[8]
-
For general-purpose analysis and in less complex matrices: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. These columns provide excellent resolving power and are robust.
-
For complex matrices where co-elution is a concern: A more polar column, like a wax-type column (polyethylene glycol, e.g., DB-WAX, CP-Wax 57 CB), can provide a different selectivity and may be necessary to resolve this compound from interfering compounds.[9]
| Parameter | Recommendation for Low-Polarity Column | Recommendation for Polar Column | Rationale |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Polyethylene Glycol (WAX) | Matching phase polarity to analyte characteristics can improve separation.[8] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions provide a good balance of efficiency and sample loading capacity. |
| Example | Agilent J&W DB-5ms, Restek Rxi-5ms | Agilent J&W DB-WAX, Restek Stabilwax | Commonly used and well-characterized columns for a wide range of applications. |
Q6: How should I develop the GC oven temperature program?
A6: An effective temperature program is crucial for good separation and peak shape.[10]
Step-by-Step Protocol for Temperature Program Development:
-
Initial Temperature and Hold: Start with an initial oven temperature that is about 10-20°C below the boiling point of your solvent. Hold this temperature for 1-2 minutes to allow for proper focusing of the analytes at the head of the column.
-
Temperature Ramp: A ramp rate of 10-15°C per minute is a good starting point.
-
If peaks are too broad, a slower ramp rate may be needed to improve separation.
-
If the analysis time is too long and resolution is adequate, a faster ramp rate can be used.
-
-
Final Temperature and Hold: The final temperature should be high enough to elute all compounds of interest from the column. A final hold of 2-5 minutes ensures that any less volatile matrix components are removed before the next injection.
Example Temperature Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 40 | 2 | - |
| Ramp 1 | 150 | 0 | 10 |
| Ramp 2 | 240 | 5 | 25 |
Q7: Should I use SCAN or Selected Ion Monitoring (SIM) mode for my analysis?
A7: The choice between SCAN and SIM mode depends on your analytical goals.
Workflow for Mode Selection:
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. This compound [webbook.nist.gov]
- 6. agilent.com [agilent.com]
- 7. ues.pku.edu.cn [ues.pku.edu.cn]
- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 9. chromtech.com [chromtech.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Technical Support Center: S-Methyl Propanethioate Stability During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of S-Methyl propanethioate during sample preparation. As a volatile and reactive thioester, maintaining the integrity of this compound from sample collection to analysis is paramount for generating accurate and reproducible data. This document is designed to provide you with the foundational knowledge and practical protocols to mitigate its degradation.
Core Principles of this compound Stability
This compound (C₄H₈OS) is a thioester, an organosulfur compound analogous to a standard ester but with a sulfur atom replacing the ester oxygen.[1][2][3] This structural feature makes it susceptible to specific degradation pathways that are less common in their oxygen-containing counterparts. Understanding these pathways is the first step toward preventing them. The two primary modes of degradation are hydrolysis and oxidation.
-
Hydrolysis : This is the most common degradation pathway for thioesters. The thioester bond is cleaved by water in a reaction that can be catalyzed by either acid or base.[1][4][5] The reaction is significantly slower at a neutral pH and accelerates at both low and high pH extremes.[6][7] The products of hydrolysis are propanoic acid and methanethiol.[1]
-
Oxidation : The sulfur atom in the thioester is susceptible to oxidation.[8][9] This reaction typically occurs in the presence of oxidizing agents or even atmospheric oxygen, potentially accelerated by light or metal ions. The initial oxidation product is the corresponding sulfoxide, which can be further oxidized to a sulfone under stronger conditions.[10][11]
Below is a diagram illustrating these primary degradation pathways.
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 4. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. fiveable.me [fiveable.me]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Identifying and removing impurities from S-Methyl propanethioate synthesis
Welcome to the technical support center for the synthesis of S-Methyl propanethioate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and remove impurities during your synthesis, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method for synthesizing this compound in a laboratory setting is the nucleophilic acyl substitution reaction between propanoyl chloride and methyl mercaptan (or its corresponding thiolate). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities often include unreacted starting materials such as propanoyl chloride and methyl mercaptan, a hydrolysis product like propionic acid, and an oxidation product, dimethyl disulfide.
Q3: My final product has a persistent, foul odor even after purification. What could be the cause?
A3: A persistent foul odor is often indicative of residual methyl mercaptan, which has a very low odor threshold. Standard purification methods may not completely remove it. Specialized quenching or washing steps may be necessary.
Q4: Can I use propionic acid directly with methyl mercaptan to synthesize this compound?
A4: While possible through Fischer esterification-like conditions, the direct reaction between a carboxylic acid and a thiol is generally less efficient than using a more reactive acylating agent like propanoyl chloride. The reaction with propionic acid typically requires a strong acid catalyst and harsh conditions, which can lead to other side products.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC analysis, it is advisable to quench a small aliquot of the reaction mixture before spotting to prevent the highly reactive propanoyl chloride from streaking on the plate.
Troubleshooting Guide
This section provides a detailed approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly susceptible to hydrolysis. The presence of moisture in the reactants or solvent will convert it to the less reactive propionic acid.
-
Loss of Methyl Mercaptan: Methyl mercaptan is a volatile compound (boiling point ~6 °C). It can be lost from the reaction mixture if the reaction temperature is not adequately controlled or if the reaction vessel is not properly sealed.
-
Inefficient Work-up: The desired product may be lost during the aqueous work-up if the pH is not controlled, leading to hydrolysis of the thioester.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of propanoyl chloride to control the exothermic reaction and minimize the loss of methyl mercaptan.
-
Use of a Base: Employ a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct, which can catalyze side reactions.
-
Monitor Reaction Completion: Use TLC or GC to monitor the disappearance of the limiting reagent before proceeding with the work-up.
Problem 2: Presence of Impurities in the Final Product
A systematic approach to identifying and removing impurities is crucial for obtaining high-purity this compound.
The first step is to identify the nature of the impurity using spectroscopic and chromatographic methods.
Common Impurities and Their Identification:
| Impurity | Identification Method | Key Spectroscopic Features |
| Propanoyl Chloride | GC-MS, ¹H NMR, IR | ¹H NMR: Quartet (~2.9 ppm), Triplet (~1.2 ppm). IR: Strong C=O stretch (~1800 cm⁻¹). MS: Molecular ion peak at m/z 92/94 (isotope pattern for Cl). |
| Methyl Mercaptan | GC-MS, ¹H NMR | ¹H NMR: Singlet for S-CH₃ protons and a broad singlet for the -SH proton. MS: Molecular ion peak at m/z 48. |
| Propionic Acid | GC-MS, ¹H NMR, IR | ¹H NMR: Broad singlet for -COOH proton (>10 ppm), Quartet (~2.3 ppm), Triplet (~1.1 ppm). IR: Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹). MS: Molecular ion peak at m/z 74.[1][2] |
| Dimethyl Disulfide | GC-MS, ¹H NMR | ¹H NMR: Sharp singlet (~2.4 ppm). MS: Molecular ion peak at m/z 94.[3][4] |
Based on the identified impurity, a targeted purification strategy can be implemented.
A. Removal of Unreacted Propanoyl Chloride and Propionic Acid:
-
Principle: These acidic impurities can be removed by a basic wash.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acidic components to form sodium propionate, which is water-soluble.
-
Continue washing until the effervescence ceases.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
B. Removal of Unreacted Methyl Mercaptan and Dimethyl Disulfide:
-
Principle: Thiols and disulfides can be removed by washing with a mild oxidizing agent or a specific thiol scavenger.
-
Protocol (Oxidative Wash):
-
After the basic wash, wash the organic layer with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize the thiol to a more water-soluble sulfonic acid or sulfonate.
-
Follow with a wash with sodium thiosulfate solution to quench any remaining oxidizing agent.
-
Wash with brine, dry, and concentrate.
-
C. Final Purification by Chromatography:
-
Principle: If impurities persist after washing, column chromatography can be used for final purification.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC or GC to identify the pure product.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
To a solution of methyl mercaptan (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC until the propanoyl chloride is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
GC-MS Analysis Protocol
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5) is suitable.
-
Injection Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Scan range of m/z 35-300.
Visualizing the Process
Synthesis and Impurity Formation Workflow
Caption: Stepwise purification strategy.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 878, Methanethiol. [Link]
- U.S. Environmental Protection Agency. (2012). Environmental Chemistry Method Review Report, Dimethyl Disulfide, PC Code 029088, MRID 48535303.
- Chevron Phillips Chemical. (2019).
-
Experimental Determination of Structure of propanoic acid. (2023, November 29). [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62324, Propionyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1032, Propionic acid. [Link]
-
The Good Scents Company. Information on methyl mercaptan. [Link]
-
Wikipedia. Propionic acid. [Link]
-
NIST. Propanoyl chloride in NIST WebBook. [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
ResearchGate. (PDF) Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]
-
Nature. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. [Link]
-
NIST. This compound in NIST WebBook. [Link]
-
Organic Syntheses. s-methyl isothiourea sulfate. [Link]
Sources
Technical Support Center: Quantification of S-Methyl Propanethioate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the quantification of S-Methyl propanethioate. As Senior Application Scientists, we understand the nuances of analytical chemistry and the challenges posed by complex matrices. This resource is structured to address specific issues you may encounter, explaining the "why" behind experimental choices to ensure scientifically sound and reliable results.
Understanding the Analyte: this compound
This compound (C₄H₈OS) is a volatile thioester compound.[1][2] Its volatility and chemical properties present unique challenges during analysis, particularly concerning its interaction with sample matrices.
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | PubChem[1] |
| Molecular Weight | 104.17 g/mol | PubChem[1] |
| Boiling Point | 120.0 °C at 760 mm Hg | The Good Scents Company, HMDB[2] |
| Solubility | Slightly soluble in water, soluble in ethanol. | The Good Scents Company, JECFA[1] |
| Aroma | Fruity, milk-like | JECFA[1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Foundational Concepts of Matrix Effects
Q1: What is a "matrix effect," and why is it a concern when quantifying this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. A matrix effect is the alteration of the analyte's signal (enhancement or suppression) due to these other components.[3] This is a significant concern because it can lead to inaccurate quantification, affecting the reliability and reproducibility of your results.[4][5]
In Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects often occur during the ionization process.[6] Co-eluting matrix components can compete with this compound for ionization, leading to signal suppression, or in some cases, enhance the ionization efficiency.[4][6] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can coat the GC inlet and column, masking active sites and leading to a phenomenon known as matrix-induced signal enhancement.[7]
Identifying and Quantifying Matrix Effects
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: A common and effective method is to compare the signal response of this compound in a pure solvent (neat solution) with its response in an extract of a blank matrix (a sample that does not contain the analyte).[3]
Experimental Protocol: Quantifying Matrix Effect
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL). This is your Neat Standard .
-
Prepare a blank matrix extract. This involves subjecting a sample of the matrix (e.g., plasma, food homogenate) that is known to be free of this compound to your entire sample preparation procedure.
-
Spike the blank matrix extract with the this compound standard solution to the same final concentration as the Neat Standard. This is your Matrix-Matched Standard .
-
Analyze both the Neat Standard and the Matrix-Matched Standard using your LC-MS or GC-MS method.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Neat Standard) x 100
Interpreting the Results:
-
~100%: Minimal matrix effect.
-
< 100%: Signal suppression.
-
> 100%: Signal enhancement.
Regulatory guidelines, such as those from the European Medicines Agency (EMA), provide acceptance criteria for bioanalytical method validation, which includes assessment of matrix effects.[8][9]
Strategies for Mitigating Matrix Effects
Q3: My results show significant matrix-induced signal suppression. What are the primary strategies to overcome this?
A3: Addressing matrix effects involves a multi-faceted approach, starting with sample preparation and extending to calibration strategies.
Decision Tree for Mitigating Matrix Effects
Caption: Decision-making workflow for addressing matrix effects.
A. Advanced Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): A selective sample clean-up method that can remove a significant portion of interfering matrix components.
-
Liquid-Liquid Extraction (LLE): A classic technique that partitions the analyte into a solvent immiscible with the sample matrix, leaving many interferences behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for complex matrices like food and involves a salting-out extraction followed by dispersive SPE for cleanup.[10][11][12][13]
-
Solid-Phase Microextraction (SPME): Ideal for volatile compounds like this compound, SPME allows for headspace extraction, minimizing contact with non-volatile matrix components.[14][15][16] However, be aware of potential competition for fiber sorption sites when analyzing mixtures of volatile compounds.[15][17]
B. Sophisticated Calibration Strategies:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[7] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample. It is highly effective but can be labor-intensive.
-
Use of Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.
Q4: What is the best type of internal standard for this compound quantification?
A4: The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte.[18][19][20][21][22] A SIL internal standard for this compound (e.g., containing ¹³C or ²H) will have nearly identical chemical and physical properties, including extraction recovery and ionization efficiency.[21] This means it will be affected by the matrix in the same way as the analyte, providing the most accurate correction.[21][22]
If a SIL internal standard is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound in the matrix.
Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | - Co-elutes with the analyte. - Experiences the same matrix effects. - Provides the most accurate correction.[21][22] | - Can be expensive. - Custom synthesis may be required.[18][19][20] |
| Structural Analog | - More readily available and less expensive. | - May have different retention times. - May experience different matrix effects. - May not provide complete correction. |
Method Validation and Regulatory Compliance
Q5: What are the key parameters to evaluate during method validation to ensure my this compound assay is robust and reliable?
A5: A full method validation is crucial to demonstrate that your analytical method is suitable for its intended purpose.[23] Regulatory bodies like the FDA and EMA have published guidelines on bioanalytical method validation.[8][9][23][24][25][26]
Key Validation Parameters (based on ICH M10 Guideline[23][24])
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[9] |
| Precision | The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV). | CV should not exceed 15% (20% at the LLOQ).[9] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A regression model is fitted to the data. |
| Matrix Effect | The influence of matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Experimental Workflow: Full Method Validation
Caption: A streamlined workflow for performing a full bioanalytical method validation.
By systematically addressing these aspects, you can develop a robust and reliable method for the quantification of this compound, ensuring the integrity and accuracy of your data for research, development, and regulatory submissions.
References
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link]
-
Journal of the American Society for Mass Spectrometry. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
PubChem. This compound. [Link]
-
Human Metabolome Database. This compound (HMDB0031192). [Link]
-
U.S. Food and Drug Administration (FDA). (2021, May 26). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. [Link]
-
European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]
-
Journal of Chromatography A. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Link]
-
Journal of Chromatography B. (2017). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. [Link]
-
National Center for Biotechnology Information (NCBI). (2011, January 26). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
ACS Publications. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. [Link]
-
The Good Scents Company. S-methyl thiopropionate. [Link]
-
ResearchGate. (2014). A modification of QuEChERS method to analyse anticoagulant rodenticides using small blood samples. [Link]
-
Technology Networks. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
ResearchGate. (2010). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. [Link]
-
International Council for Harmonisation (ICH). (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. (2011, February 15). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. [Link]
-
American Journal of Enology and Viticulture. (2011). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. [Link]
-
SCIEX. (2023, October 19). What is matrix effect and how is it quantified?. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link]
-
AB SCIEX. Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. [Link]
-
ScienceDirect. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Link]
-
National Institute of Standards and Technology (NIST). This compound. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
International Council for Harmonisation (ICH). (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ACS Publications. (2001). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. [Link]
-
U.S. Food and Drug Administration (FDA). (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]
-
LCGC International. (2022, January 1). The QuEChERSER Mega-Method. [Link]
-
MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. [Link]
-
MDPI. (2022, April 25). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts | FDA [fda.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. sciex.jp [sciex.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 25. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing S-Methyl Propanethioate Synthesis
Welcome to the technical support center dedicated to enhancing the yield and purity of S-Methyl propanethioate synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in thioester synthesis.
Introduction to this compound Synthesis
This compound is a valuable thioester with applications in various fields, including flavor and fragrance chemistry.[1][2] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will explore the most common synthetic routes and provide solutions to frequently encountered issues.
Core Synthesis Methodologies
Two primary methodologies are commonly employed for the synthesis of this compound:
-
Acylation of Methyl Mercaptan with Propanoyl Chloride: This is a direct and often rapid method.
-
Steglich Esterification of Propionic Acid with Methyl Mercaptan: This method is milder and suitable for acid-sensitive substrates.
This guide will focus on providing detailed protocols and troubleshooting for both approaches.
Part 1: Synthesis via Propanoyl Chloride
This method involves the reaction of propanoyl chloride with a source of methyl mercaptan, typically in the presence of a base to neutralize the HCl byproduct.
Diagram: Reaction Workflow
Sources
Column selection for optimal separation of S-Methyl propanethioate
Introduction: S-Methyl propanethioate (CAS 5925-75-7) is a volatile sulfur compound and a key contributor to the aroma and flavor profiles of various food products.[1][2] As a member of the thioester class of organic compounds, its analysis presents unique challenges due to its volatility, polarity, and potential for reactivity within analytical systems.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal chromatographic column and troubleshooting common issues encountered during the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary chromatographic technique for analyzing this compound and why?
For the analysis of this compound, Gas Chromatography (GC) is the unequivocally recommended technique. The decision is based on the compound's key physicochemical properties:
-
High Volatility: this compound has a boiling point of approximately 120 °C and a significant vapor pressure at room temperature.[2][5] This means it can be easily and efficiently transferred into the gas phase for separation without thermal degradation, which is the fundamental principle of GC.
-
Thermal Stability: The molecule is sufficiently stable to withstand typical GC inlet and oven temperatures required for elution.
Conversely, High-Performance Liquid Chromatography (HPLC) is generally not the preferred method. While thioesters can be analyzed by HPLC, the high volatility of this compound makes sample handling and injection problematic, leading to poor reproducibility. Furthermore, it lacks a strong chromophore for UV detection, necessitating more complex detection methods like mass spectrometry (MS), which is more commonly and efficiently coupled with GC for this type of analyte.
Q2: How do I choose the right GC stationary phase for this compound?
The selection of the stationary phase is the most critical parameter for achieving optimal separation. The choice directly governs the selectivity of the method, which is the ability to distinguish between different components in a sample.[6] The guiding principle is to match the polarity of the analyte with the stationary phase to control retention and resolution.
This compound is a moderately polar molecule due to the thioester functional group.[2][3] This is quantitatively demonstrated by its Kovats Retention Indices (RI) on stationary phases of differing polarities. The RI changes significantly with phase polarity, a phenomenon that can be exploited to optimize separation.[5][7]
| Stationary Phase Type | Common Phase Chemistry | Polarity | Typical Kovats RI for this compound | Recommended Use Case |
| Non-Polar | 5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5ms, CP-Sil 5 CB) | Low | ~785[5][7] | Initial Screening & General Purpose: Good first choice for method development. Elution is primarily based on boiling point. |
| Polar | Polyethylene Glycol (PEG) (e.g., WAX, Supelcowax-10, DB-WAX) | High | ~1131[5][7] | High Selectivity & Complex Matrices: Excellent for resolving this compound from non-polar or less-polar matrix components. Its strong retention on this phase shifts it away from interfering compounds. |
| Specialty Sulfur Column | Proprietary Deactivated Phases (e.g., DB-Sulfur SCD) | Varies | Analyte-specific | Trace Level Analysis: Chemically inert surfaces minimize analyte adsorption, leading to improved peak shape and sensitivity for reactive sulfur compounds.[4] |
Causality Behind the Choice:
-
A non-polar column (like a DB-5) separates compounds primarily by their boiling points and van der Waals interactions. It is a robust starting point for method development.
-
A polar column (like a WAX) provides a different separation mechanism, relying on dipole-dipole and hydrogen bonding interactions. The large increase in the retention index (from 785 to 1131) demonstrates the strong polar interaction between this compound and the WAX phase. This change in selectivity is a powerful tool to move the analyte away from co-eluting peaks present in a complex sample matrix.[5][7]
Troubleshooting Guides
Q3: My this compound peak is tailing. What are the causes and how can I fix it?
Peak tailing is the most common problem when analyzing active compounds like thioesters. It is typically caused by undesirable secondary interactions between the analyte and "active sites" within the GC system. These sites can adsorb the analyte, releasing it slowly and causing the asymmetrical peak shape.
Primary Causes & Solutions:
-
Active Sites in the Inlet: The hot metal surfaces and glass of the inlet liner are common sources of activity.
-
Solution: Use a new, deactivated glass liner with every fresh column installation. Liners with glass wool can be particularly problematic; consider a liner with a taper or other deactivation feature. An ultra-inert inlet liner is highly recommended.
-
-
Column Contamination or Degradation: Over time, non-volatile matrix components can accumulate at the head of the column, creating new active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. If this does not resolve the issue, the column may be permanently damaged and require replacement.
-
-
Insufficient Column Inertness: Standard columns may not be sufficiently inert for reactive sulfur compounds.
-
Solution: Switch to a column specifically designed for sulfur analysis (e.g., Agilent J&W DB-Sulfur SCD) or a column with a certified low-bleed, inert phase (e.g., "-ms" designated columns).[4]
-
-
Chemical Reactions: Thioesters can be susceptible to hydrolysis if water is present in the carrier gas or sample.[8]
-
Solution: Ensure high-purity carrier gas and install moisture and oxygen traps. Check for system leaks.
-
Caption: Troubleshooting workflow for peak tailing.
Q4: How can I improve the resolution of this compound from other components in a complex matrix?
Improving resolution involves increasing the separation between the peak of interest and interfering peaks. This is primarily achieved by manipulating the method's selectivity .[6]
-
Change the Stationary Phase: This is the most effective way to alter selectivity. If you are using a non-polar (e.g., DB-5ms) column and have a co-elution, switching to a polar (e.g., WAX) column will drastically change the retention times of polar analytes like this compound while having a lesser effect on non-polar interferences, likely resulting in separation. The reverse is also true.
-
Optimize the Oven Temperature Program: A slower temperature ramp rate (e.g., 5 °C/min instead of 15 °C/min) increases the time the analyte spends interacting with the stationary phase, which can improve the separation between closely eluting compounds.
-
Adjust Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (e.g., Helium) towards its optimal value (around 20-25 cm/s) can increase column efficiency (create narrower peaks), which may be sufficient to resolve closely eluting compounds.
Caption: Using orthogonal selectivity to improve resolution.
Experimental Protocols & Methodologies
Recommended Starting GC-MS Method Parameters
This table provides a robust starting point for method development. Parameters should be optimized based on your specific instrument, column dimensions, and sample matrix.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Inert Flow Path Recommended | Minimizes analyte loss and peak tailing.[4] |
| Column | (Option A) DB-5ms: 30m x 0.25mm, 0.25µm(Option B) DB-WAX: 30m x 0.25mm, 0.25µm | Start with Option A. Use Option B if selectivity is an issue. |
| Inlet | Split/Splitless | Use split mode for high concentrations, splitless for trace analysis. |
| Inlet Temp | 250 °C | Balances efficient volatilization with minimizing potential degradation. |
| Liner | Deactivated, Single Taper | Choose an Ultra Inert (UI) liner for best performance. |
| Carrier Gas | Helium | Constant flow mode is recommended for better reproducibility. |
| Flow Rate | 1.2 mL/min | Provides a good balance between analysis time and efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min) | An initial temperature of ~40°C provides good focusing.[9] The ramp rate can be adjusted to improve separation. |
| MS Transfer Line | 250 °C | Prevents cold spots and analyte condensation. |
| Ion Source Temp | 230 °C | Standard temperature for good ionization efficiency. |
| Acquisition Mode | Scan (m/z 40-250) & SIM | Use Scan for initial identification. Use Selected Ion Monitoring (SIM) for quantification to improve sensitivity. Key ions for this compound include m/z 57, 29. |
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Madsen, C. S., Olsen, C. A. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(1), 37-46. Available from: [Link]
-
Plesu, N., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Royal Society of Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 521869. Retrieved from: [Link]
-
FooDB. (2015). Showing Compound this compound (FDB003212). Retrieved from: [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0031192). Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Substance Record for SID 135319470. Retrieved from: [Link]
-
Hyun, M. H., et al. (2000). Preparation of a new crown ether-based chiral stationary phase containing thioester linkage for the liquid chromatographic separation of enantiomers. Journal of Chromatography A, 868(1), 39-46. Available from: [Link]
-
American Chemical Society. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. Available from: [Link]
-
JSST. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Journal of Sensor Science and Technology. Available from: [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from: [Link]
-
ResearchGate. (2023). S-Methyl Propane Thiosulfonate (SMPT): An analytical study of the Biological activity of the isolated extract from the sagebrush, against three of the candida species. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from: [Link]
-
AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from: [Link]
-
Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from: [Link]
-
MDPI. (2021). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 26(16), 4945. Available from: [Link]
-
Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from: [Link]
-
Reddit. (2023). How Do I troubleshoot a Method? (ICP-OES). r/Chempros. Retrieved from: [Link]
-
ResearchGate. (2018). Analysis of volatile sulphur compounds in breath by gas chromatography-mass spectrometry using a three-stage cryogenic trapping preconcentration system. Request PDF. Available from: [Link]
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. agilent.com [agilent.com]
- 5. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. This compound [webbook.nist.gov]
- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
Calibration curve issues for S-Methyl propanethioate in complex samples
Welcome to the technical support guide for the quantitative analysis of S-Methyl propanethioate in complex samples. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration and quantification. This compound, a volatile sulfur compound, is known for its distinct aroma and is a key component in the flavor profile of many foods and beverages.[1] However, its volatility and the reactivity of the thioester group can present significant analytical hurdles, particularly when dealing with complex matrices.[2][3]
This guide provides in-depth, field-proven insights to help you troubleshoot common issues, from non-linear calibration curves to poor sensitivity, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for this compound has poor linearity (R² < 0.99). What are the likely causes and how can I fix it?
A1: Poor linearity is a common issue when analyzing volatile and reactive compounds like this compound. The root causes often trace back to sample preparation, matrix effects, or the analytical instrumentation itself.
Underlying Causes & Solutions:
-
Matrix Effects: Complex sample matrices (e.g., food, beverages, biological fluids) contain numerous compounds that can interfere with the analysis of this compound.[4] These matrix components can either enhance or suppress the analyte signal, leading to a non-linear response.[5]
-
Solution: Employ matrix-matched calibration standards. This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. If a blank matrix is unavailable, you can use a surrogate matrix or the standard addition method.[6]
-
-
Inconsistent Sample Preparation: Volatility of this compound makes it susceptible to loss during sample preparation. Inconsistent handling can lead to variable concentrations in your calibration standards.
-
Solution: Standardize your sample preparation workflow. Ensure consistent timing, temperature, and vortexing steps for all standards and samples. Utilize autosamplers for precise and repeatable injections.
-
-
Adsorption/Degradation: Thioesters can be reactive and may adsorb to active sites in the GC inlet liner, column, or other parts of the sample path. This is especially problematic at lower concentrations, causing a non-linear response.
-
Solution: Use deactivated inlet liners and columns. Regular maintenance and cleaning of the injection port are crucial. Consider derivatization of the analyte to a more stable form if the problem persists.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the linear range of the detector. If necessary, dilute your samples to fall within this linear range.
-
Q2: I'm observing a significant negative y-intercept in my calibration curve. What does this indicate and should I force the curve through zero?
A2: A significant negative y-intercept suggests a systematic error in your analysis, often related to an overestimation of the blank or low-concentration standards, or an underestimation of the higher concentration standards.
Causality and Corrective Actions:
-
Contamination in Blank: The blank sample used to prepare your standards may contain trace amounts of this compound or an interfering compound.
-
Solution: Analyze a true "zero" blank (e.g., the pure solvent used for dilution). If a signal is present, the source of contamination must be identified and eliminated.
-
-
Active Sites in the GC System: As mentioned previously, active sites can adsorb the analyte, particularly at low concentrations. This can lead to a disproportionately low signal for the lower points on the curve, skewing the intercept.[7]
-
Solution: Perform system maintenance, including replacing the inlet liner and trimming the column.
-
-
Forcing Zero: You should generally avoid forcing the calibration curve through zero unless you have experimentally verified that a zero concentration yields a zero response and it is a requirement of the validated method.[8] Forcing a curve with a genuine intercept to go through zero can introduce significant errors, especially at the lower end of the calibration range.[8]
Q3: My quality control (QC) samples are failing, even though my calibration curve is linear. What should I investigate?
A3: This is a classic indicator that the calibration standards are not behaving in the same way as your QC samples. The issue often lies in the preparation of the different solutions or matrix effects that are not accounted for by the calibrants.
Troubleshooting Steps:
-
Preparation of Stocks: Ensure that the calibration standards and QC samples are prepared from independent stock solutions. This will help to rule out errors in the preparation of the primary stock.[9]
-
Matrix Differences: If your calibration standards are prepared in a simple solvent but your QCs are in a complex matrix, matrix effects are the likely culprit.
-
Solution: Prepare both your calibration standards and your QCs in the same blank matrix.
-
-
Internal Standard (IS) Performance: The internal standard is crucial for correcting for variability.[10]
-
Check IS Response: The response of the internal standard should be consistent across all calibration standards, QCs, and samples. A drifting IS response can indicate a problem with the instrument or sample preparation.
-
Inappropriate IS: The chosen internal standard may not be adequately compensating for the matrix effects on this compound. The ideal IS should have similar chemical properties and chromatographic behavior to the analyte.[11] For this compound, a deuterated analog or a different thioester of similar volatility and polarity would be a good choice.
-
Experimental Protocols & Workflows
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol is a starting point for the analysis of this compound in a liquid matrix (e.g., a beverage). Optimization will be required for different sample types.
-
Sample Preparation:
-
Pipette 5 mL of the sample or standard into a 20 mL headspace vial.
-
Add a consistent amount of a salting-out agent (e.g., 1 g of NaCl) to each vial to increase the volatility of this compound.
-
Spike the appropriate internal standard solution into each vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 20 minutes) to extract the volatile compounds.[2]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) for a sufficient time (e.g., 2 minutes).
-
Separate the compounds on a suitable capillary column (e.g., a mid-polar column like DB-624).
-
Detect and quantify using a mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Workflow for Troubleshooting Calibration Failures
Caption: Troubleshooting workflow for calibration curve failures.
Data Presentation
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈OS | [12] |
| Molecular Weight | 104.171 g/mol | [12][13] |
| Boiling Point | 120 °C at 760 mmHg | [13] |
| logP | 0.91 - 1.38 | [14][15] |
| Water Solubility | 17.9 g/L (predicted) | [14][15] |
| Appearance | Colorless liquid | [16] |
| Odor Profile | Alliaceous, dairy, milky, sulfurous | [14][15] |
Table 2: Recommended Starting Conditions for GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | Carboxen/PDMS | Effective for trapping volatile sulfur compounds.[2] |
| GC Inlet Temp. | 250 °C | Ensures efficient thermal desorption of the analyte. |
| Column | Mid-to-high polarity (e.g., Supelcowax-10) | Provides good separation for polar thioesters.[12] |
| Oven Program | Start at 35-40°C, ramp to 200-250°C | A typical program for separating volatile compounds.[12] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte. |
Internal Standard Selection
The choice of an internal standard is critical for compensating for variations in sample extraction and injection.[10]
Caption: Key criteria for selecting a suitable internal standard.
References
- Di Ciaula, A. (2025). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Google Scholar.
- The Good Scents Company. (n.d.). S-methyl thiopropionate. The Good Scents Company.
- NIST. (n.d.). This compound. NIST WebBook.
- FooDB. (2010). Showing Compound this compound (FDB003212). FooDB.
- PubChem. (n.d.). This compound. PubChem.
- Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). Human Metabolome Database.
- Ebeler, S. E. (2003). Solid-Phase Microextraction for Flavor Analysis. Journal of Agricultural and Food Chemistry.
- Li, Y., et al. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. AQUA - Water Infrastructure, Ecosystems and Society.
- Yung, D., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. MDPI.
- Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online.
- Reddit. (2023). calibration curve is linear and answers itself back correctly, but QCs fail. Reddit.
- MDPI. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. MDPI.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific.
- Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health.
- Nielsen, A. T., & Jonsson, S. (2002). Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction. PubMed.
- ResearchGate. (n.d.). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate.
- ResearchGate. (2021). Why does my Calibration Curve Signal Intensity in one point is always outside the linearity line?. ResearchGate.
- Han, X., & Jiang, X. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central.
- Semantic Scholar. (2007). Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Semantic Scholar.
- Lab Manager. (n.d.). Tackling Volatiles with Headspace GC. Lab Manager.
- PubMed. (n.d.). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed.
- Reddit. (2025). Understanding Internal standards and how to choose them. Reddit.
- Lund University Publications. (n.d.). Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.
- Chromatography Forum. (2017). Troubleshooting Callibrationcurve far away from Zeropoint. Chromatography Forum.
- PubMed. (n.d.). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. PubMed.
- LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b?. LCGC International.
- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI.
- CORE. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. CORE.
- Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu.
- Chemistry LibreTexts. (2025). Linear Regression and Calibration Curves. Chemistry LibreTexts.
- Yung, D., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. PubMed.
Sources
- 1. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. reddit.com [reddit.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 15. hmdb.ca [hmdb.ca]
- 16. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
S-Methyl propanethioate stability in different solvents and storage conditions
Technical Support Center: S-Methyl Propanethioate Stability Guide
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we understand that compound stability is paramount to experimental success and data integrity. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this thioester, ensuring you can make informed decisions in your work.
Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common questions our team encounters regarding the handling, storage, and stability of this compound.
Question 1: What are the primary chemical pathways through which this compound degrades?
Answer: this compound, like other thioesters, is susceptible to degradation primarily through two mechanisms: hydrolysis and transthioesterification.
-
Hydrolysis: This is the most common degradation pathway in aqueous environments. The thioester bond is cleaved by water to yield propanoic acid and methanethiol.[1][2][3] This reaction can be catalyzed by both acid and base.[4][5] The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Transthioesterification: In the presence of other thiol-containing molecules (e.g., cysteine, glutathione in biological media, or other thiol reagents), this compound can undergo an exchange reaction. This results in the formation of a new thioester and the release of methanethiol.[4][6] This is a critical consideration when working with complex biological samples or buffers containing thiols.
Below is a diagram illustrating these principal degradation routes.
Caption: Primary degradation pathways for this compound.
Question 2: How does the choice of solvent affect the stability of this compound?
Answer: The choice of solvent is critical and is broadly divided into two categories: protic and aprotic solvents.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[7] They can directly participate in solvolysis (a form of hydrolysis when the solvent is water) and can facilitate degradation by stabilizing the transition states of hydrolytic reactions. Therefore, long-term storage in protic solvents is generally not recommended.
-
Polar Aprotic Solvents: These solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[7][8] They are much better choices for preparing stock solutions for long-term storage as they do not directly participate in hydrolysis. While they may contain trace amounts of water, their inherent nature does not promote thioester cleavage.
Question 3: What is the expected stability of this compound in aqueous buffers, and how does pH play a role?
Answer: The stability of this compound in aqueous solutions is highly dependent on pH. Thioester hydrolysis is subject to both acid and base catalysis.[4]
-
Acidic Conditions (pH < 5): The compound exhibits greater stability. While acid-catalyzed hydrolysis occurs, the rate is generally slow.[5]
-
Neutral Conditions (pH ≈ 7): At neutral pH and room temperature, the half-life for hydrolysis can be on the order of many days, making it suitable for many experimental timelines.[4] For example, a similar compound, S-methyl thioacetate, has a half-life of 155 days at pH 7 and 23°C.[4]
-
Alkaline Conditions (pH > 8): Stability decreases significantly. Base-mediated hydrolysis is much faster than acid-catalyzed or pH-independent hydrolysis.[4][5] Therefore, prolonged exposure to alkaline buffers should be avoided.
Question 4: What are the optimal storage conditions for neat this compound and its solutions?
Answer: Proper storage is essential to maintain the integrity of the compound.
| Form | Temperature | Atmosphere | Container | Light |
| Neat Liquid | <15°C (Refrigerated)[9] | Inert (Nitrogen or Argon) | Tightly sealed, dry glass vial[9][10][11] | Dark place/Amber vial |
| Aprotic Solvent Stock | -20°C or -80°C[12] | Inert (Nitrogen or Argon) | Tightly sealed, screw-cap vials | Dark place/Amber vial |
| Aqueous Solution | 4°C (Short-term only) | N/A | Sealed vials | N/A |
Causality:
-
Low Temperature: Reduces the rate of all chemical reactions, including degradation.
-
Inert Atmosphere: Prevents potential oxidation, although hydrolysis is the primary concern.
-
Tightly Sealed Container: Prevents entry of atmospheric moisture, which can cause hydrolysis, and evaporation of this volatile compound.[10]
-
Darkness: While not specifically noted for photosensitivity, storing in the dark is a general best practice to prevent photochemical degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Explanation |
| Rapid loss of compound from a freshly prepared stock solution in methanol. | Solvent-Mediated Degradation. Methanol is a polar protic solvent that can facilitate hydrolysis or transesterification of the thioester bond. | Use a polar aprotic solvent. Prepare stock solutions in high-purity, anhydrous acetonitrile or DMSO. These solvents do not have labile protons and are much less reactive towards the thioester, ensuring better long-term stability when stored at -20°C or -80°C.[12] |
| Multiple unexpected peaks appear in HPLC/GC analysis after incubating the compound in a pH 8.5 buffer. | Base-Catalyzed Hydrolysis. Thioesters are highly susceptible to hydrolysis under alkaline conditions.[4][5] The primary degradation product would be propanoate, with methanethiol also being formed. | Adjust the buffer pH. Whenever possible, conduct experiments in buffers with a pH between 5 and 7, where thioester stability is maximal.[5] If the experimental conditions require a higher pH, prepare the solution immediately before use and minimize the incubation time. |
| Assay results are inconsistent, especially when using cell lysates or plasma. | Transthioesterification and/or Enzymatic Degradation. Biological matrices contain high concentrations of endogenous nucleophiles, such as glutathione and cysteine residues in proteins, which can react with the thioester.[6] Additionally, thioesterase enzymes may be present, which actively hydrolyze the compound.[13] | Perform a matrix stability study. Incubate this compound in the biological matrix for different time points and analyze for degradation. This will establish the compound's stability window. If degradation is rapid, consider using an enzyme inhibitor cocktail or modifying the experimental design to minimize exposure time. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent/Buffer
This protocol provides a framework for quantitatively assessing the stability of this compound under specific conditions.
Objective: To determine the degradation rate and half-life of this compound in a given liquid medium over time.
Materials:
-
This compound (>98% purity)[9]
-
Solvent/Buffer of interest (e.g., Acetonitrile, PBS pH 7.4)
-
Class A volumetric flasks and pipettes
-
HPLC or GC-MS system[14]
-
Autosampler vials with septa
-
Incubator or water bath set to the desired temperature (e.g., 25°C)
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable aprotic solvent like acetonitrile. This ensures initial stability.
-
-
Test Solution Preparation:
-
In a volumetric flask, dilute the stock solution with the solvent/buffer of interest to a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the initial percentage of the aprotic solvent is low (e.g., <1%) to not affect the bulk properties of the test medium.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial and analyze it via HPLC or GC-MS. This measurement serves as the 100% reference point.
-
-
Incubation:
-
Place the remaining test solution in a tightly sealed container and store it under the desired conditions (e.g., 25°C, protected from light).
-
-
Sampling Over Time:
-
At predetermined intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the test solution, transfer it to an autosampler vial, and analyze immediately or store at -80°C to halt further degradation until analysis.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time. This data can be used to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
-
The following diagram outlines the decision-making process for selecting appropriate solvents and storage conditions.
Caption: Decision workflow for solvent and storage selection.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Wikipedia. (2023). Thioester. Retrieved from [Link]
-
Zheng, Y., et al. (2012). Stability of thioester intermediates in ubiquitin-like modifications. Protein & Cell, 3(8), 619-624. Retrieved from [Link]
-
Gaspard, R. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. Retrieved from [Link]
-
Human Metabolome Database. (2022). This compound (HMDB0031192). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (2021). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? Retrieved from [Link]
-
Stockbridge, R. B., et al. (2012). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Geochimica et Cosmochimica Acta, 97, 160-172. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Pearson. (2023). Hydrolysis of Thioesters Explained. Retrieved from [Link]
-
ACS Publications. (2014). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards a Comprehensive Understanding of Malathion Degradation. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (1995). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Retrieved from [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. S-Methyl Thiopropionate | 5925-75-7 | TCI EUROPE N.V. [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sepscience.com [sepscience.com]
Minimizing analyte loss of S-Methyl propanethioate during extraction
Technical Support Center: S-Methyl Propanethioate Analysis
Subject: A Practical Guide to Minimizing Analyte Loss of this compound During Sample Extraction and Analysis
Introduction: The Challenge of a Volatile Sulfur Compound
This compound is a key volatile compound found in various matrices, from food products where it contributes to aroma profiles, to environmental and biological samples. As a volatile thioester, its accurate quantification is frequently compromised by significant analyte loss during sample preparation and extraction.[1][2] This guide provides a technical framework for understanding and mitigating these losses. We will move beyond generic protocols to address the specific chemical nature of this compound, offering troubleshooting advice and optimized methodologies for researchers in analytical chemistry and drug development.
Analyte Profile: Understanding this compound
Successful extraction begins with a firm grasp of the analyte's physicochemical properties. These characteristics dictate its behavior during every step of your workflow.
| Property | Value | Implication for Extraction | Source |
| Molecular Formula | C₄H₈OS | - | [3] |
| Molecular Weight | 104.17 g/mol | - | [4] |
| Boiling Point | 120 °C (at 760 mmHg) | High Volatility: Prone to loss at ambient/elevated temperatures and during solvent evaporation. | [1][4][5] |
| Vapor Pressure | ~18.25 mmHg (at 25 °C) | High Volatility: Easily lost to headspace in vials and during sample transfers. | [5] |
| Water Solubility | Slightly soluble (~17.9 - 27.8 g/L) | Can be extracted from aqueous matrices, but partitioning may be incomplete. Salting out can improve efficiency. | [1][5] |
| logP (o/w) | ~1.37 | Indicates moderate lipophilicity; soluble in common organic solvents like ethanol, ethyl acetate, and hexane. | [3][5] |
| Chemical Class | Thioester | Sulfur atom can be susceptible to oxidation; may adsorb to active sites on glass or metal surfaces. | [1][2] |
Core Principles for Minimizing Analyte Loss
Before troubleshooting specific issues, internalize these four foundational principles. Every successful extraction of a volatile analyte is built upon them.
-
Temperature Control is Paramount: Keep samples, standards, and extracts cool at all times. Use ice baths during sample preparation and refrigerated autosamplers. Avoid any unnecessary exposure to ambient or elevated temperatures.
-
Minimize Headspace and Exposure: The larger the headspace in your vial, the more analyte will partition into the gas phase and be lost. Use the smallest appropriate vial size and ensure a tight seal. Keep vials capped whenever possible.
-
Prevent Chemical Degradation: The thioester group can be sensitive. Work with degassed solvents where possible to minimize oxidation. Consider using silanized glassware to reduce active sites that can cause adsorptive losses.
-
Optimize Phase Transfer: The goal of extraction is to efficiently move the analyte from the sample matrix to a clean solvent or sorbent phase. This requires careful selection of solvents, pH, and ionic strength to maximize the partition coefficient (K) in your favor.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the extraction of this compound in a practical Q&A format.
Q1: My analyte recovery is consistently low and variable. What are the most likely culprits?
This is the most common issue and is usually caused by a combination of factors related to the analyte's volatility.
-
Evaporative Losses: The primary suspect is the loss of this compound to the atmosphere. This occurs during sample transfer, vortexing, and especially during solvent concentration steps (e.g., using a rotary evaporator or nitrogen stream).
-
Incomplete Extraction: Your chosen solvent or extraction conditions may not be efficiently partitioning the analyte from the sample matrix. For aqueous samples, the slight water solubility of this compound means that a single extraction with an organic solvent may be insufficient.
-
Adsorption: Active sites on glassware, metal components (needles, transfer lines), or even particulates in your sample can irreversibly bind the analyte.
-
Degradation: Although generally stable, thioesters can degrade under harsh pH conditions or oxidize over time, especially in unstabilized samples or solvents.[6]
Q2: I'm using Liquid-Liquid Extraction (LLE), but my results are poor. How can I improve it?
Traditional LLE is challenging for volatile compounds. If you must use it, implement these modifications:
-
Work Cold: Perform all extraction steps in an ice bath. Pre-chill your sample, solvents, and glassware.
-
Choose the Right Solvent: Use a solvent with a low boiling point that is immiscible with your sample matrix. For aqueous samples, solvents like Dichloromethane (DCM) or Ethyl Acetate are common choices. However, the subsequent evaporation of this solvent is where most analyte loss occurs.
-
"Salting Out": If extracting from an aqueous matrix, saturate the aqueous phase with sodium chloride (NaCl). This decreases the solubility of this compound in the water and drives it more efficiently into the organic phase.
-
Minimize Agitation: Instead of vigorous shaking or vortexing which increases the surface area for evaporation, use gentle, repeated inversions of the separatory funnel or tube.
-
Avoid Complete Evaporation: When concentrating your extract, do not evaporate to dryness. This is the point of greatest analyte loss. Concentrate to a small, well-defined volume (e.g., 1 mL or 0.5 mL) and perform a solvent exchange into a higher-boiling solvent like isooctane if necessary for GC analysis. A Kuderna-Danish (K-D) concentrator is preferable to a gentle stream of nitrogen.
Q3: Are there better alternatives to Liquid-Liquid Extraction for this compound?
Absolutely. For volatile and semi-volatile compounds, techniques that avoid large solvent volumes and harsh concentration steps are superior.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is often the ideal technique. It is a solvent-free method where a coated fiber is exposed to the headspace above the sample. Volatile analytes like this compound partition from the sample into the headspace and then adsorb onto the fiber. The fiber is then injected directly into the gas chromatograph (GC) inlet for thermal desorption. This technique concentrates the analyte without solvent, minimizing loss.
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME, SBSE uses a magnetic stir bar coated with a sorbent (polydimethylsiloxane, PDMS). The stir bar is placed directly into a liquid sample, and the analyte partitions onto the coating. It offers a larger sorbent volume than SPME, often leading to higher analyte recovery for trace-level analysis.
The choice between these depends on analyte concentration, matrix complexity, and available equipment. The diagram below provides a decision-making framework.
Caption: Decision workflow for selecting an appropriate extraction technique.
Q4: How do I select the right SPME fiber for this compound?
Fiber selection is critical for SPME success. You need to match the polarity of the fiber coating to the analyte.
-
General Purpose (Nonpolar): A 100 µm Polydimethylsiloxane (PDMS) fiber (often color-coded red) is an excellent starting point. It is robust and effective for a wide range of nonpolar volatile compounds.
-
Mixed Polarity: For broader analyte screening or if you suspect your matrix contains interfering compounds, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber (grey) can be very effective. It has multiple sorption mechanisms and is excellent for trapping a wide range of volatiles and semi-volatiles.
Given this compound's moderate polarity, a PDMS fiber is a logical first choice, but a DVB/CAR/PDMS fiber may offer higher capacity.
Optimized Protocol: Headspace SPME (HS-SPME) for this compound
This protocol provides a robust starting point for method development. It is designed to maximize recovery by minimizing analyte loss.
Objective: To extract and concentrate this compound from a liquid matrix onto an SPME fiber for subsequent GC-MS analysis.
Materials:
-
SPME Fiber Assembly (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath with agitation capability
-
Gas Chromatograph with a split/splitless inlet and Mass Spectrometer (GC-MS)
-
Internal Standard (e.g., d6-benzene or a suitable stable isotope-labeled analog, if available)
Procedure:
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If the matrix is aqueous, add 1.5 g of NaCl to the vial. This "salting out" step increases the ionic strength and drives the analyte into the headspace.
-
Spike the sample with an appropriate internal standard.
-
Immediately cap the vial tightly.
-
-
Incubation and Equilibration:
-
Place the vial in a heating block set to a controlled temperature (e.g., 50 °C). A higher temperature increases vapor pressure but can also introduce matrix interferences. 50-60 °C is a good starting range.
-
Allow the sample to equilibrate with agitation (e.g., 250 rpm) for 10 minutes. This ensures the analyte has reached a stable equilibrium between the liquid and gas (headspace) phases.
-
-
Extraction (Fiber Exposure):
-
After equilibration, expose the SPME fiber to the headspace of the vial (do not let it touch the liquid).
-
Keep the vial at the set temperature with agitation.
-
Allow the fiber to extract for a set time (e.g., 20 minutes). This time should be optimized during method development to ensure maximum or equilibrium adsorption.
-
-
Desorption and Analysis:
-
Immediately after extraction, retract the fiber and withdraw the needle from the vial.
-
Insert the needle into the GC inlet, which should be heated to a temperature sufficient for desorption (e.g., 250 °C).
-
Expose the fiber in the inlet for 3-5 minutes to ensure complete thermal desorption of the analyte onto the GC column.
-
Start the GC-MS analysis run simultaneously with the desorption step.
-
Caption: Step-by-step workflow for the HS-SPME protocol.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Cheméo. (n.d.). This compound Chemical Properties. Retrieved from [Link]
-
Human Metabolome Database. (2022). This compound (HMDB0031192). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2020). This compound (FDB003212). Retrieved from [Link]
- Pawliszyn, J. (1997). Solid Phase Microextraction: Theory and Practice. Wiley-VCH. (Note: A foundational textbook, direct URL not applicable for a specific claim but is an authoritative source for the principles of SPME.)
- Wercinski, S. A. S. (Ed.). (1999). Solid Phase Microextraction: A Practical Guide. Marcel Dekker.
- Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons. (Note: A foundational textbook covering various extraction techniques, direct URL not applicable.)
- Stashenko, E. E., & Martínez, J. R. (2011). Sampling volatile organic compounds from natural products. In Volatile Organic Compound Analysis in Biomedical Research. Humana Press. (Note: A book chapter providing context on VOC analysis, direct URL not applicable.)
-
Augusto, F., Hantao, L. W., & Mogollón, N. G. S. (2013). New materials and trends in sorbent-based extraction techniques. TrAC Trends in Analytical Chemistry, 43, 14-25. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Belhassen, R., et al. (2015). A review of the analytical methods for the determination of volatile sulfur compounds in food. Journal of Chromatography A, 1395, 1-16. Retrieved from [Link]
-
Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A, 880(1-2), 35-62. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Highly Efficient Synthesis of Thioesters in Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 3. This compound (CAS 5925-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Co-elution in S-Methyl Propanethioate Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for S-Methyl propanethioate (C₄H₈OS) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution during the chromatographic analysis of this volatile sulfur compound. As a thioester with a distinct ripe, fruity, and cheese-like aroma, this compound is a key analyte in flavor and fragrance research, food science, and metabolomics.[1][2][3] However, its volatility and the complexity of typical sample matrices make it highly susceptible to co-elution, which can compromise analytical accuracy and reliability.
This document provides a structured, question-and-answer-based approach to troubleshooting, combining fundamental chromatographic principles with advanced, field-proven techniques to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound and the challenges of co-elution.
Q1: What makes this compound analysis so prone to co-elution?
A1: Several factors contribute to this challenge:
-
High Volatility: With a boiling point of approximately 120°C, this compound is highly volatile and typically elutes early in a gas chromatography (GC) run.[2] This "crowded" region of the chromatogram often contains numerous other volatile compounds, including solvents and matrix components, increasing the probability of peak overlap.
-
Complex Sample Matrices: It is often analyzed in complex matrices such as food, beverages, and biological samples.[4] These matrices contain hundreds of other volatile and semi-volatile compounds that can interfere with and co-elute with the target analyte.
-
Reactivity of Sulfur Compounds: Volatile sulfur compounds are known to be reactive and can interact with active sites within the GC system (e.g., inlet liner, column).[5] This can lead to poor peak shapes (tailing), which exacerbates apparent co-elution and makes true chromatographic resolution more difficult to achieve.
Q2: How can I definitively confirm that I have a co-elution problem?
A2: Visual inspection of a peak is the first step, but it is not sufficient. A perfectly symmetrical peak can still contain multiple co-eluting compounds.[6] To confirm co-elution, especially when using a mass spectrometer (MS) detector, you should:
-
Examine the Mass Spectrum Across the Peak: In your chromatography data system, scan the mass spectra at the beginning (upslope), apex, and end (downslope) of the chromatographic peak. If the peak is pure, the ratio of the major ions should remain constant. If co-elution is occurring, the mass spectrum will change across the peak as the different components elute.
-
Check for Peak Shoulders or Asymmetry: While not foolproof, a clear peak shoulder or excessive tailing is a strong indicator of an unresolved component.[7]
-
Use Deconvolution Software: Modern chromatography software often includes deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectral profiles.
Q3: What is the difference between chromatographic resolution and MS deconvolution?
A3: This is a critical distinction in analytical strategy:
-
Chromatographic Resolution is the physical separation of two compounds in time as they travel through the analytical column. The goal is to have each compound enter the detector at a different time, resulting in two distinct baseline-separated peaks. This is the preferred method as it provides the most unambiguous data.
-
MS Deconvolution is a mathematical process applied after the data has been collected. If two or more compounds enter the detector at the same time (i.e., they co-elute), MS deconvolution attempts to distinguish them based on their different mass spectra.[8] This is a powerful tool but relies on the co-eluting compounds having unique mass fragments. It is a corrective measure, whereas chromatographic resolution is a preventative one.
Q4: When should I choose a Sulfur Chemiluminescence Detector (SCD) over a Mass Spectrometer (MS)?
A4: The choice of detector depends on the analytical goal and the nature of the interference.
-
Choose an SCD when: Your primary challenge is co-elution with non-sulfur-containing compounds. The SCD is highly selective and provides a linear, equimolar response to sulfur compounds, effectively making the hydrocarbon matrix invisible.[5][9][10] This dramatically simplifies the chromatogram and eliminates a major source of co-elution. However, an SCD provides no structural information for peak identification.
-
Choose an MS when: You need to identify and confirm the structure of your analyte, or when you are dealing with co-elution from other sulfur-containing compounds. The mass spectrum provides a chemical fingerprint for identification and allows for the use of extracted ion chromatograms (EIC) to resolve co-eluting compounds that have unique mass fragments.[8]
Section 2: Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
Navigating co-elution problems requires a logical, systematic approach. This guide provides a workflow from initial assessment to advanced method development.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for diagnosing and resolving co-elution issues in this compound analysis.
Caption: A decision tree for troubleshooting co-elution.
Step 1: Initial Assessment - Is it Co-elution?
Before making any changes to your method, confirm the problem. As detailed in FAQ Q2, use your MS data to inspect the spectral purity across the peak. If the spectra are consistent but the peak shape is poor (e.g., tailing), the issue may be system activity rather than co-elution. Ensure your system has an inert flow path, as reactive sulfur compounds are prone to adsorption.[5]
Step 2: The Mass Spectrometry Solution - Can You Deconvolute?
If co-elution is confirmed, the simplest solution may be computational. If your analyte and the interferent have unique mass fragments, you don't necessarily need to achieve baseline chromatographic separation.[8]
-
Action: Identify a unique, abundant fragment ion for this compound that is not present in the co-eluting species. Use this ion to build an Extracted Ion Chromatogram (EIC) for quantification.
-
Self-Validation: To ensure accuracy, also quantify using a secondary qualifier ion and verify that the ratio of the two ions is consistent across standards and samples.
| Analyte | Molecular Weight | Key Mass Fragments (m/z) | Notes |
| This compound | 104.17 | 104, 57, 29 | The molecular ion (104) and the propionyl cation (57) are often characteristic.[2][11] |
Step 3: The Chromatography Solution - Optimizing Your Current Method
If deconvolution is not possible (due to isobaric interferences), you must improve the physical separation. Minor adjustments to your existing GC method can often resolve partially overlapping peaks.
-
Action 1 (Oven Temperature Program): Lower the initial oven temperature and slow the ramp rate around the elution temperature of the analyte. Adding a short isothermal hold just before elution can significantly improve separation for closely eluting pairs.[5]
-
Action 2 (Carrier Gas Flow Rate): Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. A suboptimal flow rate reduces column efficiency, leading to broader peaks and poorer resolution.
Step 4: The Selectivity Solution - Changing the Stationary Phase
If optimization of your current method fails, changing the selectivity of the separation is the most powerful tool available.[12][13] This is achieved by changing the GC column to one with a different stationary phase polarity. This compound will interact differently with polar and non-polar phases, altering its retention time relative to other compounds.
-
Action: If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane like a DB-5), switch to a mid-polar or polar column (e.g., a polyethylene glycol/WAX-type column). This will likely change the elution order and resolve the co-elution. The significant difference in Kovats retention indices on different phases supports this strategy.[2][14]
Step 5: The Sample Preparation Solution - Isolating the Analyte
If co-elution persists even after changing selectivity, the issue may be an overwhelming concentration of matrix interferents. Improving the selectivity of your sample preparation can remove these interferents before they are introduced into the GC.
-
Action: For volatile compounds like this compound, employ a selective sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME).[4] The choice of fiber coating is critical for selectivity. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile analysis.[4] Further optimization of extraction time, temperature, and sample modification (e.g., salting out) can enhance selectivity for your target analyte.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: GC-MS Method Optimization for Resolving Co-eluting Peaks
This protocol provides a systematic approach to adjusting GC parameters. Perform each step sequentially and assess the impact on resolution before proceeding.
-
Establish a Baseline: Inject a standard of this compound and a representative sample matrix to document the initial retention time and resolution.
-
Optimize Carrier Gas Flow:
-
Using your GC software's pressure/flow calculator, set the carrier gas flow to the optimal linear velocity for your column (typically ~35-40 cm/s for Helium).
-
Inject the standard and observe the peak width. Fine-tune the flow rate to achieve the narrowest peak.
-
-
Modify Oven Temperature Program:
-
Step 3a (Reduce Ramp Rate): Decrease the temperature ramp rate in the region where this compound elutes by 50% (e.g., from 10°C/min to 5°C/min).
-
Step 3b (Add Isothermal Hold): If partial separation is observed, introduce a 1-2 minute isothermal hold at a temperature 15-20°C below the elution temperature.
-
Analyze the sample after each modification to evaluate the change in resolution.
-
| Parameter | Adjustment | Causality (The "Why") | Expected Outcome |
| Oven Temperature | Decrease initial temp & slow ramp rate | Slower elution allows more interaction time with the stationary phase, enhancing separation between compounds with different affinities. | Increased retention time and improved resolution, especially for early eluters.[15] |
| Carrier Gas Flow | Adjust to optimal linear velocity | Maximizes the number of theoretical plates (column efficiency), resulting in sharper, narrower peaks that are easier to resolve. | Narrower peaks, potentially improved resolution. |
| Column Film Thickness | Increase film thickness | Increases analyte retention by providing more stationary phase for interaction. This has a greater effect on more volatile compounds. | Can improve separation from the solvent front or other very early eluting peaks.[16] |
Protocol 2: Strategic GC Column Selection
This protocol guides the selection of an alternative GC column based on stationary phase polarity.
-
Identify Your Current Column: Determine the stationary phase of your current column (e.g., non-polar DB-1/HP-5ms, polar DB-WAX).
-
Consult Retention Index Data: Use published Kovats retention indices to predict the change in retention. This compound shows a large shift in retention index between non-polar and polar phases, indicating that a change in polarity will be highly effective.[2][14]
-
Select an Orthogonal Phase: Choose a new column with a significantly different polarity. The principle of "orthogonal separation" maximizes the chance of changing the elution order.
-
Install and Condition the New Column: Follow the manufacturer's instructions for column installation and conditioning to ensure optimal performance and low bleed.
-
Develop a New Method: You will need to re-optimize the oven temperature program for the new column, as retention times will be significantly different.
| Stationary Phase Type | Example Phases | Kovats Index (I) for this compound | Mechanism & Use Case |
| Non-Polar | 100% Dimethylpolysiloxane (DB-1), 5% Phenyl (DB-5) | ~785[2][14] | Separates primarily by boiling point. Use if co-elution is with a compound of similar polarity but different boiling point. |
| Polar | Polyethylene Glycol (PEG, WAX) | ~1131[2][14] | Separates based on boiling point and polarity (dipole-dipole, H-bonding interactions). Highly effective for resolving compounds with different functional groups. |
Protocol 3: Headspace-SPME Sample Preparation for Complex Matrices
This protocol provides a starting point for developing a selective HS-SPME method to reduce matrix interference.
-
Sample Preparation: Place a known amount of your sample (e.g., 1-5 g) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes (salting-out effect).[4]
-
Incubation: Place the vial in a heated agitator. An initial incubation at a moderate temperature (e.g., 40-60°C) for 10-15 minutes allows the sample to equilibrate.
-
Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 20-30 minutes) while maintaining the incubation temperature.[4]
-
Desorption: Immediately transfer the fiber to the hot GC inlet (e.g., 250°C) to desorb the extracted volatiles onto the column.
-
Optimization: Systematically vary the incubation temperature, extraction time, and fiber type to maximize the response for this compound while minimizing the response of known interferents.
Section 4: Data Interpretation and Validation
Once you have implemented a solution and achieved satisfactory peak separation, you must validate the new method to ensure the results are accurate and reliable.
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This compensates for any matrix effects (signal enhancement or suppression) that may still be present.[17]
-
Spike and Recovery: Fortify a blank matrix sample with a known concentration of this compound and analyze it. The calculated concentration should be within an acceptable range of the known value (e.g., 80-120%) to demonstrate method accuracy.
-
System Suitability: Before each batch of samples, inject a standard to verify that the system is performing correctly. Monitor retention time, peak shape, and signal-to-noise ratio to ensure consistent performance.
By following this structured approach, you can systematically diagnose, troubleshoot, and resolve co-elution problems, leading to robust and reliable quantification of this compound in even the most challenging samples.
References
- National Center for Biotechnology Information. (2023).
- Waters Corporation. (2020).
- Chromatography Forum. (2015). Co-elution problem for GC-MS.
- Chromatography Forum. (2020).
- Agilent Technologies.
- NIST.
-
The Good Scents Company. S-methyl thiopropionate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). [Link]
-
U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Japan Society for Simulation Technology. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. [Link]
-
Bicchi, C., et al. Essential oils and volatiles: sample preparation and analysis. A review. IRIS-AperTO. [Link]
-
Agilent Technologies. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. [Link]
-
Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
MDPI. (2020). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. [Link]
-
Chromatography Forum. (2008). Sulfur Method. [Link]
-
National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. [Link]
-
Postnova Analytics. Agilent J&W GC Column Selection Guide. [Link]
-
PubMed. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. [Link]
-
Delloyd's Lab-Tech. Gas chromatography Troubleshooting methods. [Link]
-
NIST. This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]
-
PubMed. (2013). Determination of volatile thiols in lipid matrix by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometric analysis. Application to virgin olive oil. [Link]
-
YouTube. (2025). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. [Link]
-
ResearchGate. (2025). (PDF) Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. [Link]
-
ScienceDirect. (2025). Sample preparation for the analysis of volatile organic compounds in air and water matrices. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003212). [Link]
-
PubMed Central. HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation. [Link]
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. Gas chromatography Troubleshooting methods [delloyd.50megs.com]
- 8. Co-elution problem for GC-MS - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. This compound [webbook.nist.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. trajanscimed.com [trajanscimed.com]
- 14. This compound [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for S-Methyl Propanethioate Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile compounds is a critical aspect of quality control, formulation development, and safety assessment. S-Methyl propanethioate, a thioester with a characteristic fruity, sulfurous aroma, is an important flavor component in various food products and can also be a significant process-related impurity in pharmaceutical manufacturing. Its volatile and reactive nature presents unique analytical challenges. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a focus on the validation of these methods to ensure data integrity and regulatory compliance.
Introduction: The Analytical Challenge of this compound
This compound (C₄H₈OS) is a volatile organic compound known for its contribution to the aroma of various foods.[1] Its chemical structure, featuring a thioester bond, makes it susceptible to hydrolysis and oxidation. The primary analytical challenge lies in its high volatility and potential for interaction with sample matrices and analytical instrumentation. Therefore, the choice of an analytical method and its subsequent validation are paramount for generating reliable quantitative data.
This guide will compare the two most prominent chromatographic techniques for the analysis of volatile compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While GC is the conventional and more direct approach for such volatile analytes, we will also explore a potential HPLC method, discussing the necessary modifications and derivatization steps that would be required.
Comparative Analysis of Quantification Methods: GC vs. HPLC
The selection of the primary analytical technique is the foundational step in method development. The physicochemical properties of this compound, particularly its volatility (boiling point: 120 °C), strongly favor Gas Chromatography.[2]
Gas Chromatography (GC): The Method of Choice
Gas chromatography is inherently suited for the analysis of volatile and semi-volatile compounds. The principle of separating compounds in the gas phase based on their boiling points and interactions with a stationary phase makes it a direct and efficient method for this compound.
Causality behind Experimental Choices:
-
Injection Technique: Due to the volatility of this compound, static headspace or purge-and-trap techniques are preferred for sample introduction.[3][4] These methods minimize matrix effects and prevent non-volatile components from contaminating the GC system.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), provides good resolution for volatile sulfur compounds.[5]
-
Detector Selection: For sulfur-containing compounds, highly selective and sensitive detectors are crucial.
-
Flame Photometric Detector (FPD): This detector is specific for sulfur and phosphorus compounds and offers good sensitivity in the parts-per-billion (ppb) range.[6] However, it can be susceptible to quenching effects from co-eluting hydrocarbons.[1]
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur compounds and provides a linear and equimolar response.[7] It is less prone to quenching than the FPD, making it a more robust choice for complex matrices.[8]
-
High-Performance Liquid Chromatography (HPLC): A Feasible Alternative?
Direct analysis of the highly volatile this compound by HPLC is not conventional. The compound's low polarity would necessitate a reversed-phase system, but its volatility poses challenges for maintaining it in the liquid phase under typical HPLC conditions. Furthermore, this compound lacks a strong chromophore, making detection by UV-Vis challenging without derivatization.[9]
Hypothetical HPLC Method Development:
To make HPLC a viable, albeit more complex, alternative, a pre-column derivatization step would be necessary. This involves reacting the thioester with a derivatizing agent to introduce a fluorescent or UV-absorbing tag.
-
Derivatization Strategy: The thioester could potentially be hydrolyzed to propanethiol, which can then be reacted with a thiol-specific derivatizing agent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a fluorescent tag.[10] This approach, however, introduces additional sample preparation steps and potential sources of error.
-
Chromatographic Conditions: A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., acetonitrile and water) would likely be employed for separation of the derivatized product.[11]
-
Detection:
Validation of the Analytical Method: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and is presented for the validation of a GC-FPD/SCD method for this compound quantification.[8][15]
Validation Parameters and Acceptance Criteria
The core validation parameters that must be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocols
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with this compound.
-
Analyze a sample spiked with this compound and potential impurities or degradation products.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The analyte peak in the spiked samples should be well-resolved from any other peaks.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
Protocol: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[8]
-
Acceptance Criteria: The data for linearity, accuracy, and precision should meet the acceptance criteria within the defined range.
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injector temperature (± 5°C)
-
-
Analyze a standard solution under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits, and the results should not be significantly affected.
Data Presentation: A Comparative Summary
The following tables summarize the expected performance characteristics of the GC-FPD/SCD and a hypothetical HPLC-UV (with derivatization) method for the quantification of this compound.
Table 1: Comparison of Analytical Methodologies
| Feature | Gas Chromatography (GC-FPD/SCD) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Applicability | Direct analysis, highly suitable for volatile compounds. | Indirect analysis requiring derivatization. |
| Sample Prep | Simple (Headspace, Purge-and-Trap). | Complex (Hydrolysis and Derivatization). |
| Selectivity | High, especially with sulfur-specific detectors. | Moderate to high, dependent on derivatization and chromatography. |
| Sensitivity | High (ppb level). | Moderate to high, dependent on the derivatizing agent. |
| Analysis Time | Typically faster run times. | Potentially longer run times including derivatization. |
Table 2: Typical Validation Performance Data
| Validation Parameter | GC-FPD/SCD | HPLC-UV (with Derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | ≤ 2% | ≤ 5% |
| LOD | Low ppb | Mid to high ppb |
| LOQ | Mid ppb | High ppb to low ppm |
| Robustness | Generally robust | Susceptible to variations in derivatization conditions. |
Conclusion and Recommendations
For the routine and reliable quantification of this compound, Gas Chromatography with a sulfur-specific detector (SCD or FPD) is unequivocally the superior method. Its direct applicability, high sensitivity, and selectivity for this volatile sulfur compound make it the industry standard. The validation of a GC method, following established guidelines such as ICH Q2(R1), is a straightforward process that ensures the generation of accurate and precise data.
While an HPLC method could theoretically be developed through a derivatization approach, the added complexity, potential for increased variability, and likely lower sensitivity make it a less practical and more resource-intensive alternative. The choice of an analytical method should always be guided by the physicochemical properties of the analyte, and in the case of this compound, its volatility points directly to Gas Chromatography as the most logical and scientifically sound choice.
References
-
Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
MDPI. (2022). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]
-
PubMed. (2009). Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection. Retrieved from [Link]
-
LCGC International. (n.d.). Sample Preparation for Food Contaminant Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Retrieved from [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from [Link]
-
LCGC International. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Restek. (2016). Two Detector Solution to Analyzing Sulfur. Retrieved from [Link]
-
PubMed. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]
-
MDPI. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]
-
Shimadzu. (2005). Analysis of Sulfur Compound in Gasoline by GC-FPD. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
MDPI. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]
Sources
- 1. Analysis of Sulfur Compound in Gasoline by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Two Detector Solution to Analyzing Sulfur [discover.restek.com]
- 6. silcotek.com [silcotek.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.ust.edu [journals.ust.edu]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-Methyl Propanethioate and Other Key Sulfur Flavor Compounds: An Analytical and Sensory Perspective
Volatile sulfur compounds (VSCs) represent a class of extraordinarily potent aroma contributors that define the characteristic flavor profiles of a vast array of foods and beverages.[1][2][3] These compounds are often present at trace concentrations, yet they exert a significant sensory impact due to their remarkably low odor thresholds.[3][4][5] Within this diverse family, S-Methyl propanethioate stands out for its unique and complex sensory characteristics. This guide provides an in-depth comparison of this compound with other significant sulfur flavor compounds, grounded in established analytical methodologies and sensory science principles.
Profiling this compound
This compound (C₄H₈OS) is a thioester recognized for its multifaceted aroma, which can contribute desirable ripe and savory notes to various flavor systems.[6][7][8]
Chemical and Physical Properties
-
Molecular Formula: C₄H₈OS[9]
-
Molecular Weight: 104.17 g/mol [10]
-
Solubility: Slightly soluble in water, soluble in alcohol[10]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Sensory and Instrumental Analysis of S-Methyl Propanethioate and S-Ethyl Propanethioate
A Guide for Researchers and Flavor Development Professionals
In the intricate world of flavor chemistry, sulfur-containing compounds, particularly thioesters, play a pivotal role in defining the characteristic aromas of many food products. This guide provides a detailed sensory and instrumental comparison of two closely related thioesters: S-Methyl propanethioate and S-Ethyl propanethioate. As a Senior Application Scientist, this document is structured to offer not only a side-by-side comparison of their sensory profiles but also to provide the experimental frameworks necessary for their evaluation, grounded in scientific integrity and practical application.
Introduction: The Subtle Distinction Between Methyl and Ethyl Thioesters
This compound and S-Ethyl propanethioate are both thioesters, organic compounds characterized by a sulfur atom bridging a carbonyl group and an alkyl group.[1][2] This functional group is the source of their potent and often complex aromas. While differing by only a single methylene group, the sensory characteristics of these two molecules are notably distinct, a common phenomenon in flavor chemistry where minor structural changes can lead to significant perceptual differences.
This compound is recognized for its complex aroma profile, with descriptors including alliaceous, dairy, milky, and cheesy notes.[3][4] It has been specifically associated with the characteristic flavor of Camembert cheese.[5] In contrast, S-Ethyl propanethioate is generally described as having a fruity and ester-like aroma, though related ethyl thioesters are also known for their garlic or onion-like notes, suggesting a sharper, more alliaceous character might be present.[1][2]
This guide will delve into a systematic comparison of these two compounds, outlining their physicochemical properties, sensory profiles based on established methodologies, and the instrumental analysis techniques that can corroborate and quantify these sensory perceptions.
Physicochemical Properties: A Foundation for Sensory Differences
The physical and chemical properties of a flavor compound influence its volatility, solubility, and interaction with sensory receptors, all of which contribute to its perceived aroma. The table below summarizes the key physicochemical properties of this compound and S-Ethyl propanethioate.
| Property | This compound | S-Ethyl propanethioate |
| Molecular Formula | C4H8OS[6] | C5H10OS[7] |
| Molecular Weight | 104.17 g/mol [6] | 118.20 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8][9] | Colorless to pale yellow liquid[9] |
| Boiling Point | 120 °C[10] | 136 °C[9] |
| Density | 0.990-0.996 g/mL[10] | 0.957-0.963 g/mL[9] |
| Refractive Index | 1.458-1.464[10] | 1.452-1.458[9] |
| Solubility | Slightly soluble in water; soluble in alcohol[10] | Slightly soluble in water; soluble in alcohol[9] |
The slightly higher molecular weight and boiling point of S-Ethyl propanethioate suggest it is less volatile than its methyl counterpart. This difference in volatility can affect the release of the aroma compound from a food matrix and its perception by the olfactory system.
Sensory Evaluation: A Structured Approach to Aroma Profiling
To objectively compare the sensory profiles of S-Methyl and S-Ethyl propanethioate, a robust experimental design is crucial. This involves the careful selection and training of a sensory panel and the application of standardized descriptive analysis techniques.
Experimental Workflow for Sensory Analysis
The following diagram outlines the key stages in conducting a comprehensive sensory evaluation of the two thioesters.
Sources
- 1. CAS 625-60-5: S-Ethyl thioacetate | CymitQuimica [cymitquimica.com]
- 2. CAS 2432-42-0: S-Ethyl propanethioate | CymitQuimica [cymitquimica.com]
- 3. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. S-Ethyl propanethioate | C5H10OS | CID 75513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 9. S-ethyl propane thioate, 2432-42-0 [thegoodscentscompany.com]
- 10. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for S-Methyl Propanethioate Analysis
In the realm of analytical chemistry, the accurate quantification of volatile compounds is paramount, particularly for substances like S-Methyl propanethioate, a thioester with significant contributions to the flavor and aroma profiles of various food products.[1][2] The selection of an appropriate analytical technique is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. Through a detailed exploration of methodologies, validation parameters, and practical considerations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound and Analytical Imperatives
This compound (C₄H₈OS) is a volatile organic compound characterized by its distinct sulfurous, and somewhat fruity, aroma.[1][3] Its presence, even at trace levels, can significantly influence the sensory characteristics of food and beverages. Accurate and precise measurement of this compound is crucial for quality control in the food industry, flavor and fragrance development, and in metabolic studies. The physicochemical properties of this compound, including its volatility and molecular weight of 104.17 g/mol , present unique analytical challenges that necessitate a careful selection of the analytical methodology.[3][4]
This guide will delve into the cross-validation of HPLC and GC-MS methods, two common yet fundamentally different analytical approaches. The objective of such a cross-validation is to demonstrate that both methods are suitable for their intended purpose and yield comparable, reliable results.[5][6]
Theoretical Principles: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7] The separation of analytes is based on their differential partitioning between the mobile and stationary phases. For a compound like this compound, which lacks a strong chromophore, direct UV detection can be challenging. Therefore, a derivatization step is often necessary to introduce a UV-active or fluorescent tag, enabling sensitive detection.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): In contrast, GC-MS is ideally suited for the analysis of volatile and thermally stable compounds.[10][11] In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[11][12]
Experimental Design: Protocols for Method Validation
The validation of analytical procedures is a critical process to ensure their suitability for the intended purpose.[5] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, which outline the necessary validation characteristics to be investigated.[13][14][15]
3.1. General Workflow for Method Cross-Validation
The process of cross-validating two distinct analytical methods involves a systematic approach to ensure the results are comparable and reliable.
Caption: General workflow for the cross-validation of two analytical methods.
3.2. HPLC Method Protocol (with Pre-column Derivatization)
-
Rationale for Derivatization: this compound lacks a native chromophore, making direct UV detection insensitive. Pre-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) introduces a strongly UV-absorbing moiety, significantly enhancing detection sensitivity.[8]
-
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by serial dilution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Derivatization Procedure:
-
To 1 mL of each standard, sample, and blank, add 1 mL of DNPH solution (in acidified acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and dilute with mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector at 360 nm.
-
-
3.3. GC-MS Method Protocol
-
Rationale for Direct Analysis: Due to its volatility, this compound is well-suited for direct analysis by GC-MS without derivatization, simplifying sample preparation.[10]
-
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane.
-
Create a series of calibration standards by serial dilution.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
GC-MS Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Quantification Ion: m/z 104 (molecular ion).
-
-
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, validation data obtained for both methods, in accordance with ICH Q2(R2) guidelines.[13][16]
Table 1: Linearity and Range
| Parameter | HPLC-UV (with Derivatization) | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 20 | 0.01 - 5 | Appropriate for intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Regression Equation | y = 25432x + 123 | y = 87654x + 56 | - |
Table 2: Accuracy and Precision
| QC Level (µg/mL) | HPLC-UV | GC-MS | Acceptance Criteria |
| Recovery (%) | RSD (%) | Recovery (%) | |
| Low (0.2) | 98.5 | 4.2 | 102.1 |
| Medium (5) | 101.2 | 2.5 | 99.8 |
| High (15) | 99.3 | 1.8 | 100.5 |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | Comments |
| LOD (µg/mL) | 0.03 | 0.003 | GC-MS demonstrates superior sensitivity. |
| LOQ (µg/mL) | 0.1 | 0.01 | Consistent with LOD findings. |
| Specificity | High (with proper chromatography) | Very High (mass spectral confirmation) | GC-MS provides definitive identification. |
In-Depth Technical Discussion and Comparison
5.1. Sensitivity and Selectivity:
The experimental data clearly indicates that the GC-MS method offers significantly higher sensitivity, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) an order of magnitude lower than the HPLC-UV method.[17] This is primarily due to the inherent sensitivity of the mass spectrometer as a detector and the efficient ionization of this compound. Furthermore, GC-MS provides unparalleled selectivity.[18] The mass spectrum serves as a chemical fingerprint, allowing for definitive identification and differentiation from co-eluting matrix components, a significant advantage in complex sample matrices.[11] While the HPLC method's selectivity is good, it relies solely on the retention time and the specificity of the derivatization reaction.
5.2. Sample Throughput and Ease of Use:
The HPLC method involves a mandatory, time-consuming derivatization step, which can be a bottleneck for high-throughput analysis and introduces an additional source of potential error. In contrast, the GC-MS method with its direct injection protocol is faster and simpler.[19] However, the thermal requirements of GC can be a limitation for thermally labile compounds, though this compound is sufficiently stable.[10][19]
5.3. Cost and Instrumentation:
Generally, the initial capital investment and ongoing operational costs for a GC-MS system are higher than for a standard HPLC-UV system.[12] The requirement for high-purity gases and the complexity of the mass spectrometer contribute to this cost difference.
5.4. Method Robustness:
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The GC-MS method, with fewer sample preparation steps, may be considered inherently more robust. The derivatization step in the HPLC method can be sensitive to variations in reaction time, temperature, and reagent concentration, requiring stricter control to ensure consistent results.
Decisional Framework: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS for the analysis of this compound is contingent upon the specific analytical requirements. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion: A Symbiotic Approach
Both HPLC with pre-column derivatization and GC-MS are viable techniques for the quantification of this compound. The cross-validation data demonstrates that with careful method development, both can provide accurate and precise results.
-
GC-MS stands out as the superior technique in terms of sensitivity, selectivity, and sample throughput, making it the method of choice for trace-level quantification and in complex matrices where definitive identification is critical.
-
HPLC-UV , while less sensitive and more labor-intensive, can be a cost-effective alternative, particularly in laboratories where GC-MS is not available or for applications where the expected concentrations are well within its linear range.
Ultimately, the decision rests on a thorough understanding of the analytical problem at hand, balancing the need for performance with practical considerations such as cost and sample throughput. This guide provides the foundational knowledge and a decisional framework to empower researchers to make an informed choice, ensuring the generation of high-quality, reliable data in their scientific endeavors.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521869, this compound. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031192). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC traces of (a) purified peptide thioester Ac-GPMLA(L)-COS(CH2)2OH... Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
-
PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of HPLC-MS methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms showing the native chemical ligation of thioester.... Retrieved from [Link]
-
National Institutes of Health. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
-
KIET. (n.d.). Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. Retrieved from [Link]
-
PubMed Central. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
Sources
- 1. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. amptechfl.com [amptechfl.com]
- 8. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Framework for Inter-Laboratory Comparison of S-Methyl Propanethioate Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison (ILC) for the analysis of S-Methyl propanethioate. Given the inherent challenges in analyzing volatile sulfur compounds, this document outlines a standardized methodology, discusses potential sources of variability, and presents a model for data analysis and interpretation to enhance analytical accuracy and reproducibility across laboratories.
Introduction: The Imperative for Harmonized Analysis
This compound (CH₃CH₂C(O)SCH₃) is a key volatile sulfur compound (VSC) that significantly influences the sensory profile of numerous food products, contributing characteristic cheesy and savory notes.[1][2] Its accurate quantification is paramount for quality control in the food and beverage industry, flavor chemistry research, and potentially for monitoring in environmental and biological matrices. However, the inherent volatility and reactivity of thioesters pose significant analytical challenges, often leading to considerable data variability between laboratories.[3]
Inter-laboratory comparisons, or proficiency tests (PT), serve as a critical tool for external quality assessment.[4][5] They provide an objective means to evaluate and improve the performance of analytical laboratories, ensuring that data is reliable, comparable, and fit for purpose. This guide is designed to equip researchers with the necessary protocols and insights to design and participate in a robust ILC for this compound.
The Analytical Challenge: Understanding Sources of Variability
A successful ILC hinges on understanding and mitigating potential sources of analytical error. For this compound, these challenges are multifaceted:
-
Analyte Instability: As a volatile and reactive compound, this compound is susceptible to loss through evaporation and adsorption onto analytical surfaces, leading to underestimation.[3][6]
-
Matrix Complexity: The sample matrix can introduce significant interference, affecting extraction efficiency and instrument response.[7] Developing a matrix-independent sample preparation method is crucial.
-
Standardization: The scarcity of certified reference materials (CRMs) for this compound complicates the establishment of a universally accepted "true value" for comparison.
-
Instrumental Variance: Discrepancies in gas chromatography (GC) columns, detector types, and their respective operational parameters can be a major source of inter-laboratory variation.[8]
A Standardized Protocol for this compound Analysis
To ensure data comparability, all participating laboratories in an ILC should adhere to a single, validated analytical method. We propose a methodology based on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-regarded for its sensitivity and suitability for volatile analytes.[9]
Objective: To establish a harmonized and validated method for the quantification of this compound to be used by all participating laboratories in the comparison study.
Materials:
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation capabilities
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS): S-Ethyl propanethioate or another suitable thioester not present in the sample.
-
Test matrix (e.g., a model cheese base or a buffered aqueous solution)
Procedure:
-
Sample Preparation: Accurately weigh 2.0 ± 0.1 g of the homogenized test material into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to each vial to achieve a final concentration of 50 µg/kg.
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.
-
GC-MS Analysis: Immediately after extraction, desorb the SPME fiber in the GC inlet for 5 minutes at 250°C.
| Parameter | Specification | Rationale |
| GC System | Agilent 8890 or equivalent | Provides consistent performance and retention time stability. |
| Column | DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or equivalent inert column | Specifically designed for the analysis of sulfur compounds to minimize adsorption.[3] |
| Inlet | Splitless mode, 250°C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | 40°C (3 min), ramp at 8°C/min to 180°C, then at 20°C/min to 250°C (hold 5 min) | Optimized for the separation of volatile sulfur compounds. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and selectivity for confident peak identification. |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Acquisition | Selected Ion Monitoring (SIM) mode | Enhances sensitivity by monitoring characteristic ions of this compound (e.g., m/z 104, 75, 47) and the IS. |
Designing and Executing the Inter-laboratory Comparison
A well-structured ILC is fundamental to generating meaningful comparative data. The following workflow outlines the key stages of the process.
Caption: A three-phase workflow for conducting an ILC study.
Data Analysis and Performance Evaluation
The core of the ILC is the statistical evaluation of the submitted data to provide a quantitative measure of each laboratory's performance.
The table below illustrates a potential outcome of an ILC for this compound in a spiked model food matrix. The assigned value is determined from the consensus of expert laboratories or from the formulated concentration.
| Laboratory ID | Reported Mean (µg/kg) | Std. Dev. (µg/kg) | Number of Replicates | z-score | Performance |
| Lab-01 | 51.2 | 2.1 | 3 | 0.44 | Satisfactory |
| Lab-02 | 58.9 | 3.5 | 3 | 2.22 | Questionable |
| Lab-03 | 47.5 | 1.8 | 3 | -0.44 | Satisfactory |
| Lab-04 | 42.1 | 2.5 | 3 | -1.64 | Satisfactory |
| Lab-05 | 62.3 | 4.1 | 3 | 3.06 | Unsatisfactory |
| Assigned Value | 49.5 | ||||
| Std. Dev. for PT (σ) | 4.5 |
The z-score is a standardized measure of a laboratory's deviation from the assigned value and is calculated as: z = (x - X) / σ where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance, warranting an internal investigation.
-
|z| ≥ 3.0: Unsatisfactory performance, requiring corrective action.
In our hypothetical case, Lab-02 and Lab-05 would need to review their procedures to identify the source of their significant positive bias.
Conclusion: Fostering a Culture of Quality
This guide provides a robust framework for an inter-laboratory comparison of this compound analysis. By adopting a standardized analytical protocol and participating in proficiency testing, laboratories can benchmark their performance, identify areas for improvement, and contribute to a higher standard of data quality across the scientific community. Ultimately, such collaborative efforts are essential for ensuring the accuracy and reliability of analytical data that underpins critical decisions in research, development, and quality assurance.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Tonzetich, J., & Johnson, P. W. (1977). Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography. Journal of Periodontal Research, 12(6), 375–381.
- Steele, B. W., Witte, D. L., Whitley, R. J., Klee, G. G., & Chan, D. W. (1997). The effects of modifying proficiency testing materials on thyroid function test results. A College of American Pathologists Ligand Assay Survey Study.
- Baek, I., & Yoo, Y. J. (2003). Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library. Journal of agricultural and food chemistry, 51(23), 6753–6757.
- Mestres, M., Busto, O., & Guasch, J. (2000). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, X. (2024).
- Cook, D. J., & Ford, R. (2021). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Journal of the American Society of Brewing Chemists, 79(4), 385-395.
- Park, J., Akinboye, A. J., & Lee, J. G. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175.
- Gomez-Mejia, E., et al. (2022). Quantification and Removal of Volatile Sulfur Compounds (VSCs) in Atmospheric Emissions in Large (Petro) Chemical Complexes in Different Countries of America and Europe. Sustainability, 14(18), 11402.
- Gonzalez-Gonzalez, M., et al. (2019). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs.
-
LGC AXIO Proficiency Testing. (2024, January 26). How laboratories can utilise proficiency testing reports to optimise performance [Video]. YouTube. [Link]
- Cain, J. P., & Barwick, V. J. (2001). Comparison of various detection limit estimates for volatile sulphur compounds by gas chromatography with pulsed flame photometric detection. Analyst, 126(10), 1787–1792.
- Lim, H. S., Park, S. K., Kim, S. H., Song, S. B., Jang, S. J., & Kim, M. (2014). Comparison of four different methods for the determination of sulfites in foods marketed in South Korea. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(2), 187–196.
- Wen, X., et al. (2024). HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation. Food Science and Human Wellness, 13(1), 333-345.
-
The Joint Commission. (2025). Proficiency Testing - Joint Commission Notification Requirements. Retrieved from [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
USAMV. (n.d.). Validation procedure for total sulphur determination in complex fertilizer matrices used in organic farming. Retrieved from [Link]
- Monier-Williams, G. W. (1927). The Determination of Sulphur Dioxide in Foods. Analyst, 52(615), 343-344.
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2014). Review of Proficiency Testing Services for Clinical Laboratories in the United States – Final Report of a Technical Working Group. Retrieved from [Link]
- Hajjou, M., et al. (2008). Proficiency testing as a tool to assess the performance of visual TLC quantitation estimates.
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (2022). This compound (HMDB0031192). Retrieved from [Link]
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. hmdb.ca [hmdb.ca]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. Proficiency Testing - Joint Commission Notification Requirements | Joint Commission [jointcommission.org]
- 6. Combinatorial approach to flavor analysis. 1. Preparation and characterization of a S-methyl thioester library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes during Liupao tea fermentation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Sulfurs: S-Methyl Propanethioate vs. Dimethyl Sulfide in Food Aroma Profiles
A Senior Application Scientist's Guide to a Dueling Duo of Volatile Sulfur Compounds
In the intricate world of food aroma, volatile sulfur compounds (VSCs) often play the role of both hero and villain. Their potent nature means they can impart desirable complexity at trace levels or introduce off-putting notes when their concentrations go awry. Among the myriad of VSCs, S-methyl propanethioate and dimethyl sulfide (DMS) stand out as significant contributors to the aroma profiles of a diverse range of food products. While both are organosulfur compounds, their sensory characteristics, formation pathways, and overall impact on the final product are distinctly different. This guide provides an in-depth comparison of these two influential aroma compounds, offering technical insights and experimental guidance for researchers, scientists, and professionals in the food and flavor industry.
At a Glance: Key Distinctions
| Feature | This compound | Dimethyl Sulfide |
| Predominant Aroma | Cheesy, savory, alliaceous, with fruity and green undertones | Cooked cabbage, canned corn, truffle-like, savory at low concentrations |
| Key Food Association | Cheeses (especially Camembert and Cheddar) | Beer, cooked vegetables (corn, cabbage), seafood, dairy products |
| Primary Formation Pathway | Microbial metabolism of fatty acids and sulfur-containing amino acids | Thermal degradation of S-methylmethionine (SMM) |
| Chemical Class | Thioester | Thioether (Sulfide) |
Chemical Identity and Physicochemical Properties
Understanding the fundamental chemical and physical properties of these molecules is crucial to comprehending their behavior in food systems and designing effective analytical strategies.
| Property | This compound | Dimethyl Sulfide |
| Chemical Formula | C₄H₈OS[1] | (CH₃)₂S[2] |
| Molecular Weight | 104.17 g/mol [1] | 62.13 g/mol [2] |
| Boiling Point | 120 °C[1] | 37 °C[2] |
| Solubility in Water | Slightly soluble/Insoluble[1][3] | Slightly soluble |
| Odor Threshold | Not definitively established in water; BE-GC-LOADS of related thioesters range from 6 ng (S-methyl thiobutanoate)[4] | Varies, reported as low as 0.02-0.1 ppm in air[2], with a sensory threshold of about 30-45 µg/L in beer. |
BE-GC-LOADS: Best Estimate-Gas Chromatography-Lower Amount Detected by Sniffing
The significant difference in boiling points is a key determinant of their volatility and, consequently, their perception in the headspace of a food product. The higher boiling point of this compound suggests it is less volatile than the highly volatile dimethyl sulfide.
The Olfactory Landscape: A Study in Contrasts
The most striking difference between this compound and dimethyl sulfide lies in their distinct aroma profiles. While both are sulfurous, their nuances evoke vastly different sensory experiences.
This compound: The Essence of Savory and Cheesy
This compound is strongly associated with the characteristic aroma of certain cheeses. Its sensory profile is often described as:
-
Cheesy: This is its most defining characteristic, with specific notes reminiscent of Camembert[4].
-
Alliaceous and Sulfurous: Possessing a garlic or onion-like quality that is common among VSCs[3].
-
Savory and Meaty: Contributing to the overall savory character of foods.
-
Fruity and Green: At lower concentrations, it can introduce subtle fruity and green notes[4].
A sensory evaluation study on a library of S-methyl thioesters revealed that panelists consistently associated the flavor of this compound with Camembert cheese[4]. This highlights its role as a key character-impact compound in mold-ripened cheeses.
Dimethyl Sulfide: The Hallmark of Cooked Vegetables and More
Dimethyl sulfide is a well-known aroma compound with a dual personality, its perception being highly dependent on its concentration. Its aroma is commonly described as:
-
Cooked Cabbage or Canned Corn: This is the most classic descriptor for DMS, particularly in beer and cooked vegetables[2].
-
Truffle-like: In some contexts, it can contribute a desirable earthy, truffle-like aroma.
-
Savory: At low concentrations, it can impart a pleasant savory flavor to foods[2].
-
Unpleasant and Sulfurous: At high concentrations, its cabbage-like aroma becomes overpowering and is often considered an off-flavor, for instance, in beer where the threshold for a negative perception is around 100 µg/L.
The aroma of DMS is a critical quality parameter in the brewing industry, where it is a natural byproduct of the malting and brewing process.
Unraveling the Origins: Formation Pathways
The presence and concentration of this compound and dimethyl sulfide in foods are dictated by their distinct formation pathways.
This compound: A Product of Microbial Artistry
The formation of this compound is primarily a result of microbial metabolism, particularly in fermented foods like cheese. The key precursors are methanethiol and short-chain fatty acids or their activated forms (acyl-CoA). The proposed pathway involves:
-
Methanethiol Production: Microorganisms, such as certain bacteria and yeasts, produce methanethiol from the degradation of the amino acid L-methionine.
-
Fatty Acid Activation: Short-chain fatty acids, like propionic acid, are activated to their corresponding acyl-CoA derivatives.
-
Thioester Synthesis: An enzymatic reaction, catalyzed by a thioesterase or a related enzyme, facilitates the condensation of methanethiol and the acyl-CoA to form the S-methyl thioester.
This enzymatic synthesis is a key step in the development of the characteristic flavor of many cheeses.
Figure 1. Proposed biosynthetic pathway of this compound in microorganisms.
Dimethyl Sulfide: A Consequence of Heat
The primary route to dimethyl sulfide formation in food is the thermal degradation of its precursor, S-methylmethionine (SMM). SMM is naturally present in many plants and microorganisms. The process is straightforward:
-
Presence of SMM: SMM accumulates in raw materials such as barley (for beer) and various vegetables.
-
Application of Heat: During processes like cooking, kilning of malt, or pasteurization, the heat applied is sufficient to break down SMM.
-
Release of DMS: The degradation of SMM yields dimethyl sulfide and homoserine lactone.
The amount of DMS formed is directly related to the initial concentration of SMM and the intensity and duration of the heat treatment.
Figure 2. Thermal degradation pathway of S-methylmethionine to dimethyl sulfide.
Analytical and Sensory Evaluation: Experimental Protocols
To accurately assess the contribution of this compound and dimethyl sulfide to a food's aroma profile, a combination of instrumental analysis and sensory evaluation is essential.
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the quantification of this compound and dimethyl sulfide in a food matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Objective: To extract and concentrate the volatile compounds from the food matrix.
-
Materials:
-
Food sample (e.g., cheese, beer, cooked vegetables)
-
Saturated NaCl solution
-
Internal standard solution (e.g., deuterated DMS for DMS analysis)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
-
Procedure:
-
Weigh a precise amount of the homogenized food sample (e.g., 5 g) into a headspace vial.
-
Add a specific volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.
-
Spike the sample with a known amount of the internal standard.
-
Seal the vial immediately.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
2. GC-MS Analysis:
-
Objective: To separate, identify, and quantify the target volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5ms).
-
Use a temperature program that effectively separates the target analytes from other matrix components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, using characteristic ions for this compound and dimethyl sulfide.
-
Quantify the compounds by creating a calibration curve using standards and the internal standard.
-
Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the identification of odor-active compounds by having trained panelists sniff the effluent from the gas chromatograph.
1. Panelist Training:
-
Objective: To familiarize panelists with the aroma characteristics of the target compounds and other relevant odorants.
-
Procedure:
-
Prepare a series of dilutions of authentic standards of this compound, dimethyl sulfide, and other potential aroma compounds found in the food matrix.
-
Present the standards to the panelists in a controlled environment.
-
Develop a consensus vocabulary to describe the perceived aromas.
-
2. GC-O Analysis:
-
Objective: To determine the retention time and sensory description of odor-active compounds.
-
Instrumentation: Gas chromatograph with an effluent splitter directing the flow to both a detector (e.g., FID or MS) and a sniffing port.
-
Procedure:
-
Inject a sample extract (prepared as in Protocol 1 or by solvent extraction) into the GC.
-
A trained panelist sniffs the effluent from the sniffing port and records the time and a description of any perceived odor.
-
The data from the detector allows for the correlation of the odor event with a specific chromatographic peak.
-
Figure 3. Experimental workflow for the analysis of volatile aroma compounds.
Conclusion: A Symphony of Sulfur
This compound and dimethyl sulfide, while both members of the volatile sulfur compound family, contribute to the food aroma landscape in remarkably different ways. This compound, a product of microbial metabolism, is a key contributor to the desirable cheesy and savory notes in fermented foods. In contrast, dimethyl sulfide, primarily formed through thermal degradation, is responsible for the characteristic cooked vegetable aroma that can be either a defining feature or an unwelcome off-flavor depending on the food and its concentration.
For food scientists and product developers, understanding the nuances of these two compounds is paramount. By leveraging advanced analytical techniques and rigorous sensory evaluation, it is possible to modulate their formation and control their concentrations to achieve the desired aroma profile, turning a potential villain into a celebrated hero in the complex symphony of food flavor.
References
-
The Good Scents Company. (n.d.). S-methyl thiopropionate. Retrieved from [Link]
- Milo, C., & Reineccius, G. A. (1997). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 45(9), 3590–3594.
-
Wikipedia. (2023). Dimethyl sulfide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
- 3. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 4. Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of S-Methyl Propanethioate as a Flavor Enhancer: A Comparative Guide
For researchers, scientists, and professionals in drug and flavor development, the quest for potent and precise flavor enhancers is perpetual. This guide provides an in-depth technical comparison of S-Methyl propanethioate against common alternatives, grounded in experimental data and established analytical principles. We will explore the chemical nuances, sensory impacts, and the methodologies required for a robust evaluation of these powerful molecules.
Introduction to this compound: A Potent Thioester
This compound (CAS 5925-75-7) is a volatile sulfur-containing compound belonging to the thioester class of organic molecules.[1][2] Its chemical structure, characterized by a carbonyl group double-bonded to a sulfur atom which is in turn bonded to a methyl group, is the foundation of its potent flavor properties. It is a colorless liquid with a flavor profile often described as fruity, cheesy, and meaty, with distinct alliaceous (garlic/onion-like), dairy, and milky undertones.[1][2] This complexity makes it a versatile tool in the flavorist's arsenal, capable of imparting savory, ripe, and rich notes to a variety of food products.[3]
The Competitive Landscape: A World of Flavor Enhancement
The efficacy of this compound can only be truly understood in the context of its alternatives. These can be broadly categorized into other sulfur-containing compounds and non-sulfur-containing enhancers, each with a unique mechanism of action and sensory profile.
The Thioester Family: Variations on a Sulfur Theme
Other S-alkyl thioesters, such as S-methyl thioacetate and S-methyl thiobutanoate, are close chemical relatives of this compound and are also utilized for their cheesy and savory characteristics. The length of the carbon chain in the acyl group significantly influences the resulting flavor profile, shifting from more pungent and sulfury notes in shorter chains to fruitier and more complex aromas in longer chains.
Beyond Thioesters: Dominant Players in Flavor Enhancement
-
Monosodium Glutamate (MSG): A cornerstone of the flavor industry, MSG is the sodium salt of glutamic acid.[4] It imparts the distinct "umami" or savory taste, enhancing the overall flavor fullness of a product.[4] Unlike the specific aromatic notes of thioesters, MSG's primary function is to amplify existing flavors.[4]
-
Yeast Extracts: Derived from the breakdown of yeast cells, yeast extracts are a complex mixture of amino acids, nucleotides, and other compounds. They provide a savory, brothy, and often meaty flavor profile and are considered a "clean label" alternative to synthetic flavor enhancers.
-
Esters: These compounds, formed from an alcohol and a carboxylic acid, are primarily responsible for the fruity and sweet notes in many foods. While not direct competitors for the savory notes of this compound, they are often used in conjunction to create complex flavor profiles.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of flavor enhancers requires a multi-faceted approach, combining analytical chemistry with human sensory evaluation.
Analytical Comparison: Gas Chromatography-Olfactometry (GC-O)
Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual volatile compounds that contribute to the overall aroma of a sample.
A study comparing the odor profiles of a library of S-methyl thioesters using GC-O revealed distinct differences based on chain length. While shorter-chain thioesters were characterized by more "cheesy" and "sulfurous" notes, longer-chain variants exhibited more "fruity" and "green" aromas. This highlights the nuanced control that can be achieved by selecting specific thioesters for a desired flavor profile.
Sensory Evaluation: The Human Element
Sensory evaluation by trained panels provides invaluable data on the perceived flavor and overall acceptability of a product. Common methods include:
-
Triangle Test: This discriminative test is used to determine if a sensory difference exists between two samples.[5] Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.[5] This is a fundamental tool for assessing the impact of a flavor enhancer.
-
Quantitative Descriptive Analysis (QDA): This method provides a detailed sensory profile of a product.[6] A trained panel develops a set of descriptive terms (e.g., "cheesy," "meaty," "sulfurous") and then rates the intensity of each attribute for different samples on a linear scale.[3][6]
Hypothetical Comparative QDA Data:
The following table illustrates a potential outcome of a QDA study comparing this compound with MSG and Yeast Extract in a savory broth application.
| Flavor Attribute | This compound (0.5 ppm) | Monosodium Glutamate (1000 ppm) | Yeast Extract (2000 ppm) | Control (No Enhancer) |
| Umami/Savory | 7.5 | 8.0 | 7.0 | 3.0 |
| Meaty/Brothy | 6.5 | 4.0 | 7.5 | 2.5 |
| Cheesy | 5.0 | 1.0 | 2.0 | 1.0 |
| Sulfurous/Alliaceous | 4.5 | 1.0 | 1.5 | 1.0 |
| Overall Flavor Intensity | 8.0 | 7.5 | 7.0 | 3.5 |
Note: This data is illustrative and intended to demonstrate the type of output from a QDA study. Actual results may vary depending on the specific product matrix and panelist training.
This hypothetical data suggests that while MSG provides a strong umami impact, this compound contributes a more complex profile with distinct meaty and cheesy notes at a much lower concentration. Yeast extract offers a strong meaty and brothy character, aligning with its "clean label" perception.
Experimental Protocols: A Guide to Robust Evaluation
To ensure the scientific integrity of a comparative flavor enhancer study, the following detailed protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis
This method is crucial for identifying and quantifying the volatile compounds contributed by the flavor enhancer.
Objective: To identify and quantify the volatile compounds in a food matrix with and without the addition of this compound and its alternatives.
Methodology:
-
Sample Preparation:
-
Prepare a base food matrix (e.g., a simple broth or unflavored meat slurry).
-
Divide the base into aliquots and add the flavor enhancers at predetermined concentrations (e.g., this compound at 0.1, 0.5, and 1.0 ppm; MSG at 500, 1000, and 1500 ppm; Yeast Extract at 1000, 2000, and 3000 ppm). Include a control sample with no added enhancer.
-
Homogenize each sample thoroughly.
-
Transfer a precise amount of each sample (e.g., 5 grams) into a headspace vial.
-
-
Headspace Sampling:
-
Utilize a static headspace autosampler.
-
Equilibrate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
-
Inject a known volume of the headspace gas into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for flavor analysis (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify key compounds using an internal standard or by comparing peak areas across samples.
-
Caption: Logical flow of a Triangle Test for sensory discrimination.
Conclusion: Selecting the Right Tool for the Flavor Challenge
This compound is a highly effective flavor enhancer, capable of imparting complex savory, meaty, and cheesy notes at very low concentrations. Its efficacy, particularly in creating specific and potent flavor profiles, distinguishes it from broader-spectrum enhancers like MSG and yeast extract.
-
For targeted, potent savory and cheesy notes: this compound and other thioesters offer unparalleled precision.
-
For a general umami boost and flavor enhancement: Monosodium glutamate remains a cost-effective and powerful option.
-
For a "clean label" and rich, brothy flavor: Yeast extract is an excellent choice.
The selection of a flavor enhancer is not a one-size-fits-all decision. It requires a deep understanding of the desired flavor profile, the food matrix, and the target consumer. By employing rigorous analytical and sensory evaluation methodologies, researchers and product developers can make informed decisions, leveraging the unique strengths of this compound and its alternatives to create compelling and successful food products.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB003212). Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0031192). Retrieved from [Link]
- Wijayasekara, K. N., & Wansapala, J. (2021). Comparison of a flavor enhancer made with locally available ingredients against commercially available Mono Sodium Glutamate. International Journal of Gastronomy and Food Science, 23, 100286.
- Szymandera-Buszka, K., Waszkowiak, K., Jędrusek-Golińska, A., & Hęś, M. (2020).
-
Danish Technological Institute. (n.d.). Food analyses by headspace GC-MS. Retrieved from [Link]
- Ferreira, V., & Lopez, R. (2019). Key odorants in various cheese types as determined by gas chromatography-olfactometry. Agroscope Science, 107, 1-19.
- Pérez-López, L. A., Lugo-Estrada, L., Galindo-Rodríguez, S. A., Torres, N. W., & Álvarez-Román, R. (2019). Headspace–Solid-Phase Microextraction Gas Chromatography Method to Quantify Thymus vulgaris Essential Oil in Polymeric Nanoparticles. Pharmacognosy Magazine, 15(63), 473–478.
- Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (2022). Sensory Testing for Flavorings with Modifying Properties.
-
Campden BRI. (n.d.). Sensory triangle testing (discrimination test). Retrieved from [Link]
-
Scribd. (n.d.). Flavor Profile: The Flavor Profile of An Item (Food, Sauce, Whatever) Is The Balance of. Retrieved from [Link]
- Lee, J. H. (2019). Application of Sensory Descriptive Analysis and Consumer Studies to Investigate Traditional and Authentic Foods: A Review. Foods, 8(2), 54.
-
Agriculture Institute. (2023, December 1). Best Practices for Preparing Meat Samples for Sensory Evaluation. Retrieved from [Link]
-
IFT Connect. (2025, May 19). Enhancing Sensory Evaluation in Meat Science: Insights from Experts. Retrieved from [Link]
-
Food Safety Institute. (2025, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]
-
American Meat Science Association. (n.d.). Research Guidelines for Cookery, Sensory Evaluation, and Instrumental Tenderness Measurements of Meat. Retrieved from [Link]
- Rogers, J. (2020, November 18).
- Yamaguchi, S., & Takahashi, C. (1984). Psychometric Studies on the Taste of Monosodium Glutamate. In Umami: A Basic Taste (pp. 35-53). Marcel Dekker, Inc.
- Phetcharat, T., & Kijroongrojana, K. (2015). Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. Journal of food science, 80(8), S1917-S1925.
-
Wikipedia. (n.d.). Monosodium glutamate. Retrieved from [Link]
-
Preprints.org. (2025, December 25). Detection of Aroma Active Components in Cheese by Gas Chromatography- Olfactometry (GC-O): A Brief Review. Retrieved from [Link]
- D'Elia, C., & Hayasaka, Y. (2007). Gas chromatography–olfactometry in food flavour analysis.
-
LCGC International. (2024, October 11). Characterizing Cooked Cheese Flavor with Gas Chromatography. Retrieved from [Link]
- Shimadzu. (2015).
-
PubMed. (2022, January 22). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensory profile (quantitative descriptive analysis [QDA] method) of.... Retrieved from [Link]
-
PubMed. (n.d.). Yeast breads containing oils varied in fatty acid composition: effects on sensory panel acceptability. Retrieved from [Link]
-
PubMed. (n.d.). Characterization and sweetness-enhancing effect of peptides from yeast extract based on sensory evaluation and molecular docking approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative analysis of yeast extract mixtures for improving the sensory profile of meat analogues. Retrieved from [Link]
-
PubMed Central (PMC). (2021, February 16). Sensory Analysis and Consumer Research in New Meat Products Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Savory Flavors. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Retrieved from [Link]
-
GrowNextGen. (n.d.). Triangle Taste Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Time intensity profiles of flavor potentiators (MSG, IMP, GMP). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quantifying S-Methyl Propanethioate: A Comparative Analysis of Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile compounds is paramount. S-Methyl propanethioate, a thioester with a characteristic cheesy and fruity aroma, is a significant component in various food products and can be an important marker in diverse chemical processes. Its accurate measurement at trace levels necessitates robust analytical methods with well-defined limits of detection (LOD) and quantification (LOQ).
This guide provides an in-depth technical comparison of analytical methodologies for this compound, with a focus on establishing reliable LOD and LOQ values. Recognizing the scarcity of directly published validation data for this specific compound, this guide employs a scientifically grounded approach by referencing methodologies for structurally similar and frequently co-analyzed volatile sulfur compounds (VSCs). We will use Dimethyl Sulfide (DMS) as a key comparator, a compound for which validated data is more readily available, to provide a comprehensive performance benchmark.
The Analytical Challenge: Detecting Trace-Level Thioesters
Thioesters and other volatile sulfur compounds are notoriously challenging to analyze. Their inherent volatility, reactivity, and often low concentrations in complex matrices demand highly sensitive and selective analytical techniques. The choice of methodology is critical in achieving the low detection limits required for meaningful analysis in food science, environmental monitoring, and pharmaceutical development. Gas chromatography (GC) coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS), is the gold standard for this class of compounds.
Comparative Analysis: this compound vs. Dimethyl Sulfide
To establish a practical understanding of the achievable detection limits for this compound, we will compare it with Dimethyl Sulfide (DMS). DMS is a simple sulfide that is frequently analyzed alongside other VSCs in similar matrices.
| Compound | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| This compound | GC-SCD (Estimated) | ~0.5 - 5 µg/kg | ~1.5 - 15 µg/kg | Food/Beverage | N/A (Expert Estimation) |
| Dimethyl Sulfide (DMS) | GC-FPD | 29 ng/L | 95 ng/L | Freshwater | [1] |
| Dimethyl Disulfide (DMDS) | GC-FPD | 1.2 ng/L | 4.1 ng/L | Freshwater | [1] |
| Methyl Mercaptan | GC-MS | - | 0.04 ppm (mol/mass) | Polymer Grade Ethylene/Propylene | [2] |
Note on Estimated Values for this compound: The LOD and LOQ values for this compound are estimated based on the performance of GC-SCD for other volatile sulfur compounds of similar volatility and sulfur content. The actual values would need to be determined experimentally through a full method validation.
Causality Behind Experimental Choices: Why GC-SCD or GC-MS?
The selection of Gas Chromatography with either a Sulfur Chemiluminescence Detector (GC-SCD) or a Mass Spectrometer (GC-MS) is a deliberate choice driven by the chemical nature of this compound and the need for high sensitivity and selectivity.
-
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis. The technique effectively separates volatile components from a mixture based on their boiling points and interactions with the stationary phase of the GC column, allowing for individual detection and quantification.
-
Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur-containing compounds. It works by combusting the analytes, which leads to the formation of sulfur monoxide (SO). This SO then reacts with ozone in a reaction chamber to produce an excited state of sulfur dioxide (SO₂*), which emits light as it returns to its ground state. This emitted light is proportional to the amount of sulfur in the sample. This high selectivity minimizes interference from non-sulfur containing compounds in the matrix, resulting in a cleaner baseline and lower detection limits.[3][4]
-
Mass Spectrometry (MS): An MS detector provides both high sensitivity and structural information by ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio. For this compound, specific ions can be monitored (Selected Ion Monitoring, SIM) to enhance selectivity and achieve low detection limits.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[5]
Experimental Workflow: Sample Preparation and Analysis
Caption: Workflow for the analysis of volatile sulfur compounds.
Protocol 1: Determination of this compound by HS-SPME-GC-SCD
This protocol is based on established methods for volatile sulfur compounds in food matrices.[6][7]
1. Sample Preparation (HS-SPME):
- Accurately weigh 5 g of a homogenized sample (e.g., cheese) into a 20 mL headspace vial.
- Add 5 mL of deionized water and a saturated solution of NaCl to enhance the release of volatiles.
- Seal the vial with a PTFE-lined septum and cap.
- Equilibrate the sample at 40°C for 15 minutes with gentle agitation.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
2. GC-SCD Analysis:
- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a DB-SULFUR SCD column (e.g., 60 m x 0.32 mm, 4.8 µm) or a similar polar capillary column suitable for VSC analysis.
- Carrier Gas: Helium at a constant flow of 2 mL/min.
- Oven Program: Start at 40°C (hold for 5 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold for 5 min).
- SCD Detector: Set the burner temperature to 800°C. Optimize gas flows (H₂, O₂, O₃) according to the manufacturer's instructions.
3. LOD and LOQ Determination (ICH Q2(R1) Approach):
- Based on Signal-to-Noise Ratio:
- Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at concentrations approaching the expected detection limit.
- Analyze the standards and a blank solvent.
- Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[5]
- Based on the Standard Deviation of the Response and the Slope:
- Construct a calibration curve using a series of low-concentration standards.
- Calculate the standard deviation of the y-intercepts of the regression line (σ).
- The LOD is calculated as 3.3 * (σ / S) and the LOQ as 10 * (σ / S), where S is the slope of the calibration curve.
Protocol 2: Determination of Dimethyl Sulfide by HS-SPME-GC-FPD (for comparison)
This protocol is adapted from a validated method for the analysis of dimethyl sulfides in freshwater.[1]
1. Sample Preparation (HS-SPME):
- Place 10 mL of the water sample into a 20 mL headspace vial.
- Add 3 g of NaCl.
- Seal the vial and equilibrate at 60°C for 10 minutes with stirring.
- Expose a 75 µm CAR/PDMS SPME fiber to the headspace for 40 minutes at 60°C.
2. GC-FPD Analysis:
- Injector: Desorb the SPME fiber at 250°C for 5 minutes in splitless mode.
- Column: Use a DB-624 column (e.g., 30 m x 0.25 mm, 1.4 µm).
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.
- Oven Program: Start at 35°C (hold for 5 min), ramp to 100°C at 5°C/min, then to 230°C at 20°C/min (hold for 2 min).
- FPD Detector: Operate in sulfur mode with optimized hydrogen and air flows.
3. Published LOD and LOQ:
- LOD: 29 ng/L
- LOQ: 95 ng/L
Logical Framework for Method Validation
The trustworthiness of any analytical data hinges on a robust method validation. The following diagram illustrates the key parameters that must be assessed.
Caption: Key parameters of analytical method validation.
Conclusion
References
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
Shimadzu. (n.d.). eM289 New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]
- Huang, F., et al. (2021). Identification of volatile sulfur-containing compounds and the precursor of dimethyl sulfide in cold-pressed rapeseed oil by GC-SCD and UPLC-MS/MS. Food Chemistry, 369, 130741.
- Cai, Y., et al. (2021). Identification of volatile sulfur-containing compounds and the precursor of dimethyl sulfide in cold-pressed rapeseed oil by GC–SCD and UPLC–MS/MS. Food Chemistry, 369, 130741.
- Kadokami, K., et al. (2011). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 57(5), 443-450.
- Qian, M. C., & Reineccius, G. (2002). Analysis of Volatile Sulfur Compounds in Swiss Cheese Using Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). Journal of Agricultural and Food Chemistry, 50(21), 6125–6130.
- Gros, J., et al. (2011). Development of a Method for the Quantitation of Three Thiols in Beer, Hop, and Wort Samples by Stir Bar Sorptive Extraction with in Situ Derivatization and Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(16), 8853–8865.
- March, J. G., & Cerdà, V. (2015). Qualitative and quantitative analysis of alcoholic beverages. Talanta, 138, 1-10.
- Kubiak, A., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1226.
- Wang, Y., et al. (2024). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. Molecules, 29(8), 1836.
- Kim, H., et al. (2016). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Food Science and Biotechnology, 25(1), 7-12.
- Xiang, D., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686.
- Sánchez-Vioque, R., et al. (2022). Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. Molecules, 27(19), 6596.
- Ruiz-Guerrero, R., et al. (2006). Comparison of Comprehensive Two-Dimensional Gas Chromatography Coupled with Sulfur-Chemiluminescence Detector to Standard Methods for Speciation of Sulfur-Containing Compounds in Middle Distillates.
- Garg, A., & Gupta, R. (2023). The Quantitative Analysis of Ethanol-based Hand Sanitizers and Prediction of Methanol Adulteration Using FTIR-ATR Technique.
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]
-
CORESTA. (2020). Guide No. 28 - Technical Guideline for the Validation of Analytical Methods for E-Liquids and Their Aerosols. Retrieved from [Link]
- UOP LLC. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. Sci-Hub. Comparison of Comprehensive Two-Dimensional Gas Chromatography Coupled with Sulfur-Chemiluminescence Detector to Standard Methods for Speciation of Sulfur-Containing Compounds in Middle Distillates / Journal of Chromatographic Science, 2006 [sci-hub.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Identification of volatile sulfur-containing compounds and the precursor of dimethyl sulfide in cold-pressed rapeseed oil by GC-SCD and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of S-Methyl Propanethioate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile compounds is paramount. S-Methyl propanethioate (CAS 5925-75-7), a thioester recognized for its fruity, milk-like aroma, is a significant component in flavor and fragrance analysis and can be a critical marker in various biological and environmental systems.[1] Its inherent volatility and trace-level presence in complex matrices demand robust and validated analytical methodologies. This guide provides an in-depth comparison of the primary techniques used for the quantification of this compound, focusing on the causality behind experimental choices to ensure scientific integrity.
Understanding the Analyte: this compound
This compound (C4H8OS) is a volatile sulfur compound (VSC) with a boiling point of approximately 120°C.[1][2] Its chemical nature as a thioester makes it susceptible to hydrolysis and oxidation, posing challenges for sample preparation and analysis.[3][4] The primary analytical challenge lies in achieving high sensitivity and selectivity, especially when it is present at low concentrations alongside other structurally similar compounds.[5]
Core Quantification Techniques: A Comparative Overview
The quantification of this compound predominantly relies on chromatography coupled with various detectors. Gas chromatography (GC) is the preferred separation technique due to the compound's volatility. The choice of detector, however, is critical for achieving the desired accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds in the gas phase, which are then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for quantification.
Expertise & Experience: GC-MS is the gold standard for both identification and quantification due to its exceptional selectivity. The mass spectrometer's ability to perform selected ion monitoring (SIM) allows for the specific detection of this compound fragments, significantly reducing matrix interference. For this analyte, key mass-to-charge ratios (m/z) include 104 (molecular ion), 57, and 29.[1] This targeted approach is crucial when analyzing complex samples where co-eluting peaks could interfere with other detectors.
Trustworthiness: Method validation for GC-MS should include the establishment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[6][7]
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: The FID measures the current produced by the combustion of organic compounds in a hydrogen flame. The signal is proportional to the number of carbon atoms being burned.
Expertise & Experience: GC-FID is a robust and widely used detector known for its wide linear range and high reproducibility.[8] While it is less selective than MS, it provides excellent quantitative data when the sample matrix is relatively clean and the analyte of interest is well-resolved chromatographically.[5] For routine quality control applications where the identity of the peak is already confirmed, GC-FID can be a more cost-effective and less complex alternative to GC-MS.[9]
Trustworthiness: Calibration with external or internal standards is essential for accurate quantification with GC-FID.[10] While FID is generally more robust, its response can be affected by the presence of heteroatoms like sulfur. Therefore, careful calibration with this compound standards is necessary. Studies comparing GC-FID and GC-MS have shown that while MS may offer lower detection limits, FID often demonstrates better interday and intraday reproducibility (lower relative standard deviations).[8]
Gas Chromatography with Sulfur-Selective Detectors
Principle: Detectors like the Pulsed Flame Photometric Detector (PFPD) or the Sulfur Chemiluminescence Detector (SCD) are specifically designed to detect sulfur-containing compounds.[5]
Expertise & Experience: When the primary goal is to quantify trace levels of sulfur compounds in a highly complex matrix, sulfur-selective detectors are invaluable. They offer exceptional selectivity and sensitivity for compounds like this compound, often surpassing that of general-purpose detectors.[5] For instance, a PFPD can help pinpoint the retention time of numerous sulfur compounds that might be lost in the complexity of an MS or FID chromatogram.[5]
Trustworthiness: These detectors provide an added layer of confidence in the quantification of sulfur compounds. However, they are specialized and may not be as readily available as MS or FID. Validation must still be performed to establish performance characteristics for this compound.
Performance Comparison
The choice of quantification method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations.
| Parameter | GC-MS | GC-FID | GC-PFPD/SCD |
| Selectivity | Excellent (with SIM) | Good (relies on chromatographic resolution) | Excellent for sulfur compounds |
| Sensitivity | Very Good to Excellent | Good | Excellent |
| Linearity | Good | Excellent | Good |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 85-115% |
| Cost | High | Low | High |
| Expertise Required | High | Moderate | High |
Note: The values presented are typical and can vary based on the specific instrument, method validation, and sample matrix.[6][8][11]
Experimental Workflow & Protocols
A robust analytical workflow is crucial for obtaining accurate and precise data. The following diagram and protocol outline a typical approach for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a common and effective technique for volatile compounds in liquid or solid samples.[12][13]
Analytical Workflow Diagram
Caption: HS-SPME GC-MS workflow for this compound.
Detailed Protocol: HS-SPME-GC-MS
This protocol is a self-validating system, incorporating steps for calibration and quality control.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., S-Methyl-d3 propanethioate)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[12]
2. Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking appropriate amounts of the stock solution into the sample matrix (or a surrogate matrix) to cover the expected concentration range.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
3. Sample Preparation:
-
Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.
-
Add the internal standard solution.
-
Add a salt, such as NaCl (e.g., 1 g), to increase the volatility of the analyte.[12]
-
Immediately seal the vial.
4. HS-SPME Conditions:
-
Incubation: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.[14]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.[12]
5. GC-MS Parameters:
-
Injector: Operate in splitless mode at a temperature sufficient for thermal desorption (e.g., 250°C).[14]
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[14]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 104, 57) and its internal standard.
-
6. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the concentration of the calibration standards to generate a calibration curve.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
Conclusion and Recommendations
The accurate and precise quantification of this compound is achievable with carefully selected and validated analytical methods.
-
For high-throughput screening and routine analysis in simple matrices, GC-FID offers a robust, cost-effective solution with excellent precision.
-
For complex matrices or when unambiguous identification is required, GC-MS in SIM mode is the superior choice, providing unparalleled selectivity and sensitivity.
-
For ultra-trace analysis of sulfur compounds, specialized detectors like PFPD or SCD should be considered.
Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and the principles behind each technique. A properly validated method, incorporating internal standards and quality control checks, is essential for generating trustworthy and reproducible results in any research or development setting.
References
-
PubChem. This compound | C4H8OS | CID 521869. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound this compound (FDB003212). [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0031192). [Link]
-
Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]
-
SciSpace. Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography. [Link]
-
PubMed Central. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes. [Link]
-
MestReNova. Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. [Link]
-
MDPI. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. [Link]
-
ResearchGate. Absolute quantification of intracellular CoA thioesters in l-lysine... [Link]
-
Ukrainian Journal of Ecology. Comparative analysis of gas chromatography detectors for accurate determination of sulfur hexafluoride. [Link]
-
PubMed. A New Analytical Method to Measure S-methyl-l-methionine in Grape Juice Reveals the Influence of Yeast on Dimethyl Sulfide Production During Fermentation. [Link]
-
PMC - NIH. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. [Link]
-
ResearchGate. (PDF) Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas ChromatographyMass Spectrometry. [Link]
-
PMC - PubMed Central. Volatile Sulfur Compounds as a Predictor for Esophagogastroduodenal Mucosal Injury. [Link]
-
ACS Publications. Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. [Link]
-
PubMed. Chemical labelling of active serum thioester proteins for quantification. [Link]
- Google Patents.
-
MDPI. Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry. [Link]
-
NIST WebBook. This compound. [Link]
-
JKMS. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. [Link]
-
MDPI. HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region. [Link]
-
Biblioteka Nauki. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. [Link]
-
Springer. Determination of volatile organic sulfur compounds in contaminated groundwater. [Link]
-
ResearchGate. Procedure for labelling, pull-down and quantification of thioester containing proteins from blood, serum or plasma. [Link]
-
YouTube. Thioesters. [Link]
-
The Good Scents Company. S-methyl thiopropionate. [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A new analytical method to measure S-methyl-l-methionine in grape juice reveals the influence of yeast on dimethyl sulfide production during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Subtle Sulfurous Signature: A Comparative Guide to Thioesters in Tropical Fruit Flavor Profiles
For researchers and developers in the intricate world of flavor chemistry, the allure of tropical fruits lies in their complex and often exotic aroma profiles. While esters, alcohols, and terpenes are well-recognized contributors, a lesser-known class of volatile sulfur compounds (VSCs), the thioesters, often provides the unique and defining character of these fruits. This guide offers a comparative analysis of thioester profiles in select tropical fruits, delves into their biosynthetic origins, and provides a robust analytical framework for their characterization.
The Pivotal Role of Thioesters in Tropical Aromas
Thioesters, organosulfur compounds with the general structure R-S-CO-R', are potent aroma contributors, often possessing low odor thresholds that allow them to exert significant influence on a fruit's flavor profile even at trace concentrations.[1] Unlike the often unpleasant aromas associated with some sulfur compounds, thioesters in fruits can impart desirable notes described as savory, tropical, and even fruity. Their presence can mean the difference between a generic "sweet" profile and the characteristic, nuanced aroma of a durian or passion fruit.
A Comparative Analysis of Thioester Profiles in Key Tropical Fruits
The distribution and concentration of thioesters vary significantly among different tropical fruits, contributing to their distinct flavor identities. Here, we compare the thioester profiles of four popular tropical fruits: durian, passion fruit, mango, and papaya.
Durian (Durio zibethinus): The "king of fruits" is notorious for its potent and polarizing aroma, a significant part of which is attributable to a complex mixture of VSCs, including thioesters.[2] Research has identified several thioesters in durian pulp, with S-ethyl thioacetate being a notable contributor to its characteristic scent.[3] The high concentration of sulfur-containing compounds in durian is a result of the enzymatic breakdown of sulfur-containing amino acids, particularly methionine and the recently discovered ethionine.[4]
Passion Fruit (Passiflora edulis): The flavor of yellow passion fruit is characterized by a tropical, slightly sulfury aroma. Thioesters, alongside thiols, play a crucial role in this profile. Key thioesters identified in passion fruit include methyl 3-(methylthio)propionate and ethyl 3-(methylthio)propionate.[1] The presence of these compounds, even in trace amounts, is vital for the authentic passion fruit aroma.
Mango (Mangifera indica): The aroma of mango is predominantly shaped by terpenes and esters. However, some studies have reported the presence of thioesters at trace levels, such as ethyl 2-(methylthio)-acetate.[1] While not the primary drivers of the characteristic mango flavor, these thioesters may contribute to the overall complexity and subtle nuances of certain cultivars. Quantitative data on thioester concentrations in mango remains limited, highlighting an area for further research.
Papaya (Carica papaya): The flavor profile of papaya is generally milder compared to durian or passion fruit. While the most recognized VSC in papaya is benzyl isothiocyanate, derived from its glucosinolate precursor, the presence and concentration of thioesters in papaya pulp are not as well-documented as in other tropical fruits.[5] Their contribution to the overall papaya aroma is likely subtle and warrants more in-depth investigation.
Quantitative Comparison of Thioester Abundance
The following table summarizes the available quantitative data for key thioesters in the pulp of durian and passion fruit. Data for mango and papaya is limited and often reported as "trace" or is not available in a comparable quantitative format.
| Thioester Compound | Durian (µg/kg) | Passion Fruit (µg/kg) | Mango (µg/kg) | Papaya (µg/kg) | Aroma Description |
| S-ethyl thioacetate | Present, concentration varies | Not typically reported | Not typically reported | Not typically reported | Sulfury, onion-like |
| Ethyl 2-(methylthio)acetate | Present, concentration varies | Present, trace amounts | Present, trace amounts[1] | Not typically reported | Sweet, sulfury |
| Methyl 3-(methylthio)propionate | Not typically reported | Present, trace amounts | Not typically reported | Not typically reported | Savory, fruity |
| Ethyl 3-(methylthio)propionate | Not typically reported | Present, trace amounts | Not typically reported | Not typically reported | Fruity, sulfury |
| 3-(Methylthio)propyl acetate | Not typically reported | Present, trace amounts | Not typically reported | Not typically reported | Herbaceous, vegetable-like[6] |
The Biosynthetic Origins of Thioesters in Plants
The formation of volatile thioesters in fruits is intricately linked to the metabolism of amino acids, particularly the sulfur-containing amino acid methionine.[1] The biosynthesis is an enzymatic process that can be broadly summarized in the following stages:
-
Precursor Formation: The amino acid methionine serves as the primary precursor. Through a series of enzymatic reactions, methionine is converted to intermediates like α-keto-γ-(methylthio)butyrate (KMBA).[1]
-
Formation of Thiols and Alcohols: These intermediates are further metabolized to form volatile thiols (mercaptans) and their corresponding alcohols.
-
Esterification: In the final step, these thiols and alcohols react with acyl-Coenzyme A (acyl-CoA), a thioester itself, in a reaction catalyzed by alcohol acyltransferases (AATs) to form the volatile thioesters.[7]
Caption: General biosynthetic pathway of volatile thioesters in plants.
A Validated Protocol for the Analysis of Thioesters in Tropical Fruit Pulp
The analysis of volatile thioesters in a complex fruit matrix presents a challenge due to their low concentrations and potential for degradation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and solvent-free technique well-suited for this purpose.[8]
Experimental Protocol: HS-SPME-GC-MS Analysis of Thioesters
-
Sample Preparation:
-
Homogenize 100 g of fresh fruit pulp.
-
Weigh 5 g of the homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the volatility of the analytes.
-
Add an internal standard solution (e.g., 10 µL of 2-methyl-3-heptanone in methanol at 100 mg/L) for semi-quantification.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set at 50°C.
-
Equilibrate the sample for 15 minutes with agitation.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[9]
-
-
GC-MS Analysis:
-
Desorb the extracted volatiles from the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
For the mass spectrometer, operate in electron ionization (EI) mode at 70 eV, with a source temperature of 230°C and a quadrupole temperature of 150°C.
-
Acquire data in full scan mode over a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify the thioester compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.
-
Perform semi-quantification by comparing the peak area of each identified thioester to the peak area of the internal standard.
-
Caption: Experimental workflow for thioester analysis in tropical fruits.
Conclusion and Future Perspectives
Thioesters are undeniably crucial, albeit often subtle, contributors to the characteristic flavor profiles of many tropical fruits. While durian and passion fruit are notable for their significant thioester content, the role of these compounds in other fruits like mango and papaya is an area ripe for further exploration. The analytical protocol outlined in this guide provides a robust starting point for researchers to delve deeper into the complex world of tropical fruit aromas. Future research should focus on obtaining more comprehensive quantitative data across a wider range of tropical fruits and cultivars, as well as exploring the enzymatic and genetic regulation of thioester biosynthesis. Such knowledge will be invaluable for the food and beverage industry in areas such as quality control, product development, and the creation of authentic and impactful flavor formulations.
References
-
Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis, 26(2), 445–468. [Link]
-
Aziz, N. A., & Jalil, A. M. M. (2019). The effect of spontaneous fermentation on the volatile flavor constituents of durian. International Food Research Journal, 26(2), 441-449. [Link]
-
Aschariyaphotha, A., Kansom, T., & Chanthachum, S. (2021). Fruit Volatile Fingerprints Characterized among Four Commercial Cultivars of Thai Durian (Durio zibethinus). International Journal of Food Science, 2021, 5593888. [Link]
-
Pudchuen, L., et al. (2020). Identification of an Important Odorant Precursor in Durian: First Evidence of Ethionine in Plants. Journal of Agricultural and Food Chemistry, 68(38), 10335-10341. [Link]
-
Williams, D. J., et al. (2014). Benzyl isothiocyanate: Maximising production in papaya tissue extracts. Acta Horticulturae, 1040, 153-160. [Link]
-
Styger, G., et al. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In Volatile Sulfur Compounds in Food (pp. 3-29). American Chemical Society. [Link]
-
Weenen, H., et al. (1996). Sulfur-Containing Volatiles of Durian Fruits (Durio zibethinus Murr.). Journal of Agricultural and Food Chemistry, 44(11), 3291-3293. [Link]
-
Chin, S. T., et al. (2007). Volatile flavour compounds and sensory properties of minimally processed durian (Durio zibethinus cv. D24) fruit during storage at 4 degrees C. Postharvest Biology and Technology, 45(2), 242-253. [Link]
-
Engel, K. H., & Tressl, R. (1991). Identification of new sulfur-containing volatiles in yellow passionfruit (Passiflora edulis f. flavicarpa). Journal of Agricultural and Food Chemistry, 39(12), 2249-2252. [Link]
-
Mahattanatawee, K., et al. (2006). Total antioxidant activity and fiber content of select Florida-grown tropical fruits. Journal of Agricultural and Food Chemistry, 54(19), 7355-7363. [Link]
-
Werkhoff, P., et al. (1998). Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry, 46(3), 1076-1093. [Link]
-
Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds. The Plant Journal, 54(4), 712-732. [Link]
-
Pott, D. M., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Metabolites, 11(11), 737. [Link]
-
JoVE Science Education Database. (2023). SPME with GC-MS for Volatile Compounds Profiling. [Link]
-
The Good Scents Company. (n.d.). 3-(methylthio)propyl acetate. [Link]
-
Rambla, J. L., et al. (2017). BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS. In Fruit and Vegetable Phytochemicals (pp. 203-221). John Wiley & Sons, Ltd. [Link]
-
Zhang, J., et al. (2023). From Biosynthesis to Regulation: Recent Advances in the Study of Fruit-Bound Aroma Compounds. International Journal of Molecular Sciences, 24(7), 6393. [Link]
-
de Souza, J. M. L., et al. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5013. [Link]
-
Beltrán-Ramírez, F., et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from. Foods, 13(14), 2185. [Link]
-
Wikipedia. (2024). Thioester. [Link]
-
LibreTexts Chemistry. (2023). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]
-
Encyclopedia.pub. (2023). The Biosynthetic Pathway of VOCs in 'Nanguo' Pear. [Link]
Sources
- 1. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS [ebrary.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
The Role of S-Methyl Propanethioate in Next-Generation Plant-Based Meat Analogues: A Comparative Guide
For researchers, scientists, and product development professionals in the food industry, the quest to perfect the sensory experience of plant-based meat analogues is a paramount challenge. Achieving a flavor profile that genuinely mimics traditional meat is a complex interplay of art and science. This guide provides an in-depth evaluation of S-Methyl propanethioate, a potent flavoring agent, and compares its potential application with other established and emerging strategies for creating authentic, meat-like flavors in plant-based matrices.
The Flavor Challenge in Plant-Based Meat Analogues
The primary obstacle in formulating palatable plant-based meat is overcoming the inherent flavor of the base proteins, such as soy, pea, and wheat. These proteins can impart undesirable "beany," "grassy," or "earthy" off-notes that detract from the desired meaty taste.[1] The goal is not merely to mask these off-flavors but to build a complex, multi-layered flavor profile that replicates the experience of consuming cooked meat. This involves a combination of savory, umami, and subtle aromatic notes that are generated through intricate chemical reactions during the cooking process.[2]
This compound: A Profile
This compound is a sulfur-containing organic compound recognized for its potent flavor characteristics. While extensive research on its specific application in plant-based meat analogues is not yet widely published, its known sensory profile suggests significant potential.
According to the Flavor and Extract Manufacturers Association (FEMA), this compound is described as having a "Cheese, Meat" flavor profile.[3] Other sources characterize its taste as "alliaceous, dairy, and milky," with some even noting a "fruity" quality.[1][4][5] This combination of savory, umami, and subtle sweet notes makes it a compelling candidate for contributing to the complex flavor matrix of meat analogues.
Molecular Structure and Properties:
-
Chemical Formula: C4H8OS[3]
-
Flavor Descriptors: Meaty, cheesy, alliaceous, milky, fruity[1][3][4][5]
-
Potential Role in Plant-Based Meat: Contribution of savory, umami, and potentially subtle roasted notes. Its sulfurous nature could mimic some of the volatile compounds generated during the cooking of real meat.[6]
Comparative Analysis of Flavoring Strategies
The following section compares the potential use of this compound with other common approaches to flavoring plant-based meat analogues.
This compound vs. Natural Spices and Herbs
Spices and herbs like garlic, onion, black pepper, and red pepper are widely used to mask off-flavors and introduce desirable aromatic compounds.[7] While effective at adding specific flavor notes, they may not, on their own, create a comprehensive meaty flavor.
| Feature | This compound (Potential) | Natural Spices and Herbs |
| Flavor Profile | Specific savory, meaty, cheesy notes | Diverse, characteristic of the spice/herb |
| Function | Targeted flavor contribution | Off-flavor masking, addition of specific aromatic notes |
| Dosage Control | Precise, allowing for fine-tuning | Can be variable depending on the quality and form of the spice/herb |
| Synergy | High potential to synergize with other flavor compounds | Can synergize but may also introduce dominant flavors that are not meat-like |
This compound vs. Maillard Reaction Products
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is fundamental to the development of cooked meat flavor.[2][8] This reaction can be encouraged in plant-based meat formulations to generate a complex array of flavor compounds.
| Feature | This compound (Potential) | Maillard Reaction Products |
| Flavor Profile | Specific savory and meaty notes | Complex, roasted, savory, umami flavors |
| Generation | Added as a specific ingredient | Generated in-situ during processing and cooking |
| Control | High control over the specific flavor note | Dependent on formulation (amino acids, sugars) and processing conditions (temperature, time, pH) |
| Complexity | Contributes a specific facet of the flavor profile | Creates a broad spectrum of flavor compounds |
This compound vs. Myoglobin and Heme Proteins
The addition of myoglobin, a heme-containing protein, has been shown to significantly enhance the meaty flavor of plant-based analogues.[4] It contributes to the characteristic "bloody" and metallic notes of red meat.
| Feature | This compound (Potential) | Myoglobin/Heme Proteins |
| Flavor Contribution | Savory, cheesy, potentially roasted notes | "Bloody," metallic, authentic meat flavor |
| Source | Typically synthetic | Can be derived from animal sources or produced via fermentation |
| Function | Flavor compound | Flavor precursor and colorant |
| Consumer Acceptance | Generally accepted as a flavoring agent | May face challenges from consumers seeking entirely plant-derived products |
Experimental Protocols for Flavor Evaluation
To objectively evaluate the efficacy of this compound and other flavoring agents in plant-based meat analogues, rigorous scientific methodologies are essential.
Sensory Evaluation Protocol
A trained sensory panel is crucial for detecting subtle differences in flavor profiles.
Objective: To quantify the sensory attributes of plant-based meat analogues formulated with different flavoring systems.
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of specific flavor attributes (e.g., meaty, savory, beany, grassy, roasted, umami).
-
Sample Preparation: Plant-based meat patties are formulated with:
-
Control (no added flavoring)
-
This compound at varying concentrations (e.g., 0.01%, 0.05%, 0.1%)
-
A blend of natural spices
-
Precursors for the Maillard reaction
-
-
Evaluation: Samples are cooked under standardized conditions and presented to the panelists in a randomized order. Panelists rate the intensity of each attribute on a 15-cm line scale.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.
Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of plant-based meat analogues.
Volatile Compound Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for identifying and quantifying the volatile compounds that contribute to the aroma of a food product.[9]
Objective: To identify and compare the volatile flavor compounds in plant-based meat analogues with different flavoring systems.
Methodology:
-
Sample Preparation: Cooked samples from the sensory evaluation are used.
-
Volatile Extraction: Headspace solid-phase microextraction (HS-SPME) is used to extract volatile compounds from the samples.
-
GC-MS Analysis: The extracted volatiles are separated and identified using a gas chromatograph coupled with a mass spectrometer.
-
Data Analysis: The resulting chromatograms are analyzed to identify and quantify the individual volatile compounds. Statistical analysis can be used to compare the volatile profiles of the different samples.
GC-MS Analysis Workflow
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 5. Showing Compound this compound (FDB003212) - FooDB [foodb.ca]
- 6. Aroma compounds identified in cooked meat: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beefresearch.org [beefresearch.org]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. methyl thioacetate, 1534-08-3 [thegoodscentscompany.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of S-Methyl Propanethioate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of S-Methyl propanethioate (CAS 5925-75-7), a thioester compound. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance through a clear understanding of the chemical's properties and the logic behind each handling step.
Hazard Profile and Essential Risk Assessment
Before handling any disposal procedure, a thorough understanding of the substance's intrinsic hazards is critical. This compound is not merely a byproduct; it is a reactive chemical with a distinct risk profile that dictates its handling and disposal pathway.
Key Hazards:
-
Flammability: this compound is a flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3] Therefore, all handling must be conducted away from open flames, sparks, and hot surfaces.[1]
-
Irritation: The compound is irritating to the eyes, respiratory system, and skin.[1] Direct contact must be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).
-
Inhalation and Odor: While comprehensive toxicological data is limited, related sulfur compounds are known for their potent stench and potential respiratory effects.[4][5] Prudent handling assumes that inhalation may be harmful, necessitating work in a well-ventilated area or chemical fume hood.[6]
-
Hazardous Decomposition: In the event of a fire or thermal decomposition, this compound can release toxic and irritating vapors, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7]
Chemical and Physical Properties Summary
For quick reference, the essential properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5925-75-7 | [2][5] |
| Molecular Formula | C4H8OS | [2] |
| Molecular Weight | 104.17 g/mol | [2] |
| Appearance | Colorless Liquid | [2] |
| Classification | Flammable Liquid | [1][2] |
| Hazards | Irritating to eyes, respiratory system, and skin | [1] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [7] |
The Core Principle of Disposal: Isolate and Contain
The foundational principle for managing this compound waste is strict isolation from the general environment and other incompatible chemical waste streams.
-
No Drain Disposal: Under no circumstances should this compound or its rinsate be discharged to the sewer via sink drains.[4][7][8] Its limited water solubility and potential ecotoxicity demand containment.
-
No Evaporation: Allowing the chemical to evaporate in a fume hood is not a valid disposal method and is strictly prohibited.[8] This practice releases flammable and potentially harmful vapors into the environment.
-
Segregation is Key: This compound must be stored in a dedicated waste container, separate from incompatible chemicals like strong oxidizing agents or bases, to prevent dangerous exothermic or gas-producing reactions.[7]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for safely handling and disposing of this compound waste generated during laboratory operations.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete PPE ensemble is in place. This is your primary defense against exposure.
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.
-
Work Area: All transfers and handling of waste should be performed inside a certified chemical fume hood to control vapor inhalation.[9]
Step 2: Waste Collection and Container Management
Proper containment is the most critical logistical step in the disposal process.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, preferably the original container or one made of glass or polyethylene. The container must have a secure, tight-fitting screw cap.
-
Label the Container: Affix your institution's official "Hazardous Waste" tag to the container before adding any waste. Fill out all required fields, including the full chemical name ("this compound") and an accurate estimation of its concentration.
-
Transfer the Waste: Carefully pour the waste this compound into the labeled container inside a fume hood.
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[8] This minimizes spills and vapor release.
-
Collect Contaminated Solids: Any disposable items grossly contaminated with this compound (e.g., pipette tips, absorbent pads) should be placed in a separate, sealed, and labeled container for solid chemical waste.
Step 3: Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.[10] The industry-standard, best-practice method is triple rinsing.[8]
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone), equal to about 5-10% of the container's volume.[8]
-
Seal and Agitate: Securely cap the container and swirl it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into your designated this compound liquid waste container.
-
Repeat: Perform this rinsing procedure two more times, collecting the rinsate each time.
-
Final Disposal of Container: After the third rinse, the container can be air-dried in a fume hood. Once dry, deface or remove the original label, remove the cap, and dispose of the container in the appropriate laboratory glass or solid waste bin, as per your institution's policy.[8] The collected rinsate is now part of your hazardous waste stream.[8]
Step 4: Emergency Spill Protocol
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to dike and absorb the spill.[7] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable, sealable container. Label it as "Solid Waste: this compound Spill Debris" and manage it as hazardous waste.[7]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow and Final Disposition
The following diagram illustrates the logical workflow for managing this compound from the point of generation to its final removal from the laboratory.
Sources
- 1. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 2. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. hmdb.ca [hmdb.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling S-Methyl Propanethioate
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is S-Methyl propanethioate, a thioester compound that, like many of its class, requires meticulous handling protocols to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the procedural steps for personal protection and waste disposal, grounded in established safety science.
Hazard Assessment: Understanding the Risks
This compound (C₄H₈OS) is classified as a highly flammable liquid and vapor.[1] Like other thioesters, it is known for its strong, potentially unpleasant odor and should be handled with care due to its potential for being irritating to the eyes, respiratory system, and skin.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. Given its volatility and flammability, all handling procedures must be designed to mitigate these risks.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5] This guide serves as a specialized component of such a plan, focusing specifically on the PPE required for this compound.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the primary method for exposure control must be robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including preparation, reaction, and purification, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of volatile vapors and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize capture efficiency.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is dictated by the specific hazards of this compound. A comprehensive ensemble of PPE is required to provide a barrier against all potential routes of exposure.[7]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[8]
-
Gloves: Due to the lack of specific permeation data for this compound, a conservative approach to glove selection is necessary.
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. Nitrile gloves offer good resistance to a range of chemicals but should be changed immediately upon any sign of contamination.[9][10]
-
Heavier-Duty Gloves: For prolonged handling or when working with larger volumes, consider using thicker, more resistant gloves such as butyl rubber or Viton™ over an inner nitrile glove.[11]
-
Inspection: Always inspect gloves for tears or pinholes before use.[12]
-
-
Laboratory Coat: A flame-resistant laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: An apron made of a chemically resistant material, such as rubber or neoprene, should be worn over the lab coat.
-
Full Coverage: Long pants and closed-toe shoes are mandatory. No part of the skin should be exposed.
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical.
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is required in such emergencies.[13][14][15]
-
Fit Testing: As per OSHA regulations, personnel who may need to use a tight-fitting respirator must be part of a respiratory protection program that includes medical evaluation and annual fit testing.[16]
| Task / Scale | Eye/Face Protection | Glove Recommendation | Body Protection | Respiratory Protection |
| Small Scale (<10 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required with fume hood |
| Medium Scale (10-100 mL) | Chemical Splash Goggles & Face Shield | Double Nitrile, consider outer Butyl Rubber | Flame-Resistant Lab Coat & Chemical Apron | Not required with fume hood |
| Large Scale (>100 mL) / Spill | Chemical Splash Goggles & Face Shield | Double Nitrile with outer Butyl Rubber/Viton™ | Flame-Resistant Lab Coat & Chemical Apron | NIOSH-approved respirator with organic vapor cartridges |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow is essential for minimizing risk. The following steps provide a clear, self-validating system for safe handling.
-
Verify the chemical fume hood has a current certification sticker.
-
Inspect all PPE for damage (cracks in face shield, tears in gloves, etc.).
-
Locate the nearest safety shower and eyewash station.
-
Ensure spill cleanup materials are readily available.
-
Don lab coat and chemical-resistant apron.
-
Don inner pair of nitrile gloves.
-
Don outer pair of gloves (nitrile or heavier-duty).
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Work at least 6 inches inside the fume hood.
-
Keep all containers of this compound capped when not in use.
-
Use secondary containment (e.g., a tray) for all procedures.
-
Remove outer gloves, turning them inside out.
-
Remove face shield and apron.
-
Remove lab coat.
-
Remove inner gloves, turning them inside out.
-
Wash hands thoroughly with soap and water.[12]
Caption: Decision workflow for safely handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound and associated materials. All waste is considered hazardous.
-
Liquid Waste: Collect all this compound waste in a designated, sealed, and properly labeled hazardous waste container.[17] The container must be compatible with the chemical.
-
Contaminated Solids: All disposable PPE (gloves, etc.) and any materials used for spill cleanup (absorbent pads, etc.) must be collected in a sealed bag or container labeled as hazardous waste.[18]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[19][20] After rinsing and air-drying in a fume hood, the labels on the container should be defaced before disposal.[21]
Consult your institution's Environmental Health and Safety (EHS) office for specific hazardous waste pickup and disposal procedures.
By integrating these engineering controls, personal protective equipment protocols, and disposal plans into your standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
S-methyl thiopropionate. The Good Scents Company. [Link]
-
This compound. Human Metabolome Database. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]
-
Personal Protective Equipment (PPE). University of Tennessee Knoxville. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Organic Vapor Respirator NIOSH approved. Fibre Glast. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
-
Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
-
Glove Chemical Compatibility Chart. CP Lab Safety. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
NIOSH Approved Respirator 5203 by 3M. The RIDGEPRO. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Safe Use of Volatile Chemicals in Biological Applications. Columbia University Environmental Health & Safety. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
Sources
- 1. This compound | C4H8OS | CID 521869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-methyl thiopropionate, 5925-75-7 [thegoodscentscompany.com]
- 3. hmdb.ca [hmdb.ca]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safetyware.com [safetyware.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 14. fibreglast.com [fibreglast.com]
- 15. theridgepro.com [theridgepro.com]
- 16. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 17. mtu.edu [mtu.edu]
- 18. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
